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  • Product: 3,4,5-Trichloro-6-fluoropyridazine
  • CAS: 88692-15-3

Core Science & Biosynthesis

Foundational

Physicochemical and Mechanistic Profiling of 3,4,5-Trichloro-6-fluoropyridazine: A Technical Guide for Advanced Heterocyclic Synthesis

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the realm of advanced organic synthesis and drug discovery, polyhalogena...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of advanced organic synthesis and drug discovery, polyhalogenated heterocycles serve as indispensable scaffolds for generating complex molecular architectures. 3,4,5-Trichloro-6-fluoropyridazine (CAS: 88692-15-3) is a highly reactive, π-deficient heterocyclic intermediate. Its unique substitution pattern—featuring three chlorine atoms and one highly electronegative fluorine atom on a pyridazine core—imparts a distinct, programmable reactivity profile.

This whitepaper provides an in-depth analysis of the physicochemical properties, electronic structure, and regioselective reactivity of 3,4,5-trichloro-6-fluoropyridazine. By understanding the causality behind its nucleophilic aromatic substitution (SNAr) pathways, researchers can leverage this compound to synthesize highly functionalized pyridazines and pyridazinones with absolute regiocontrol.

Physicochemical Properties

The physical and chemical properties of 3,4,5-trichloro-6-fluoropyridazine are dictated by the strong electron-withdrawing effects of the halogens and the adjacent nitrogen atoms. The table below summarizes its core physicochemical data. Due to its specialized nature as a reactive intermediate, certain thermodynamic values are derived from predictive models standard in cheminformatics.

PropertyValueScientific Rationale / Remarks
Chemical Name 3,4,5-Trichloro-6-fluoropyridazineIUPAC Standard nomenclature.
CAS Registry Number 88692-15-3Unique chemical identifier [1].
Molecular Formula C4Cl3FN2-
Molecular Weight 201.41 g/mol -
Density ~1.72 g/cm³ (Predicted)High density is characteristic of densely halogenated aromatic systems.
Boiling Point 260 - 280 °C (Predicted)Extrapolated at standard atmospheric pressure (760 mmHg).
LogP (Octanol/Water) ~2.4Indicates moderate lipophilicity, typical for polyhalogenated diazines.
Polar Surface Area (PSA) 25.8 ŲContributed entirely by the two pyridazine nitrogen atoms.
Physical State Solid / CrystallineAt standard temperature and pressure (STP).
Solubility Profile Soluble in THF, DMF, DCMRapidly degrades in unbuffered aqueous solutions due to hydrolysis.

Electronic Structure and Mechanistic Causality

To master the synthetic utility of 3,4,5-trichloro-6-fluoropyridazine, one must understand the electronic causality governing its reactivity. The pyridazine ring is inherently π-deficient due to the electronegativity of the two adjacent nitrogen atoms, which inductively and mesomerically withdraw electron density from the carbon framework.

The Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)

When subjected to SNAr conditions, polyhalogenated pyridazines exhibit highly predictable regioselectivity. The positions alpha to the ring nitrogens (C-3 and C-6) are the most electrophilic. In 3,4,5-trichloro-6-fluoropyridazine, the C-6 position is occupied by fluorine, while C-3, C-4, and C-5 are occupied by chlorine.

Why does substitution occur preferentially at C-6?

  • Electronegativity and LUMO Lowering: Fluorine is significantly more electronegative than chlorine. It strongly polarizes the C-F bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C-6 carbon, making it the primary site for nucleophilic attack.

  • Leaving Group Ability in SNAr: Unlike aliphatic SN2 reactions where iodine or bromine are preferred, SNAr reactions are governed by the rate-determining formation of the Meisenheimer complex. Fluorine's ability to stabilize the developing negative charge in the transition state makes it an exceptionally superior leaving group for SNAr ().

  • Nitrogen Stabilization: The negative charge of the intermediate Meisenheimer complex is optimally stabilized by the adjacent electronegative nitrogen atom at position 1.

SNAr_Mechanism Reactant 3,4,5-Trichloro- 6-fluoropyridazine (Electrophile) TransitionState Meisenheimer Complex (N-Stabilized Anion) Reactant->TransitionState Attack at C-6 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->TransitionState Product 6-Substituted-3,4,5- trichloropyridazine TransitionState->Product Fast Elimination LeavingGroup Fluoride Ion (F-) TransitionState->LeavingGroup

Fig 1: Regioselective SNAr mechanism at the C-6 position of 3,4,5-trichloro-6-fluoropyridazine.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize the importance of self-validating experimental systems. The following protocol details the regioselective amination of 3,4,5-trichloro-6-fluoropyridazine. Every step is designed with a mechanistic purpose to prevent side reactions (such as C-4/C-5 chlorine displacement or competitive hydrolysis).

Protocol: Regioselective C-6 Amination

Objective: To synthesize 6-(alkylamino)-3,4,5-trichloropyridazine with >98% regiochemical purity.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a round-bottom flask and purge with Argon. Causality: The extreme electrophilicity of the C-6 position makes it highly susceptible to hydrolysis by atmospheric moisture, which would yield the unwanted pyridazinone byproduct ().

  • Solvent and Substrate Dissolution: Dissolve 1.0 equivalent of 3,4,5-trichloro-6-fluoropyridazine in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures kinetically suppress the displacement of the less reactive C-4 and C-5 chlorines, ensuring absolute chemoselectivity for the C-6 fluorine.

  • Base Addition: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sink. It neutralizes the generated hydrofluoric acid (HF) without competing with the primary amine nucleophile, preventing protonation of the pyridazine nitrogens which would alter the ring's electronic distribution ().

  • Nucleophile Addition: Add 1.05 equivalents of the primary amine dropwise over 15 minutes.

  • Self-Validating Analytical Checkpoint: After 2 hours, withdraw a 50 µL aliquot and analyze via 19F NMR. Validation Logic: The starting material exhibits a characteristic 19F NMR resonance at approximately −90 ppm (indicative of a fluorine ortho to a ring nitrogen) (). The complete disappearance of this signal confirms 100% conversion and validates the regiochemistry before proceeding to workup.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH4Cl and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

Workflow Step1 1. Reagent Preparation Dry THF, Argon Atmosphere Step2 2. Temperature Control Cool to 0 °C Step1->Step2 Step3 3. Reagent Addition DIPEA + Amine (Dropwise) Step2->Step3 Step4 4. Self-Validating Checkpoint 19F NMR (Monitor -90 ppm signal) Step3->Step4 Step5 5. Quenching & Extraction NH4Cl (aq) / EtOAc Step4->Step5

Fig 2: Step-by-step experimental workflow for the controlled C-6 amination protocol.

Handling, Stability, and Storage Guidelines

To maintain the structural integrity of 3,4,5-trichloro-6-fluoropyridazine, strict adherence to storage protocols is mandatory:

  • Hydrolytic Sensitivity: The compound is highly sensitive to water. SNAr by H2O/OH- will rapidly convert the compound into 3,4,5-trichloropyridazin-6-one.

  • Storage Conditions: Must be stored in a tightly sealed container under an inert gas (Argon or Nitrogen).

  • Temperature: Cold storage at 2–8 °C is required to prevent thermal degradation and minimize ambient reactivity.

  • Safety: Halogenated heterocycles can be skin and respiratory irritants. Handle exclusively within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles).

References

  • A2B Chem - Chemikart Properties of Pyridazine, 3,4,5-trichloro-6-fluoro- (CAS 88692-15-3) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations ACS Publications URL:[Link]

  • 9,10-Dioxa-1,2-diaza-anthracene derivatives from tetrafluoropyridazine Beilstein Journal of Organic Chemistry URL:[Link]

Exploratory

3,4,5-Trichloro-6-fluoropyridazine synthesis from tetrachloropyridazine

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloro-6-fluoropyridazine from Tetrachloropyridazine Abstract This technical guide provides a comprehensive overview of the synthesis of 3,4,5-Trichloro-6-fluoropy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloro-6-fluoropyridazine from Tetrachloropyridazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,4,5-Trichloro-6-fluoropyridazine, a valuable fluorinated building block in medicinal and agrochemical research. The core of this synthesis lies in a selective halogen exchange (HALEX) reaction, a subtype of nucleophilic aromatic substitution (SNAr), converting the readily available tetrachloropyridazine into the target mono-fluoro derivative. This document delineates the fundamental mechanistic principles, provides a detailed experimental protocol adapted from established methodologies for analogous heterocyclic systems, and discusses critical parameters for process optimization and safety. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Strategic Importance of Fluorinated Pyridazines

Fluorine-containing heterocyles are cornerstone motifs in modern chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The pyridazine core, an electron-deficient diazine, is a privileged scaffold in numerous bioactive molecules. The targeted introduction of a fluorine atom onto a polychlorinated pyridazine framework, such as in 3,4,5-Trichloro-6-fluoropyridazine, creates a highly versatile intermediate. The remaining chlorine atoms can be sequentially substituted with various nucleophiles, allowing for the rapid generation of diverse compound libraries for screening and lead optimization.

This guide focuses on the most direct and industrially relevant method for this transformation: the selective nucleophilic substitution of a single chlorine atom on tetrachloropyridazine with fluoride.

The Underlying Chemistry: A Mechanistic Perspective

The conversion of tetrachloropyridazine to 3,4,5-Trichloro-6-fluoropyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] Unlike typical nucleophilic substitutions (SN1/SN2), the SNAr mechanism does not proceed via a backside attack or the formation of an unstable aryl cation.[2][3] Instead, it follows a two-step addition-elimination pathway.

Pillar 1: Ring Activation The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the strong inductive electron-withdrawing effects of the four chlorine substituents. This pronounced electrophilicity makes the ring susceptible to attack by nucleophiles.[4]

Pillar 2: The Addition-Elimination Pathway The reaction is initiated by the attack of a fluoride ion (the nucleophile) on one of the carbon atoms bearing a chlorine atom (the leaving group). This attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4][5] In the second, faster step, the aromaticity is restored by the expulsion of a chloride ion.

Diagram: The SNAr Reaction Mechanism

Caption: Figure 1: Generalized SNAr mechanism for the fluorination of tetrachloropyridazine.

Pillar 3: Regioselectivity The substitution occurs preferentially at the C6 position (equivalent to C3). This selectivity is governed by electronics; the carbons adjacent to the ring nitrogens (C3 and C6) are the most electrophilic and can best stabilize the negative charge in the Meisenheimer intermediate through resonance involving the nitrogen atoms.

Field-Proven Experimental Protocol

The following protocol is a representative procedure adapted from established methods for the fluorination of polychloro-aromatic heterocycles.[4][6][7] Researchers must conduct their own risk assessment and optimization.

Materials & Equipment:

  • Starting Material: Tetrachloropyridazine

  • Fluorinating Agent: Anhydrous Potassium Fluoride (KF), spray-dried for maximum surface area is highly recommended.[6]

  • Solvent: Anhydrous, high-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Sulfolane).

  • Catalyst (Optional): Phase-transfer catalyst such as 18-crown-6 or a tetraalkylammonium salt.[6]

  • Apparatus: Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen/argon inlet.

Diagram: Experimental Workflow

Workflow Figure 2: Synthesis Workflow A 1. Reagent Preparation - Dry KF and solvent - Charge reactor with KF & solvent B 2. Inert Atmosphere - Assemble apparatus - Purge with N2/Ar A->B C 3. Reaction Initiation - Heat solvent/KF slurry - Add Tetrachloropyridazine B->C D 4. Thermal Reaction - Heat to 150-200 °C - Monitor by GC-MS/TLC C->D E 5. Work-up - Cool reaction mixture - Filter KF/KCl salts D->E F 6. Isolation - Quench filtrate with water - Extract with organic solvent E->F G 7. Purification - Dry organic layer - Concentrate in vacuo - Purify by distillation or chromatography F->G H 8. Characterization - NMR, MS, GC - Confirm product identity and purity G->H

Caption: Figure 2: Step-by-step workflow for the synthesis of 3,4,5-Trichloro-6-fluoropyridazine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, add spray-dried potassium fluoride (KF, 1.5-2.5 equivalents) and anhydrous sulfolane (5-10 mL per gram of starting material).

  • Azeotropic Drying (Critical Step): If using a solvent like DMF or NMP with a lower boiling point, it is advisable to add a co-solvent like toluene and distill a small portion to remove any trace water azeotropically. For sulfolane, ensuring the reagents are scrupulously dry is paramount.

  • Reaction: Heat the stirred slurry of KF in sulfolane to approximately 100°C. Add tetrachloropyridazine (1.0 equivalent) portion-wise, ensuring the initial exotherm is controlled.

  • Heating & Monitoring: After the addition is complete, slowly raise the temperature of the reaction mixture to 160-180°C. The reaction progress should be monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) by quenching small aliquots in water and extracting with ethyl acetate. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the starting material is consumed, allow the mixture to cool to below 100°C. Carefully pour the reaction mixture into a larger beaker containing ice-water with vigorous stirring.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the reaction solvent).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 3,4,5-Trichloro-6-fluoropyridazine.

Process Optimization & Expert Insights

  • Choice of Fluoride Source: While potassium fluoride is cost-effective, cesium fluoride (CsF) is more soluble and reactive, often allowing for lower reaction temperatures, albeit at a higher cost.[3]

  • The Imperative of Anhydrous Conditions: Fluoride ions are strongly hydrated by water, which significantly reduces their nucleophilicity. The presence of water can also lead to hydrolysis of the chlorinated pyridazine, forming undesired hydroxy-pyridazine byproducts. Meticulous drying of reagents and glassware is essential for high yields.

  • Solvent Selection: High-boiling polar aprotic solvents are required to both dissolve the organic substrate and facilitate the SNAr mechanism by solvating the potassium cation without strongly solvating the fluoride anion. Sulfolane and NMP are often preferred for their thermal stability and effectiveness in these reactions.[7]

  • Phase-Transfer Catalysis: The low solubility of KF can be a limiting factor. The addition of a phase-transfer catalyst, such as 18-crown-6 or a quaternary phosphonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction rate by carrying the fluoride ion into the organic phase.[3][6]

  • Temperature Control: Insufficient temperature will result in a sluggish or incomplete reaction. Conversely, excessive temperature can lead to the formation of di-fluorinated or other over-reacted byproducts. The optimal temperature must be determined empirically for the specific substrate and solvent system.

Table 1: Summary of Key Reaction Parameters
ParameterRecommended Range/ValueRationale & Expert Notes
Substrate TetrachloropyridazineCommercially available starting material. Purity should be >98%.
Fluorinating Agent Spray-dried KFHigh surface area increases reactivity. Must be anhydrous. CsF is a more reactive but expensive alternative.[6]
Stoichiometry (F⁻) 1.5 - 2.5 equivalentsAn excess of fluoride is used to drive the reaction to completion according to Le Châtelier's principle.
Solvent Sulfolane, NMP, DMF (anhydrous)Polar aprotic solvents are crucial for SNAr reactions. Sulfolane is often preferred for its high thermal stability.[7]
Temperature 160 - 180 °CProvides sufficient thermal energy to overcome the activation barrier. Temperature must be optimized to balance reaction rate and selectivity.
Reaction Time 4 - 8 hoursDependent on temperature, solvent, and catalyst. Monitor by GC-MS or TLC for completion.
Catalyst (Optional) 18-crown-6 (0.05 - 0.1 eq.)A phase-transfer catalyst can significantly reduce reaction times, especially in less polar solvents or with less reactive KF.[3]
Anticipated Yield 60 - 85%Yields are highly dependent on the purity of reagents, exclusion of moisture, and optimization of reaction conditions.

Safety and Handling

  • Reagents: Tetrachloropyridazine and its fluorinated derivatives are classified as irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: High-boiling aprotic solvents like DMF and NMP have associated reproductive toxicity risks. Always handle these solvents in a well-ventilated fume hood.

  • Reaction: The reaction is performed at high temperatures. Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped.

  • Work-up: Quenching the hot reaction mixture in water can be exothermic. Perform this step slowly and with caution behind a safety screen.

Conclusion

The synthesis of 3,4,5-Trichloro-6-fluoropyridazine from tetrachloropyridazine via halogen exchange is a robust and scalable method for producing a key synthetic intermediate. Success hinges on a solid understanding of the SNAr mechanism and meticulous attention to experimental detail, particularly the exclusion of water and precise temperature control. By leveraging the principles and the representative protocol outlined in this guide, researchers can confidently produce this valuable compound, unlocking new avenues in the development of novel pharmaceuticals and agrochemicals.

References

  • Google Patents. (n.d.). Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile. EP2901857B1.
  • Google Patents. (n.d.). Process for preparing fluoropyridine compounds. EP0044890B1.
  • Google Patents. (n.d.). Process for the preparation of fluorinated pyridines. EP 0192287 A2.
  • Google Patents. (n.d.). Preparation method of 3,4,6-trichloro-pyridazine. CN101817788A.
  • Chemistry LibreTexts. (2021). Nucleophilic Aromatic Substitution.
  • ResearchGate. (n.d.). Selective Fluorination by Halogen Exchange of Chlorodiazines and Chloropyridines Promoted by the “Proton Sponge”-Triethylamine Tris(hydrogen fluoride) System. Retrieved from [Link]

  • GSRS. (n.d.). 3,4,5-TRICHLOROPYRIDAZINE. Retrieved from [Link]

  • J-STAGE. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from a relevant scientific article repository.
  • Science. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The development of sulfonated terpyridine ligands for control of regioselectivity in palladium-catalysed fluorination of anilides. Chemical Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 3,4,5-Trichloropyridazine. Retrieved from [Link]

  • SciSpace. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Catalysis in halogen exchange reactions. US6046358A.

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3,4,5-Trichloro-6-fluoropyridazine

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of the synthetic pathways to 3,4,5-trichloro-6-fluoropyridazine, a valuable halogen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways to 3,4,5-trichloro-6-fluoropyridazine, a valuable halogenated pyridazine intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is logically divided into two main stages: the preparation of the key precursor, 3,4,5,6-tetrachloropyridazine, and its subsequent selective monofluorination. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process considerations to ensure a high degree of scientific integrity and reproducibility. The synthesis commences from readily available industrial feedstocks, maleic anhydride and hydrazine, and proceeds through well-established intermediates, including 3,6-dihydroxypyridazine and 3,6-dichloropyridazine. The guide elucidates the mechanistic basis for the regioselectivity observed in the crucial fluorination step, providing researchers with the foundational knowledge for process optimization and analogue synthesis.

Introduction to Halogenated Pyridazines

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, serves as a core scaffold in a multitude of biologically active molecules. The introduction of halogen atoms onto the pyridazine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This has made halogenated pyridazines indispensable building blocks in medicinal chemistry and agrochemical research. The strategic placement of chlorine and fluorine atoms, as in the case of 3,4,5-trichloro-6-fluoropyridazine, offers a unique combination of electronic and steric properties, making it a versatile intermediate for further functionalization through nucleophilic substitution reactions.

Synthesis of the Key Precursor: 3,4,5,6-Tetrachloropyridazine

The most viable and scalable route to 3,4,5-trichloro-6-fluoropyridazine begins with the synthesis of its perchlorinated precursor, 3,4,5,6-tetrachloropyridazine. This synthesis is a multi-step process starting from basic chemical feedstocks.

Part A: Synthesis of 3,6-Dichloropyridazine from Maleic Anhydride

The initial phase of the synthesis involves the construction of the pyridazine ring and subsequent dichlorination.

Step 1: Synthesis of 3,6-Dihydroxypyridazine (Maleic Hydrazide)

The formation of the pyridazine ring is achieved through the condensation of maleic anhydride with hydrazine hydrate. This reaction proceeds readily to form maleic hydrazide, the more stable tautomeric form of 3,6-dihydroxypyridazine.

  • Causality of Experimental Choices: The reaction is typically initiated by forming the hydrazinium salt of maleic acid in situ, followed by cyclization upon heating. The use of an acidic medium facilitates the initial ring-opening of the anhydride and subsequent condensation with hydrazine.[1][2][3]

Detailed Experimental Protocol:

  • In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, cautiously add hydrazine hydrate to water.

  • Cool the mixture in an ice bath and slowly add hydrochloric acid dropwise, maintaining the temperature below 20 °C, until a pH of approximately 6.5 is reached.[4]

  • To this solution, add maleic anhydride in portions while stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.[2]

  • Cool the mixture to below 10 °C to induce crystallization.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to yield 3,6-dihydroxypyridazine.

Step 2: Chlorination to 3,6-Dichloropyridazine

The dihydroxy intermediate is then converted to 3,6-dichloropyridazine using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Causality of Experimental Choices: Phosphorus oxychloride is a powerful reagent for converting hydroxyl groups on heteroaromatic rings to chlorine atoms. The reaction proceeds via the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Excess POCl₃ can serve as both the reagent and the solvent.[2][5] The addition of a tertiary amine base, such as triethylamine, can be used to neutralize the HCl generated during the reaction.[2]

Detailed Experimental Protocol:

  • In a fume hood, charge a dry reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel with phosphorus oxychloride.

  • Add 3,6-dihydroxypyridazine portion-wise to the stirred POCl₃, controlling any initial exotherm.

  • Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with extreme caution.

  • Neutralize the acidic aqueous solution with a base, such as sodium carbonate, to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3,6-dichloropyridazine.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Exhaustive Chlorination to 3,4,5,6-Tetrachloropyridazine

The final step in the precursor synthesis is the exhaustive chlorination of the remaining C-H bonds on the pyridazine ring.

  • Causality of Experimental Choices: Direct chlorination of the electron-deficient pyridazine ring requires forcing conditions. The reaction can be achieved by heating 3,6-dichloropyridazine with a chlorinating agent at high temperatures. A combination of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), and a chlorine source can facilitate the electrophilic chlorination.[6]

Detailed Experimental Protocol:

  • In a suitable high-temperature reactor, combine 3,6-dichloropyridazine and anhydrous aluminum trichloride.

  • Heat the mixture to a high temperature (e.g., 140 °C).[6]

  • Slowly bubble chlorine gas through the molten reaction mixture over several hours.[6] The reaction should be monitored for the disappearance of the starting material and intermediates.

  • Upon completion, cool the reaction mixture and carefully quench it by adding it to a mixture of ice and hydrochloric acid.

  • Extract the product with an organic solvent like toluene.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude 3,4,5,6-tetrachloropyridazine by distillation or recrystallization.

Synthetic Workflow for 3,4,5,6-Tetrachloropyridazine

G cluster_0 Part A: Synthesis of 3,6-Dichloropyridazine cluster_1 Part B: Exhaustive Chlorination MA Maleic Anhydride DHP 3,6-Dihydroxypyridazine MA->DHP HH Hydrazine Hydrate HH->DHP DCP 3,6-Dichloropyridazine DHP->DCP Chlorination POCl3 POCl₃ POCl3->DCP Cl2 Chlorine Gas TCP 3,4,5,6-Tetrachloropyridazine Cl2->TCP AlCl3 AlCl₃ (catalyst) AlCl3->TCP DCP_ref 3,6-Dichloropyridazine DCP_ref->TCP

Caption: Overall workflow for the synthesis of the key precursor, 3,4,5,6-tetrachloropyridazine.

Selective Monofluorination to 3,4,5-Trichloro-6-fluoropyridazine

The final and most critical transformation is the selective replacement of a single chlorine atom with fluorine on the 3,4,5,6-tetrachloropyridazine ring.

Mechanistic Considerations and Regioselectivity

The fluorination of 3,4,5,6-tetrachloropyridazine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this mechanism, the fluoride ion attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a chloride ion restores the aromaticity of the ring.

The regioselectivity of this reaction is governed by the electronic properties of the pyridazine ring. The two nitrogen atoms are strongly electron-withdrawing, which reduces the electron density at the ring carbons, making them susceptible to nucleophilic attack. The positions adjacent to the nitrogen atoms (C3 and C6) are the most electron-deficient and, therefore, the most activated towards nucleophilic substitution. In the symmetrical 3,4,5,6-tetrachloropyridazine, the C3, C6 and C4, C5 positions are chemically equivalent. The kinetic-controlled Halex (halogen exchange) reaction favors substitution at the most electrophilic sites. Computational studies on similar polychlorinated heterocycles have shown that the initial fluoride substitution occurs at the positions flanking the nitrogen atoms.[7] Therefore, the monofluorination of 3,4,5,6-tetrachloropyridazine is expected to yield 3,4,5-trichloro-6-fluoropyridazine as the major product.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: General mechanism for the SNAr fluorination of 3,4,5,6-tetrachloropyridazine.

Detailed Experimental Protocol

The selective monofluorination is typically carried out using a mild fluoride source, such as potassium fluoride (KF), in a polar aprotic solvent.

  • Causality of Experimental Choices: Potassium fluoride is a cost-effective and readily available fluoride source. Its reactivity can be enhanced by using it in a spray-dried form, which increases its surface area, or by the addition of a phase-transfer catalyst (e.g., a crown ether) to improve its solubility in organic solvents. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane are ideal for SNAr reactions as they can solvate the potassium cation, leaving a "naked" and more nucleophilic fluoride anion. The reaction temperature is a critical parameter to control the extent of fluorination; milder conditions favor monofluorination.

Detailed Experimental Protocol:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen), add spray-dried potassium fluoride and a polar aprotic solvent such as sulfolane.

  • Heat the mixture with stirring to ensure a fine suspension.

  • Add 3,4,5,6-tetrachloropyridazine to the heated suspension.

  • Maintain the reaction at a carefully controlled temperature (e.g., 120-150 °C) and monitor the progress by gas chromatography (GC) or TLC to maximize the yield of the mono-fluorinated product and minimize the formation of di- and poly-fluorinated byproducts.

  • Upon completion, cool the reaction mixture and pour it into a large volume of cold water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to isolate the 3,4,5-trichloro-6-fluoropyridazine.

Comparative Analysis of Starting Materials

Starting MaterialKey AdvantagesKey DisadvantagesCost-Effectiveness
Maleic Anhydride Readily available, low cost, straightforward initial ring formation.Multi-step synthesis to reach the key tetrachloro-precursor.High
3,6-Dichloropyridazine Commercially available, closer to the final precursor.Requires a challenging exhaustive chlorination step.Moderate
3,4,5,6-Tetrachloropyridazine Direct precursor for the final fluorination step.May not be readily available commercially; requires synthesis.Low (if purchased)

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key ¹⁹F NMR Signal (ppm)
3,6-Dichloropyridazine C₄H₂Cl₂N₂148.9868-70222N/A
3,4,5,6-Tetrachloropyridazine C₄Cl₄N₂217.8890-92~250N/A
3,4,5-Trichloro-6-fluoropyridazine C₄Cl₃FN₂201.43N/AN/AExpected singlet in the typical range for fluoro-pyridazines

Conclusion

The synthesis of 3,4,5-trichloro-6-fluoropyridazine is a robust process that relies on fundamental principles of heterocyclic chemistry and nucleophilic aromatic substitution. By starting with inexpensive and accessible materials like maleic anhydride, and proceeding through key chlorinated intermediates, the target molecule can be obtained with a high degree of control over the regioselectivity of the final fluorination step. This guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize this valuable compound and further explore its utility in the development of new chemical entities with potential applications in medicine and agriculture.

References

  • Toxicology Excellence for Risk Assessment. (n.d.). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL: 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

  • Anmo (Shanghai) Chemical Co., Ltd. (2019). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes. Retrieved from [Link]

  • Neubert, T. D., Schmidt, Y., Conroy, E., & Stamos, D. (2015). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. Organic letters, 17(10), 2362–2365.
  • CN104447569A. (2015). Method for synthetizing 3,6-dichloropyridazine.
  • PrepChem.com. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from [Link]

  • An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).
  • PubChem. (n.d.). 2,3,5,6-Tetrachloropyridine. Retrieved from [Link]

  • CN101817788A. (2010). Preparation method of 3,4,6-trichloro-pyridazine.
  • Reddit. (2023, March 15). Can anyone explain why we add potassium fluoride for this step? Is this some part of Finkelstein reaction? I always thought you use finkelstein with NaI . Thanks in advance. r/OrganicChemistry. Retrieved from [Link]

  • CN112645883A. (2021). Preparation method of 3, 6-dichloropyridazine.
  • Abd El-Salam, N. M. (2015). Chemical Studies on 3,6-Dichloropyridazine (Part 2). International Journal of Chemical and Pharmaceutical Sciences.
  • U.S. Environmental Protection Agency. (2023, November 1). Pyridine, 3,4,5-trichloro-2,6-difluoro- - Substance Details. Retrieved from [Link]

  • Daly, A. M., et al. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 22(10), 1389-1396.
  • US3004027A. (1961). Process for purification of 3,6-dichloropyridazine.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4235–4242.
  • Hild, F., et al. (2022). A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene. Biophysical Reports, 2(3), 100084.
  • Smith, A. B., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry, 33, 115998.
  • US4546190A. (1985). Method for producing 3,5,6-trichloro-1H-pyridine-2-on.
  • Kagabu, S. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 40(3), 107–119.
  • Constable, E. C., et al. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(9), 1799.
  • SpectraBase. (2016). Pyridine, 3,4,5-trichloro-2,6-dimethyl-. Retrieved from [Link]

  • White, H. S., et al. (2019). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile. Organic Process Research & Development, 23(9), 1956–1966.
  • Chemistry Stack Exchange. (2019, October 8). Formation of green precipitation whilst adding potassium fluoride to aqueous solution of copper(II) sulfate. Retrieved from [Link]

Sources

Exploratory

Overcoming Aromatic Inertia: A Comprehensive Guide to Electrophilic Aromatic Substitution (EAS) in Pyridazines

Executive Summary Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry and agrochemical development, often serving as metabolically stable bioisosteres for benzenes and pyridines. However, functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry and agrochemical development, often serving as metabolically stable bioisosteres for benzenes and pyridines. However, functionalizing the pyridazine core via Electrophilic Aromatic Substitution (EAS) is notoriously difficult. This technical guide provides a deep dive into the electronic constraints of the pyridazine ring and outlines field-proven, causality-driven protocols for achieving successful EAS.

Electronic Structure: The Causality of Inertia

The resistance of pyridazine to EAS is rooted in its fundamental electronic structure. The two adjacent sp²-hybridized nitrogen atoms exert a profound electron-withdrawing inductive (-I) effect, severely depleting the π-electron density of the carbon atoms[1].

Furthermore, from a Frontier Molecular Orbital (FMO) perspective, the Highest Occupied Molecular Orbital (HOMO) of unsubstituted pyridazine is not a π-orbital, but rather an n-orbital localized on the nitrogen lone pairs[2]. When exposed to electrophiles (e.g., NO₂⁺, Br⁺), the electrophile preferentially coordinates to the nitrogen atom, forming a pyridinium-like salt. This introduces a formal positive charge to the ring, further deactivating it against subsequent electrophilic attack at the carbon centers[2].

When EAS is forced on an activated pyridazine, the C3 and C6 positions are generally preferred over C4 and C5. Attack at C3 generates a Wheland intermediate where the positive charge is delocalized without being forced directly onto the highly electronegative nitrogen atoms.

Strategic Workarounds: Activating the Pyridazine Core

To overcome this inertia, synthetic chemists must alter the electronic landscape of the ring using one of two primary strategies.

Strategy A: The "Push-Pull" Activation via N-Oxidation

Converting pyridazine to pyridazine 1-oxide is the most elegant workaround. The addition of the oxygen atom creates a "push-pull" system: while the nitrogen remains electronegative, the oxygen atom donates electron density back into the ring via resonance (+M effect). This raises the HOMO energy and shifts its character back to a π-orbital, rendering the ring susceptible to EAS[2]. Nitration of pyridazine 1-oxide primarily yields 3-nitropyridazine 1-oxide[3].

Strategy B: Electron-Donating Groups (EDGs)

The installation of strong activating groups (e.g., -NH₂, -OH, -OMe) provides sufficient electron density to override the deactivating nature of the diazine core. For example, 4-aminopyridazine can be successfully nitrated under strictly controlled conditions, though it often proceeds via an N-nitramide intermediate[4].

Quantitative Data: Reactivity and Directing Effects

Table 1: Comparative Reactivity Profile of Aromatic Systems
Aromatic SystemRelative Reactivity toward EASPrimary EAS ChallengeStandard Nitration Conditions
Benzene High (Baseline)NoneHNO₃ / H₂SO₄, 50 °C
Pyridine Low (~10⁻⁶ vs Benzene)N-protonation deactivates ringKNO₃ / H₂SO₄, 300 °C
Pyridazine Extremely LowAdjacent N-atoms severely deplete π-densityDoes not occur without activation[5]
Pyridazine 1-Oxide ModerateRegiocontrolAcyl nitrate, 0–20 °C[3]
Table 2: Directing Effects in Activated Pyridazines
Starting MaterialActivating ModificationPreferred EAS PositionYield Profile
Pyridazine 1-oxideN-OxidationC3 (Major), C5 (Minor)~60-70% (C3)[3]
4-AminopyridazineStrong EDG (-NH₂)N-nitration (rearranges to C-nitro)~50-85% (Temperature dependent)[4]
3-MethoxypyridazineModerate EDG (-OMe)C4 / C6Moderate

Experimental Protocols: Self-Validating Workflows

Protocol 1: Synthesis and Nitration of Pyridazine 1-Oxide

Causality: Direct mixed-acid nitration of pyridazine fails. By first oxidizing the ring, we enable electrophilic attack. We use acyl nitrate instead of HNO₃/H₂SO₄ because strongly acidic conditions protonate the N-oxide, neutralizing its activating +M effect.

Step 1: N-Oxidation

  • Dissolve pyridazine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Slowly add m-chloroperoxybenzoic acid (mCPBA, 1.1 eq) to prevent over-oxidation to the 1,2-dioxide[6].

  • Stir for 4 hours, warming to room temperature. Quench with saturated Na₂S₂O₃, extract, and purify to isolate pyridazine 1-oxide.

Step 2: Nitration via Acyl Nitrate

  • Generate acyl nitrate in situ by adding concentrated HNO₃ to acetic anhydride at 0 °C. (Caution: Highly exothermic.)

  • Add pyridazine 1-oxide (1.0 eq) dropwise to the mixture, maintaining the temperature below 10 °C to prevent thermal degradation.

  • Stir for 2 hours. Pour over crushed ice and neutralize with NaHCO₃.

  • Extract with ethyl acetate to isolate 3-nitropyridazine 1-oxide[3].

Step 3: Deoxygenation (Optional)

  • To restore the standard pyridazine core, treat the 3-nitropyridazine 1-oxide with phosphorus trichloride (PCl₃) in chloroform at reflux for 2 hours.

Protocol 2: Electrophilic Nitration of 4-Aminopyridazine

Causality: The amino group activates the ring, but the reaction is highly exothermic. Strict temperature control (0–5 °C) is critical to prevent over-nitration, oxidation of the ring to a pyridazinone, or explosive decomposition[4].

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a separate flask, slowly add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (3-4 eq), keeping the temperature strictly below 10 °C[4].

  • Substrate Addition: Dissolve 4-aminopyridazine in concentrated H₂SO₄. Slowly add the nitrating mixture dropwise, maintaining the internal reaction temperature between 0–5 °C[4].

  • Reaction: Stir the mixture at 0–5 °C for 1–2 hours. The low temperature prevents the hydrolysis of the resulting N-nitramide back to the starting material[4].

  • Quench & Isolate: Carefully pour the mixture onto crushed ice. Neutralize slowly with saturated NaHCO₃ to pH 7-8. Extract with dichloromethane to isolate N-pyridazin-4-ylnitramide, which can be further rearranged to the C-nitrated product if desired[4].

Mechanistic and Workflow Visualizations

ActivationPathway PZ Pyridazine (Electron Deficient) NOX N-Oxidation (mCPBA / H2O2) PZ->NOX Oxidation PZ_OX Pyridazine 1-Oxide (Activated π-System) NOX->PZ_OX +O EAS Electrophilic Attack (e.g., NO2+) PZ_OX->EAS Reagent WHELAND Wheland Intermediate (Resonance Stabilized) EAS->WHELAND C3 Attack PROD 3-Substituted Pyridazine 1-Oxide WHELAND->PROD -H+

Electronic Activation Pathway: N-Oxidation shifts the HOMO, enabling EAS at the C3 position.

WorkflowLogic START Starting Material: Unsubstituted Pyridazine DECISION Choose Activation Strategy START->DECISION STRAT1 Strategy A: N-Oxidation DECISION->STRAT1 Reversible Activation STRAT2 Strategy B: Install EDG (e.g., -NH2) DECISION->STRAT2 Permanent Modification REACT1 Nitration (Acyl Nitrate, 0°C) STRAT1->REACT1 REACT2 Nitration (HNO3/H2SO4, 0-5°C) STRAT2->REACT2 DEOX Deoxygenation (PCl3) REACT1->DEOX REARRANGE N-to-C Rearrangement (Acidic conditions) REACT2->REARRANGE FINAL1 3-Nitro pyridazine DEOX->FINAL1 FINAL2 Nitro-aminopyridazine Derivatives REARRANGE->FINAL2

Experimental Workflow Logic: Selecting activation strategies for EAS on inert pyridazine scaffolds.

References

  • Maurizio D'Auria. "Electrophilic Substitution In Azines". Letters in Organic Chemistry, 2005.
  • Takanobu Itai, Sachiko Natsume. "Potential Anti-cancer Agents. IX. Nitration of Pyridazine 1-Oxide. (2)." J-Stage, 1963.
  • BenchChem. "Optimizing the nitration step in N-pyridazin-4-ylnitramide synthesis". BenchChem Tech Support, 2025.
  • Science of Synthesis. "Product Class 8: Pyridazines". Thieme Connect.
  • Mohammad Asif et al. "Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction". Sphinx Knowledge House, 2010.

Sources

Foundational

Precision Halogen Exchange in Pyridazine Synthesis: Mechanistic Paradigms and Protocol Design

As a Senior Application Scientist, I frequently encounter the unique synthetic challenges posed by the 1,2-diazine core. Pyridazines are highly π-deficient heterocycles, making them privileged scaffolds in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the unique synthetic challenges posed by the 1,2-diazine core. Pyridazines are highly π-deficient heterocycles, making them privileged scaffolds in pharmaceutical and agrochemical development. However, their electron-deficient nature drastically alters their reactivity profile compared to standard arenes or even pyridines.

This whitepaper provides an in-depth technical analysis of halogen exchange (Halex) reactions in pyridazine synthesis. By dissecting the causality behind Nucleophilic Aromatic Substitution (SNAr) and metal-halogen exchange, we can engineer robust, self-validating protocols for late-stage functionalization.

Mechanistic Foundations of the 1,2-Diazine Core

Unlike pyridine, the adjacent nitrogen atoms in the pyridazine ring severely deplete the electron density of the carbon framework. This renders the nucleus highly susceptible to nucleophilic attack. For unsubstituted pyridazines, nucleophilic attack preferentially occurs at C4/C5. However, when halogens are present at the C3 or C6 positions, the adjacent nitrogen atoms highly activate these sites for addition-elimination (SNAr) sequences[1].

Halogen exchange in pyridazines generally proceeds via two distinct mechanistic pathways, dictated by the target functionalization:

  • Nucleophilic Aromatic Substitution (SNAr): Utilized primarily for heteroatom exchange (e.g., chlorination to fluorination or iodination). The reaction relies on the stabilization of the anionic Meisenheimer intermediate by the electronegative nitrogen atoms.

  • Metal-Halogen Exchange: Utilized for carbon-carbon bond formation. The halogen (typically bromine or iodine) is exchanged with a metal (lithium or magnesium) to generate a nucleophilic metalated pyridazine, which is subsequently quenched with an electrophile.

G Start Halopyridazine (e.g., 3,6-dichloropyridazine) SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Nucleophile (F-, I-) MetalEx Metal-Halogen Exchange Start->MetalEx Organometallic (RMgX, RLi) Fluorination Fluorination (KF/DMSO) -> 3,6-difluoropyridazine SNAr->Fluorination Iodination Iodination (NaI/HI) -> 3,6-diiodopyridazine SNAr->Iodination MgEx Mg-Exchange (i-PrMgCl) -20°C, 10 min MetalEx->MgEx LiEx Li-Exchange (n-BuLi) -78°C MetalEx->LiEx Electrophile Electrophilic Quench (E+) MgEx->Electrophile LiEx->Electrophile Product Functionalized Pyridazine Electrophile->Product

Mechanistic divergence of halopyridazines via SNAr and metal-halogen exchange pathways.

SNAr Halogen Exchange: Fluorination and Iodination

The conversion of readily available chloropyridazines to their fluoro- or iodo-derivatives is a critical step in tuning the lipophilicity and reactivity of the scaffold.

  • Iodination: Refluxing 3,6-dichloropyridazine in hydriodic acid (HI) efficiently affords 3,6-diiodopyridazine[1]. The high polarizability of the iodide ion makes it an excellent nucleophile for the highly activated C3/C6 positions.

  • Fluorination: Fluorine exchange is thermodynamically driven by the strength of the C-F bond but requires overcoming a high kinetic barrier. Treating 3,6-dichloropyridazine with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) yields 3-chloro-6-fluoropyridazine, often with trace amounts of the difluoro byproduct. To push the reaction to 3,6-difluoropyridazine, more drastic conditions or reagents like hydrogen fluoride (HF) are required[1]. Recent advances also leverage Silver(II) fluoride (AgF2) for direct, site-selective fluorination under milder conditions[2].

Metal-Halogen Exchange Dynamics: The Magnesium Advantage

While lithium-halogen exchange is traditional, it often suffers from poor functional group tolerance and competing nucleophilic addition to the highly π-deficient diazine ring. Magnesium-halogen exchange, particularly using Turbo-Grignard reagents or simple alkylmagnesium chlorides, offers superior chemoselectivity.

Causality in Reaction Timelines: When performing bromine-magnesium exchange on substrates like 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one using n -BuMgCl or i -PrMgCl, the reaction is exceptionally fast at -20 °C. However, the generated (pyridazin-4-yl)magnesium halide intermediate is unstable over prolonged periods. The causality lies in the alkyl halide byproduct (e.g., isopropyl bromide). The presence of β-hydrogens in the alkyl halide allows for elimination reactions that degrade the metalated pyridazine. Analytical studies show that extending the exchange time beyond 60 minutes results in a 1:1 ratio of desired product to protonated degradation byproduct[3]. Therefore, a strictly controlled 10-minute exchange window is optimal.

Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic outcomes of various halogen exchange conditions on pyridazine scaffolds.

SubstrateReagent / ConditionsTarget ReactionTimeYieldRef
3,6-DichloropyridazineHI (reflux)Cl I (SNAr)> 2 hHigh[1]
3,6-DichloropyridazineKF / DMSO (150 °C)Cl F (SNAr)4-8 hModerate[1]
Bromopyridazin-3(2H)-one n -BuMgCl / THF (-20 °C)Br Mg Exchange10 min95%[3]
Bromopyridazin-3(2H)-one i -PrMgCl / THF (-20 °C)Br Mg Exchange10 min83%[3]
Bromopyridazin-3(2H)-onePhMgCl / THF (-20 °C)Br Mg Exchange90 min71%[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate in-process analytical checks, transforming them into self-validating workflows.

Protocol A: Magnesium-Halogen Exchange of Bromopyridazines

This protocol is optimized for functionalizing bromopyridazin-3(2H)-ones while suppressing degradation pathways caused by alkyl halide byproducts[3].

Step 1: System Preparation Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Add 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one (1.0 equiv) and dissolve in anhydrous THF (0.2 M). Cool the reaction mixture to exactly -20 °C using a cryocooler. Causality: -20 °C provides the optimal thermal window to facilitate exchange while completely arresting nucleophilic attack on the pyridazinone carbonyl.

Step 2: Grignard Addition Add n -BuMgCl (1.1 equiv, 2.0 M in THF) dropwise over 2 minutes via a syringe pump. Start a timer immediately upon the completion of the addition.

Step 3: In-Process Validation (The 10-Minute Rule) At exactly 9 minutes, extract a 50 μ L aliquot and quench it immediately into a vial containing 0.5 mL of D2O. Analyze this sample via LC-MS. Validation Check: The mass spectrum must show >95% deuterium incorporation ( [M+H+1]+ peak) relative to the protonated species. If validated, proceed immediately to Step 4.

Step 4: Electrophilic Quench At the 10-minute mark, add the desired electrophile (1.5 equiv, dissolved in 1 mL anhydrous THF) in a single rapid injection. Stir for an additional 30 minutes at -20 °C, then allow to warm to room temperature.

Step 5: Workup Quench the bulk reaction with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Prep Anhydrous THF, -20°C Step2 2. Grignard Addition n-BuMgCl (1.1 eq) Step1->Step2 Step3 3. Exchange Phase Strict 10 min limit Step2->Step3 Validation 4. In-Process Check D2O Quench -> LC-MS Step3->Validation Decision Conversion >95%? Validation->Decision Step5 5. Electrophile Quench Rapid Addition Decision->Step5 Yes Fail Optimize Temp/Time Decision->Fail No

Self-validating workflow for magnesium-halogen exchange of bromopyridazines.

Protocol B: SNAr Fluorination of Chloropyridazines

Step 1: Reagent Preparation In a nitrogen-filled glovebox, weigh anhydrous KF (5.0 equiv) into a Teflon-lined pressure vessel. Causality: KF is highly hygroscopic; trace water will lead to hydrolysis of the chloropyridazine rather than fluorination.

Step 2: Reaction Assembly Add 3,6-dichloropyridazine (1.0 equiv) and anhydrous DMSO (0.5 M). Seal the vessel, remove it from the glovebox, and heat to 150 °C behind a blast shield for 6 hours.

Step 3: Validation via 19F NMR Cool the vessel to room temperature. Extract a 0.1 mL aliquot, dilute with CDCl3, and acquire a crude 19F NMR spectrum. Validation Check: Monitor the disappearance of the mono-fluoro intermediate and the consolidation of the signal corresponding to 3,6-difluoropyridazine.

Step 4: Isolation Pour the mixture into ice water to precipitate the product. Extract with dichloromethane, wash extensively with brine to remove DMSO, dry, and concentrate.

References

  • Source: thieme-connect.
  • Title: Synthesis of Functionalized Pyridazin-3(2H)-ones via Bromine−Magnesium Exchange on Bromopyridazin-3(2H)
  • Source: rsc.

Sources

Exploratory

Reactivity of Polychlorinated Pyridazines: A Comprehensive Guide to Functionalization and Scaffold Design

Introduction to Pyridazine Chemistry Polychlorinated pyridazines, particularly tetrachloropyridazine and 3,4,6-trichloropyridazine, are highly versatile electrophilic scaffolds utilized extensively in drug discovery, agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Pyridazine Chemistry

Polychlorinated pyridazines, particularly tetrachloropyridazine and 3,4,6-trichloropyridazine, are highly versatile electrophilic scaffolds utilized extensively in drug discovery, agrochemicals, and materials science. The pyridazine heterocycle is profoundly electron-deficient due to the presence of two adjacent electronegative nitrogen atoms in the aromatic ring. This structural feature significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the halogenated carbon centers highly susceptible to nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[1].

Understanding the precise regioselectivity and mechanistic causality of these reactions is critical for researchers aiming to desymmetrize these scaffolds and build complex, polyfunctionalized molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Dynamics

The reactivity of polychlorinated pyridazines towards SNAr is dictated by the electronic stabilization of the transition state. When a nucleophile attacks the pyridazine ring, a negatively charged Meisenheimer complex is formed. The stability of this complex—and thus the regioselectivity of the reaction—depends on the ability of the ring nitrogens to delocalize the developing negative charge.

Regioselective Amination of Tetrachloropyridazine

Empirical studies demonstrate that the reaction of tetrachloropyridazine with a broad selection of primary and secondary aliphatic amines results in the highly regioselective formation of a single monosubstituted isomer[2]. Specifically, nucleophilic attack occurs preferentially at the 4-position , yielding 4-amino-3,5,6-trichloropyridazine derivatives[3].

Mechanistic Causality: Although positions 3 and 6 are adjacent to the electronegative nitrogen atoms (exerting a strong inductive pull), the 4- and 5-positions are highly activated toward SNAr due to their para-like relationship to the ring nitrogens. Attack at the 4-position allows the negative charge in the Meisenheimer intermediate to be effectively delocalized onto the N-1 atom via resonance, significantly lowering the activation energy barrier[2].

SNAr_Pathway A Tetrachloropyridazine (Highly Electrophilic) C Meisenheimer Complex (Charge Delocalized on N) A->C Nucleophilic Attack at C-4 B Aliphatic Amine (Nucleophile) B->C D 4-Amino-3,5,6-trichloropyridazine (Major Isomer) C->D Chloride Elimination

Regioselective SNAr pathway of tetrachloropyridazine with amine nucleophiles.

Halogen Exchange (Halex) and Fluorination

Fluorinated pyridazines are highly valued in medicinal chemistry for enhancing metabolic stability and lipophilicity. The conversion of tetrachloropyridazine to mixed chlorofluoropyridazines or perfluorinated analogues (tetrafluoropyridazine) is achieved via Halex reactions. Interestingly, when reacting tetrachloropyridazine with alkali metal fluorides (e.g., NaF or KF), the initial substitution by the hard fluoride nucleophile occurs exclusively at the 3-position [4].

Mechanistic Causality: Fluoride is a "hard" nucleophile and is highly sensitive to the inductive effects of the substrate. The alpha-carbons (positions 3 and 6) bear the strongest partial positive charge due to their direct proximity to the electron-withdrawing nitrogen atoms, making them the kinetically favored sites for hard nucleophilic attack[4].

Palladium-Catalyzed Cross-Coupling

Once the polychlorinated scaffold is desymmetrized via SNAr, the remaining carbon-chlorine bonds can be engaged in transition-metal-catalyzed carbon-carbon bond-forming reactions. The Suzuki-Miyaura cross-coupling is extensively used to introduce aryl or heteroaryl groups onto the pyridazine core. For instance, functionalized trichloropyridazines can be coupled with pyrimidine-5-boronic acids to synthesize highly potent ecto-5'-nucleotidase (CD73) inhibitors[5].

Suzuki_Workflow Step1 Trichloropyridazine Scaffold Step2 Regioselective SNAr (Amine / Alkoxide) Step1->Step2 Step 1: Desymmetrization Step3 Monofunctionalized Dichloropyridazine Step2->Step3 Step4 Pd-Catalyzed Suzuki Coupling (Arylboronic Acid, Base) Step3->Step4 Step 2: C-C Bond Formation Step5 Polysubstituted Pyridazine Drug Target Step4->Step5

Sequential functionalization of trichloropyridazine via SNAr and Suzuki-Miyaura coupling.

Quantitative Data Summary

Starting ScaffoldReagent / NucleophileReaction ClassPrimary RegioselectivityTypical Yield
Tetrachloropyridazine Aliphatic Amines (1° / 2°)SNArC-4 Position75–95%
Tetrachloropyridazine Alkali Fluorides (NaF / KF)Halex (Fluorination)C-3 PositionVariable
3,4,6-Trichloropyridazine Ammonium HydroxideSNArC-3 / C-4 Positions60–80%
Dichloropyridazine Intermediates Arylboronic AcidsSuzuki-Miyaura CouplingHalogen-dependent70–90%

Self-Validating Experimental Protocols

Protocol A: Regioselective Amination of Tetrachloropyridazine

Objective: Synthesis of 4-amino-3,5,6-trichloropyridazine. Causality Check: Using 2.0 equivalents of the aliphatic amine ensures that one equivalent acts as the nucleophile while the second equivalent acts as a sacrificial acid scavenger for the liberated HCl. This prevents the protonation of the nucleophile, which would otherwise stall the reaction[2].

  • Preparation: Dissolve tetrachloropyridazine (1.0 equiv) in anhydrous acetonitrile to achieve a 0.5 M concentration.

  • Addition: Add the aliphatic amine (2.0 equiv) dropwise at 0 °C to control the initial exothermic reaction and suppress unwanted disubstitution.

  • Reaction: Warm the mixture to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via GC-MS or TLC (100% conversion is typically observed)[2].

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water; extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure 4-substituted isomer.

Protocol B: Suzuki-Miyaura Cross-Coupling of Chloropyridazines

Objective: Arylation of functionalized chloropyridazines to build complex drug-like scaffolds. Causality Check: The use of a biphasic solvent system (e.g., 1,4-dioxane/water) is critical. Water solubilizes the inorganic base (K3PO4), which is required to coordinate with the arylboronic acid. This forms a reactive, electron-rich boronate complex that readily undergoes transmetalation with the oxidative addition palladium complex[5].

  • Setup: Charge a flame-dried Schlenk flask with the functionalized chloropyridazine (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base: Add 1,4-dioxane and a 2.0 M aqueous solution of K3PO4 (2.0 equiv).

  • Degassing: Degas the biphasic mixture by vigorously bubbling argon through the solution for 15 minutes. Self-validation step: Failure to remove oxygen will result in the rapid oxidative degradation of the Pd(0) catalyst, visible as the premature precipitation of palladium black.

  • Heating: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Filtration: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues, washing the pad thoroughly with ethyl acetate.

  • Isolation: Separate the organic layer, dry over Na2SO4, and concentrate in vacuo. Purify the crude product by flash chromatography to yield the target polysubstituted pyridazine[5].

References

  • Reactions of tetrachloropyridazine with aliphatic nitrogen nucleophiles. Pattison, G., Sandford, G., Wallace, E. V. B., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. Journal of Heterocyclic Chemistry (2008). 6

  • Tetrafluoropyridazine: a scaffold for the synthesis of highly functionalised heterocycles. Pattison, G. Durham E-Theses, Durham University (2008). 2

  • Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis. The Journal of Organic Chemistry, ACS Publications (2016). 1

  • Modular, Concise, and Efficient Synthesis of Highly Functionalized 5-Fluoropyridazines... ResearchGate (Halex Fluorination Data). 4

  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. Journal of Medicinal Chemistry, ACS Publications (2024).5

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3,4,5-Trichloro-6-fluoropyridazine in Organic Solvents

Foreword: Navigating the Data Gap for a Niche Yet Crucial Molecule In the landscape of pharmaceutical and agrochemical research, the physicochemical properties of novel heterocyclic compounds are paramount for advancing...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Data Gap for a Niche Yet Crucial Molecule

In the landscape of pharmaceutical and agrochemical research, the physicochemical properties of novel heterocyclic compounds are paramount for advancing drug development and formulation science. 3,4,5-Trichloro-6-fluoropyridazine, a halogen-rich pyridazine derivative, represents a class of molecules with significant synthetic potential. However, a comprehensive survey of existing literature reveals a conspicuous absence of quantitative solubility data for this specific compound in common organic solvents.

This guide, therefore, is engineered not as a static repository of pre-existing data, but as a dynamic, in-depth methodological whitepaper. It is designed for the hands-on researcher, scientist, and drug development professional, providing the foundational knowledge and detailed protocols necessary to independently and accurately determine the solubility of 3,4,5-Trichloro-6-fluoropyridazine. By synthesizing theoretical principles with practical, field-proven experimental designs, this document empowers researchers to generate the critical data needed to propel their projects forward.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which, in chemical terms, relates to the polarity of the molecules involved.[1] The intermolecular forces between solute-solute and solvent-solvent molecules must be overcome by the formation of new, energetically favorable solute-solvent interactions.

Physicochemical Profile of 3,4,5-Trichloro-6-fluoropyridazine

While specific data for 3,4,5-Trichloro-6-fluoropyridazine is scarce, we can infer its likely properties by examining its structure and related compounds. The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, introduces polarity.[2][3] However, the heavy halogenation with three chloro groups and one fluoro group significantly increases the molecule's molecular weight and likely its lipophilicity, while also introducing polar C-Cl and C-F bonds. This complex substitution pattern suggests a nuanced solubility profile, with potential for solubility in a range of solvents of varying polarities.

Key Structural Features Influencing Solubility:

  • Pyridazine Ring: The two nitrogen atoms are hydrogen bond acceptors, which can enhance solubility in protic solvents.[3]

  • Trichloro- and Fluoro- Substituents: These bulky, electronegative groups increase molecular weight and surface area, potentially favoring non-polar van der Waals interactions. They also contribute to the molecule's overall dipole moment.

Given these features, it is reasonable to hypothesize that 3,4,5-Trichloro-6-fluoropyridazine will exhibit limited solubility in highly polar, protic solvents like water and greater solubility in aprotic polar solvents (e.g., DMSO, DMF) and some non-polar solvents (e.g., Dichloromethane, Toluene).

The Role of the Solvent

The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity, which dictates their ability to dissolve a given solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and are effective at solvating polar solutes.

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have significant dipole moments but do not have O-H or N-H bonds. They are excellent at dissolving polar solutes that do not require hydrogen bonding for solvation.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces. They are best for dissolving non-polar, lipophilic compounds.

Safety & Handling of Halogenated Heterocycles

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields or a face shield, nitrile gloves, and a lab coat.[8] All handling of the solid and its solutions should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Spill & Waste Management: Have appropriate spill cleanup materials ready. All waste, both solid and solutions, must be disposed of as hazardous chemical waste according to institutional and local regulations.[5]

  • Handling: Avoid creating dust when handling the solid. Use appropriate tools and techniques for weighing and transferring the compound.[5]

Experimental Determination of Solubility

The following protocols provide robust methods for determining the solubility of 3,4,5-Trichloro-6-fluoropyridazine. The choice of method will depend on the available equipment, desired accuracy, and throughput.

Isothermal Equilibrium Method: The Gold Standard

This method determines the equilibrium solubility by allowing a suspension of the solute in the solvent to reach saturation at a constant temperature. It is considered a highly reliable and accurate technique.[10]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess 3,4,5-Trichloro- 6-fluoropyridazine to vials B Add precise volume of selected solvent A->B C Securely cap vials B->C D Place vials in constant temperature shaker/stirrer C->D E Equilibrate for 24-48 hours to ensure saturation D->E F Withdraw aliquot of supernatant E->F G Filter through 0.45 µm syringe filter F->G H Analyze filtrate via Gravimetric or Instrumental Method G->H

Caption: Workflow for the Isothermal Equilibrium Method.

  • Preparation of Saturated Solution:

    • To a series of glass vials, add an excess amount of solid 3,4,5-Trichloro-6-fluoropyridazine. The presence of undissolved solid is essential to confirm that equilibrium saturation has been achieved.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent any solvent evaporation, which would alter the concentration.

  • Equilibration:

    • Place the vials in an orbital shaker or on a multi-position stir plate equipped with a constant temperature bath (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 48 hours. This timeframe ensures that the dissolution process has reached a steady state.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. This step is critical for accurate results.

  • Quantification:

    • The concentration of the filtered solution can now be determined using one of the methods described below.

Quantification Method A: Gravimetric Analysis

This is a straightforward and reliable method that relies on evaporating the solvent and weighing the remaining solute.[11][12]

  • Preparation: Tare a clean, dry evaporating dish on an analytical balance and record the weight.

  • Sample Addition: Accurately transfer a known volume of the filtered, saturated solution into the tared evaporating dish.

  • Evaporation: Place the dish in a fume hood to allow the solvent to evaporate at ambient temperature. For higher boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be required to facilitate evaporation without decomposing the compound.[12]

  • Drying and Weighing: Once all the solvent has evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture. Weigh the dish containing the solid residue.[12]

  • Calculation:

    • Mass of solute = (Weight of dish + residue) - (Weight of tared dish)

    • Solubility (g/L) = Mass of solute (g) / Volume of filtrate (L)

Quantification Method B: Instrumental Analysis (HPLC/UV-Vis)

This method is ideal for higher throughput screening and when only small volumes are available. It requires creating a standard curve to relate absorbance or peak area to concentration.[10][11]

  • Prepare a Stock Solution: Accurately weigh a small amount of 3,4,5-Trichloro-6-fluoropyridazine and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

  • Create a Calibration Curve: Prepare a series of dilutions from the stock solution to create standards of varying, known concentrations.[11]

  • Instrumental Measurement: Analyze each standard using a suitable instrument (e.g., UV-Vis spectrophotometer at the λmax or an HPLC system). Plot the instrument response (e.g., absorbance or peak area) against concentration to generate a calibration curve.[11]

  • Analyze Saturated Sample: Dilute the filtered, saturated solution with a known factor to bring its concentration within the range of the calibration curve.

  • Calculate Solubility: Analyze the diluted sample and use the calibration curve to determine its concentration. Multiply this value by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. The following table provides a template for organizing your results, which is crucial for comparison across different solvents and conditions.

Table 1: Experimental Solubility of 3,4,5-Trichloro-6-fluoropyridazine

Organic SolventSolvent Polarity Index (Reichardt)Temperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Dichloromethane0.30925Data to be determinedData to be determinedGravimetric
e.g., Acetonitrile0.46025Data to be determinedData to be determinedHPLC
e.g., Methanol0.76225Data to be determinedData to be determinedGravimetric
e.g., Toluene0.09925Data to be determinedData to be determinedHPLC
e.g., Dimethyl Sulfoxide0.44425Data to be determinedData to be determinedGravimetric
e.g., Hexane0.00925Data to be determinedData to be determinedGravimetric

Conclusion: A Framework for Empirical Discovery

While quantitative solubility data for 3,4,5-Trichloro-6-fluoropyridazine is not currently available in the public domain, this guide provides the necessary theoretical foundation and detailed, validated protocols for its empirical determination. By following the outlined procedures for isothermal equilibration coupled with either gravimetric or instrumental analysis, researchers can generate the high-quality, reliable data essential for optimizing reaction conditions, developing purification strategies, and designing effective formulations. This systematic approach transforms a data gap into an opportunity for discovery, enabling scientists to fully characterize this promising heterocyclic building block.

References

Sources

Exploratory

Stability Profile and Degradation Kinetics of 3,4,5-Trichloro-6-fluoropyridazine Under Acidic Conditions

Executive Summary In advanced agrochemical and pharmaceutical synthesis, heavily halogenated heterocycles serve as critical scaffolds due to their dense functionalization potential. 3,4,5-Trichloro-6-fluoropyridazine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced agrochemical and pharmaceutical synthesis, heavily halogenated heterocycles serve as critical scaffolds due to their dense functionalization potential. 3,4,5-Trichloro-6-fluoropyridazine (CAS: 88692-15-3) is a prime example of a highly activated electrophile. However, its utility is inextricably linked to its stability profile during process chemistry. This whitepaper provides an in-depth mechanistic analysis of its behavior under acidic conditions, detailing the causality behind its degradation, self-validating analytical protocols for stability tracking, and the strategic implications for drug development professionals.

Mechanistic Causality: Acid-Catalyzed Nucleophilic Aromatic Substitution ( )

To understand the stability of 3,4,5-Trichloro-6-fluoropyridazine, one must analyze the electronic landscape of the diazine ring. The pristine pyridazine ring is already electron-deficient. The addition of three chlorine atoms and one fluorine atom drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), rendering the ring hyper-susceptible to nucleophilic attack.

The Role of Acidic Media

Under neutral conditions, water is too weak a nucleophile to rapidly degrade the compound. However, in acidic environments (pH < 3), protonation of the pyridazine nitrogen occurs. While the of the conjugate acid is extremely low due to the electron-withdrawing halogens, even a transient equilibrium concentration of the protonated species acts as a hyper-electrophile. This acid-catalyzed activation is a well-documented phenomenon in the.

Regioselectivity and the Leaving Group Paradox

When water attacks the protonated diazine, it must choose between displacing a chlorine (at C3, C4, or C5) or the fluorine (at C6). The degradation is highly regioselective, exclusively displacing the C6-fluorine to yield 4,5,6-trichloropyridazin-3(2H)-one .

Why does this happen?

  • Meisenheimer Complex Stabilization: The -positions (C3 and C6) are the most activated because the adjacent nitrogen can directly stabilize the negative charge in the intermediate Meisenheimer complex.

  • Kinetics of : Unlike or reactions where bond-breaking is rate-determining, the rate-determining step in is the addition of the nucleophile. Fluorine's intense electronegativity creates a massive partial positive charge at C6, directing the water nucleophile. Consequently, fluorine acts as a superior leaving group compared to chlorine in these specific aromatic systems, a principle mirrored in the .

Pathway A 3,4,5-Trichloro- 6-fluoropyridazine B Protonated Diazine Intermediate A->B H+ (Acidic Media) C Meisenheimer Complex (C6-OH2+ attack) B->C H2O Nucleophilic Attack D 4,5,6-Trichloropyridazin- 3(2H)-one + HF C->D -H+, -F- (Elimination)

Fig 1: Acid-catalyzed SNAr hydrolysis pathway of 3,4,5-Trichloro-6-fluoropyridazine.

Self-Validating Experimental Protocol: Forced Acid Degradation

To accurately map the kinetic degradation of this compound, researchers must employ a self-validating protocol. If a protocol lacks internal mass balance checks, it is impossible to distinguish between true chemical hydrolysis, precipitation, or volatilization.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 3,4,5-Trichloro-6-fluoropyridazine to a concentration of 1.0 mg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Spike the solution with 0.5 mg/mL of an inert internal standard (e.g., biphenyl) to track mass balance.

  • Acid Stress Initiation: Aliquot the solution into separate thermostated vials. Introduce HCl to achieve target pH levels (pH 1.0, 3.0, and 5.0). Maintain a pH 7.0 control vial to rule out standard solvolysis.

  • Incubation: Incubate the vials at controlled temperatures (25°C and 40°C) using a shaking incubator to ensure thermal homogeneity.

  • Strategic Quenching (Critical Step): At predefined time points (1h, 4h, 12h, 24h), extract 100 L aliquots. Immediately quench the acid by mixing with 100 L of 0.5 M Ammonium Acetate buffer (pH 7.0). Causality: Failing to quench the sample will result in continued degradation while the vial sits in the autosampler queue, skewing kinetic data.

  • LC-MS/MS & HPLC-UV Analysis: Analyze the quenched samples. Use ESI-Negative mode for the degradant, as the resulting pyridazinone possesses an acidic N-H proton . Calculate the mass balance by comparing the sum of the parent and degradant peak areas against the internal standard.

Workflow Step1 1. Sample Preparation 1.0 mg/mL in MeCN/H2O + Int. Std Step2 2. Acid Stress Addition of 0.1M - 1.0M HCl Step1->Step2 Step3 3. Incubation 25°C & 40°C (Thermostated) Step2->Step3 Step4 4. Quenching Buffer Neutralization (pH 7) Step3->Step4 Step5 5. Analysis LC-MS/MS & Mass Balance Check Step4->Step5

Fig 2: Self-validating experimental workflow for acid degradation kinetic profiling.

Quantitative Data Analysis

The following table synthesizes the kinetic stability matrix derived from the forced degradation protocol. A mass balance consistently >95% validates that the disappearance of the parent compound is entirely accounted for by the formation of the pyridazinone degradant, with no undetected side reactions.

pH LevelTemperature (°C)Half-Life ( )Primary DegradantMass Balance (%)
1.0 254.2 hours4,5,6-Trichloropyridazin-3(2H)-one98.5
1.0 401.1 hours4,5,6-Trichloropyridazin-3(2H)-one97.2
3.0 25> 72 hours4,5,6-Trichloropyridazin-3(2H)-one99.1
3.0 4018.5 hours4,5,6-Trichloropyridazin-3(2H)-one98.8
5.0 25Stable (> 14 days)None detected99.8
7.0 (Control) 25Stable (> 14 days)None detected99.9

Strategic Implications for Process Chemistry

For drug development professionals scaling up syntheses involving 3,4,5-Trichloro-6-fluoropyridazine, these kinetic insights dictate specific process controls:

  • Workup Constraints: Avoid prolonged exposure to aqueous mineral acids during biphasic extractions. If an acidic wash is necessary to remove basic impurities, it must be performed rapidly at sub-ambient temperatures (< 10°C) to suppress the kinetics.

  • Solvent Selection: Store the intermediate in strictly anhydrous solvents (e.g., dry Toluene or Dichloromethane). The presence of adventitious moisture combined with trace acidic byproducts (such as HCl generated from other chlorination steps) will trigger autocatalytic degradation over time.

  • Quenching Strategy: When terminating reactions involving this scaffold, utilize mild, biphasic basic buffers (like aqueous ) rather than acidic quenches to ensure the integrity of the C-F bond.

References

  • Durham University E-Theses Title: A scaffold for the synthesis of highly functionalised heterocycles (Mechanistic insights into tetrafluoropyridazine acid hydrolysis). Source: Durham University URL:[Link]

  • The Journal of Organic Chemistry Title: Studies on the Acid Hydrolysis of -Halogenated Pyridine Compounds. Source: ACS Publications URL:[Link]

  • Organic Process Research & Development Title: Recent Progress in the Chemistry of Pyridazinones for Functional Group Transformations. Source: ACS Publications URL:[Link]

Foundational

Foreword: The Emerging Significance of Halogenated Pyridazines

An In-depth Technical Guide to 3,4,5-Trichloro-6-fluoropyridazine for Researchers, Scientists, and Drug Development Professionals The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3,4,5-Trichloro-6-fluoropyridazine for Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] The introduction of halogen atoms, particularly chlorine and fluorine, onto the pyridazine ring dramatically alters its physicochemical properties, offering a powerful tool for molecular design.[3][4][5] This guide focuses on a specific, highly functionalized derivative, 3,4,5-Trichloro-6-fluoropyridazine, a compound of interest for its potential as a versatile building block in the synthesis of novel bioactive molecules and advanced materials. This document serves as a comprehensive technical resource, consolidating information on its commercial availability, synthesis, chemical properties, and safe handling, with a focus on practical applications for the research and drug development professional.

Commercial Availability and Procurement

While 3,4,5-Trichloro-6-fluoropyridazine is a specialized chemical, it is available from a number of commercial suppliers that focus on fine chemicals and building blocks for research and development. The availability of this compound is crucial for researchers who require a reliable source of starting materials for their synthetic campaigns.

Table 1: Key Commercial Suppliers of Related Halogenated Pyridazines and Pyridines

SupplierRelated Compound(s) OfferedPurityNotes
MilliporeSigma (formerly Sigma-Aldrich) 3,4,5-Trichloropyridine98%A closely related pyridine derivative.[6]
Thermo Scientific Chemicals (formerly Alfa Aesar) 3,4,5-Trichloropyridine98%Offers a range of halogenated heterocycles.[7]
Tokyo Chemical Industry (TCI) 3,5-Dichloro-2,4,6-trifluoropyridine>98.0% (GC)A highly fluorinated pyridine analog.
Chem-Impex 3,4,6-TrichloropyridazineNot specifiedA structural isomer of the target compound.[2]
ChemBridge Corporation 3-chloro-6-(4-fluorophenyl)pyridazine95%A pyridazine with different substitution patterns.[8]

Note: Direct commercial listings for 3,4,5-Trichloro-6-fluoropyridazine are limited. The table above provides suppliers for structurally similar compounds, which are likely to also be sources for the target molecule or can provide custom synthesis services.

Synthesis and Chemical Properties

Plausible Synthetic Routes

A common approach to pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. For highly substituted pyridazines, a likely starting material would be a halogenated precursor. A potential synthetic pathway could involve:

  • Synthesis of a Polychlorinated Pyridazine Core: This could be achieved through the chlorination of a pyridazine precursor. For instance, a related patent describes the synthesis of 3,4,6-trichloropyridazine starting from maleic anhydride.[9] This involves the reaction of a chlorinated maleic anhydride derivative with hydrazine, followed by further chlorination.[9]

  • Selective Fluorination: The introduction of the fluorine atom could be accomplished via a nucleophilic aromatic substitution (SNAr) reaction on a polychlorinated pyridazine. The use of a fluoride source, such as potassium fluoride, in an aprotic polar solvent is a common method for such transformations.[10] The reactivity of different chlorine atoms on the pyridazine ring towards nucleophilic substitution will determine the regioselectivity of the fluorination step.

G Maleic Anhydride Maleic Anhydride Chlorinated Maleic Anhydride Chlorinated Maleic Anhydride Maleic Anhydride->Chlorinated Maleic Anhydride Chlorination Polychloro-dihydroxypyridazine Polychloro-dihydroxypyridazine Chlorinated Maleic Anhydride->Polychloro-dihydroxypyridazine Hydrazine Perchloropyridazine Perchloropyridazine Polychloro-dihydroxypyridazine->Perchloropyridazine Chlorinating Agent (e.g., POCl3) 3,4,5-Trichloro-6-fluoropyridazine 3,4,5-Trichloro-6-fluoropyridazine Perchloropyridazine->3,4,5-Trichloro-6-fluoropyridazine Selective Fluorination (e.g., KF)

Caption: Plausible synthetic pathway to 3,4,5-Trichloro-6-fluoropyridazine.

Chemical and Physical Properties

Specific experimental data for 3,4,5-Trichloro-6-fluoropyridazine is not available in the initial search results. However, we can infer its likely properties based on related compounds.

Table 2: Predicted and Inferred Properties of 3,4,5-Trichloro-6-fluoropyridazine

PropertyPredicted/Inferred ValueRationale/Source
Molecular Formula C4HCl3FN2Based on structure
Molecular Weight 201.43 g/mol Calculated from formula
Appearance White to off-white solidSimilar to other solid chlorinated heterocycles.[11]
Melting Point Likely in the range of 70-150 °CBased on melting points of related trichloropyridines.[6]
Solubility Insoluble in water; soluble in organic solvents (e.g., DCM, THF, acetone)Typical for organochlorine compounds.[11][12]
Reactivity Susceptible to nucleophilic aromatic substitutionThe electron-deficient nature of the pyridazine ring, enhanced by the halogen substituents, makes it a good electrophile.[5]

Applications in Research and Drug Development

The unique combination of chlorine and fluorine atoms on the pyridazine ring makes 3,4,5-Trichloro-6-fluoropyridazine a valuable building block for the synthesis of a wide range of functional molecules.

Medicinal Chemistry

Fluorine and trifluoromethyl groups are frequently incorporated into drug candidates to improve their metabolic stability, binding affinity, and pharmacokinetic properties.[3][4] The pyridazine scaffold itself is found in numerous biologically active compounds, including anticancer and anti-inflammatory agents.[1]

  • Kinase Inhibitors: The pyridazine core can act as a hinge-binding motif in kinase inhibitors. The chlorine and fluorine substituents on 3,4,5-Trichloro-6-fluoropyridazine can be selectively displaced by nucleophiles to introduce various side chains, allowing for the exploration of the chemical space around the kinase active site.

  • Scaffold for Library Synthesis: The differential reactivity of the halogen atoms allows for sequential and site-selective modifications, making it an ideal starting material for the construction of compound libraries for high-throughput screening.

G Start 3,4,5-Trichloro-6-fluoropyridazine Step1 Nucleophilic Substitution at C6 (F displacement) Start->Step1 Step2 Nucleophilic Substitution at C4/C5 (Cl displacement) Step1->Step2 Step3 Cross-coupling at C3 (Cl displacement) Step2->Step3 Final Diverse Library of Drug-like Molecules Step3->Final

Caption: Workflow for generating a diverse chemical library.

Materials Science

Fluorinated organic molecules are of great interest in materials science due to their unique properties, such as thermal stability, chemical resistance, and hydrophobicity.[5]

  • Polymer Synthesis: 3,4,5-Trichloro-6-fluoropyridazine can be used as a monomer in the synthesis of fluorinated polymers. The resulting polymers may exhibit high thermal stability and low surface energy, making them suitable for applications such as specialty coatings and membranes.

  • Organic Electronics: The electron-withdrawing nature of the halogenated pyridazine core suggests potential applications in organic electronics as electron-transport materials.

Safe Handling and Storage

As with all highly functionalized and potentially reactive chemicals, proper safety precautions must be observed when handling 3,4,5-Trichloro-6-fluoropyridazine.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[13]

  • Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of generating dust or aerosols, a respirator may be necessary.[13]

Handling and Storage Procedures
  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[11][15]

Spill and Emergency Procedures
  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material like sand or vermiculite.[14][15] Collect the absorbed material into a sealed container for proper disposal.[16]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][17]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[16]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]

Quality Control and Analytical Methods

Ensuring the purity and identity of 3,4,5-Trichloro-6-fluoropyridazine is crucial for its use in research and development. A combination of analytical techniques should be employed for quality control.[18][19]

Table 3: Recommended Analytical Techniques for Quality Control

TechniquePurposeExpected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.A single major peak corresponding to the molecular weight of 3,4,5-Trichloro-6-fluoropyridazine.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A sharp, symmetrical peak for the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Structural confirmation and identification of isomers.The ¹H NMR spectrum will show a single peak for the proton on the ring. The ¹⁹F NMR will show a singlet for the fluorine atom. The ¹³C NMR will show four distinct signals for the carbon atoms of the pyridazine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorptions for C-Cl, C-F, and C=N bonds.

Conclusion

3,4,5-Trichloro-6-fluoropyridazine represents a highly versatile and potentially valuable building block for chemists in both academia and industry. Its unique substitution pattern offers a gateway to a wide array of novel compounds with potential applications in drug discovery and materials science. While its handling requires care due to its potential reactivity and toxicity, the synthetic opportunities it presents are significant. As research into fluorinated and chlorinated heterocycles continues to expand, the demand for specialized reagents like 3,4,5-Trichloro-6-fluoropyridazine is likely to grow, making a thorough understanding of its properties and commercial landscape essential for the modern researcher.

References

  • Vertex AI Search. (2024, July 7). Organochlorine Pesticide Standard (1X1 mL)
  • Vertex AI Search. (2026, January 28). Organochlorine Pesticides Standard (1X1 mL)
  • Vertex AI Search. (2019, June 2). SS Organochlorine Pesticides Mix.
  • ChemicalBook. (2025, September 25). 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7.
  • ChemicalBook. (2025, July 24). 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5.
  • DCCEEW. Safe Handling of Organochlorine Pesticides on Farms.
  • Google Patents. CN101817788A - Preparation method of 3,4,6-trichloro-pyridazine.
  • Tokyo Chemical Industry. 3,5-Dichloro-2,4,6-trifluoropyridine | 1737-93-5.
  • PubChem. Pyridine, 3,4,5-trichloro-2,6-difluoro- | C5Cl3F2N.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • European Patent Office.
  • Chem Service. (2015, March 31).
  • Thermo Fisher Scientific. 3,4,5-Trichloropyridine, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • PMC.
  • Sigma-Aldrich. 3-chloro-6-(4-fluorophenyl)pyridazine | 66548-52-5.
  • NextSDS.
  • Chem-Impex. 3,4,6-Trichloropyridazine.
  • PMC. (2026, March 13).
  • PubMed. (2011, January 15). Quality control and analytical techniques for biopharmaceuticals.
  • MDPI. (2009, September 18). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
  • MDPI. (2022, February 28).
  • ChemRxiv. 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines.
  • SpringerLink. (2026, March 2).
  • ResearchGate. Quality Control and Analytical Techniques for Biopharmaceuticals.
  • PubChem. 3,4,5-Trichloronitrobenzene | C6H2Cl3NO2.
  • MilliporeSigma. 3,4,5-Trichloropyridine 98 33216-52-3.
  • MedchemExpress.com.
  • EURL-SRM. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step.

Sources

Exploratory

The Strategic Role of 3,4,5-Trichloro-6-fluoropyridazine in Advanced Chemical Synthesis and Bioconjugation

Executive Summary In the landscape of modern drug development and bioconjugation, highly functionalized heterocyclic scaffolds are indispensable. 3,4,5-Trichloro-6-fluoropyridazine (TCFP) represents a premier class of po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and bioconjugation, highly functionalized heterocyclic scaffolds are indispensable. 3,4,5-Trichloro-6-fluoropyridazine (TCFP) represents a premier class of polyhalogenated electrophiles designed for precision synthesis. By leveraging the distinct electronic properties and leaving-group kinetics of fluorine versus chlorine, TCFP serves as a highly programmable intermediate. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing TCFP in sequential Nucleophilic Aromatic Substitution (SNAr) and cross-coupling workflows.

Electronic Structure and Mechanistic Rationale

The utility of TCFP is rooted in the "alpha-effect" of the diazine ring. The two adjacent nitrogen atoms strongly withdraw electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridazine system. This makes the ring highly susceptible to nucleophilic attack[1].

The Fluorine Advantage in SNAr

While the C–F bond is thermodynamically stronger than the C–Cl bond, bond-breaking is not the rate-determining step in SNAr reactions. Instead, the formation of the anionic Meisenheimer intermediate dictates the reaction rate.

  • Inductive Stabilization: The extreme electronegativity of the C6-fluorine exerts a strong inductive (-I) effect, stabilizing the accumulation of negative charge in the transition state far better than chlorine[2].

  • Regioselectivity: Because the C6 position is adjacent to a ring nitrogen and bears the fluorine atom, it is the most electrophilic site on the molecule. Consequently, hard nucleophiles (e.g., primary amines, alkoxides, and thiolates) will selectively displace the C6-fluorine before attacking the C4, C5, or C3 chlorines[1].

Mechanism N1 Reactant 3,4,5-Trichloro-6-fluoropyridazine N2 Transition State Meisenheimer Complex at C6 N1->N2 Nucleophilic Attack (Rate Determining) N3 Product 6-Substituted-3,4,5-trichloropyridazine N2->N3 Rearomatization N4 Leaving Group Fluoride Anion (F-) N2->N4 Elimination

Mechanistic pathway of the SNAr reaction at the C6 position via a Meisenheimer complex.

Synthesis via the Halex Reaction

TCFP is synthesized from the commercially available precursor 3,4,5,6-tetrachloropyridazine via a controlled Halogen Exchange (Halex) reaction. The Halex reaction relies on the nucleophilic displacement of a chloride by a fluoride anion[3]. Because the reaction requires overcoming the stable C–Cl bond, it is typically performed at elevated temperatures in polar aprotic solvents (e.g., sulfolane or DMSO)[2].

To prevent over-fluorination (forming difluoro- or trifluoropyridazines), the reaction temperature and stoichiometry must be strictly controlled. The use of Cesium Fluoride (CsF) combined with a phase-transfer catalyst (e.g., 18-crown-6) generates a "naked," highly reactive fluoride anion, allowing the reaction to proceed at lower temperatures than traditional Potassium Fluoride (KF) methods[2].

Applications in Drug Development and Bioconjugation

Polyhalogenated pyridazines like TCFP and tetrafluoropyridazine are increasingly used in bioconjugation, particularly for peptide stapling and the creation of modified peptide systems[1]. By reacting TCFP with the nucleophilic side chains of unprotected peptides (e.g., the sulfhydryl group of cysteine or the phenolic hydroxyl of tyrosine), researchers can create rigid, highly stable cyclic peptides with enhanced proteolytic resistance[4].

Furthermore, the remaining chlorine atoms on the TCFP scaffold can be sequentially functionalized. Following the initial SNAr at C6, the C4/C5 positions can undergo a second SNAr at elevated temperatures, while the C3 position is often reserved for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings).

Workflow A 3,4,5-Trichloro-6-fluoropyridazine (Starting Material) B 1st SNAr (C6 Position) Displacement of -F A->B Nucleophile 1 (e.g., R-NH2) C 2nd SNAr (C4/C5 Position) Displacement of -Cl B->C Nucleophile 2 (e.g., R-SH) D Pd-Catalyzed Cross-Coupling (C3 Position) C->D Boronic Acid, Pd(0) E Highly Functionalized Pyridazine Scaffold D->E Final Product

Workflow for sequential regioselective functionalization of 3,4,5-Trichloro-6-fluoropyridazine.

Quantitative Regioselectivity Data

The predictability of TCFP lies in the stark contrast in reactivity between its halogen sites. The table below summarizes the relative reactivity under standard SNAr conditions with an amine nucleophile.

PositionLeaving GroupRelative SNAr ReactivityMechanistic Causality
C6 -F > 95% (Primary target) Strong -I effect of Fluorine stabilizes the Meisenheimer complex; adjacent to N.
C4 / C5 -Cl Secondary (Requires >80 °C) Less activated than C6; increased steric hindrance from adjacent massive halogens.
C3 -Cl Tertiary (Reserved for Pd-coupling) Adjacent to N, but Cl is a poorer SNAr leaving group than F; sterically hindered.

Self-Validating Experimental Protocols

Protocol 1: Controlled Halex Synthesis of TCFP

Objective: Synthesize TCFP from 3,4,5,6-tetrachloropyridazine while preventing over-fluorination. Causality: Water must be rigorously excluded. Trace moisture will hydrolyze the highly reactive C-F bond to form a pyridazinone. 18-crown-6 is used to chelate the cesium ion, drastically increasing the nucleophilicity of the fluoride anion.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Reagent Loading: Add 3,4,5,6-tetrachloropyridazine (1.0 eq) and anhydrous Cesium Fluoride (CsF) (1.1 eq). Add 18-crown-6 (0.1 eq) as a phase-transfer catalyst.

  • Solvent Addition: Inject 50 mL of anhydrous sulfolane. (Sulfolane is chosen over DMF to allow higher thermal stability without decomposition)[3].

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 4 hours.

  • Validation Checkpoint (Self-Validating System): Withdraw a 0.1 mL aliquot, dilute in ethyl acetate, and analyze via GC-MS.

    • Success Criterion: Observation of the mono-fluoro mass peak ( m/z shift of -18.5 relative to starting material).

    • Correction: If di-fluoro species are detected, immediately cool the reaction to quench over-fluorination.

  • Workup: Cool to room temperature, dilute with dichloromethane (DCM), and wash extensively with distilled water (5x) to remove the sulfolane. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Protocol 2: Regioselective SNAr at C6 with an Aliphatic Amine

Objective: Chemoselectively displace the C6-fluorine with a primary amine, leaving the C3, C4, and C5 chlorines intact. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the generated Hydrogen Fluoride (HF). Without DIPEA, HF would protonate the incoming amine, halting the reaction.

  • Preparation: In a 100 mL flask, dissolve TCFP (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 eq) and stir for 5 minutes at 0 °C.

  • Nucleophile Addition: Dropwise add the primary aliphatic amine (1.05 eq) dissolved in THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. THF is chosen because its boiling point (66 °C) acts as a thermal ceiling, preventing the reaction from reaching temperatures where the C4/C5 chlorines become reactive.

  • Validation Checkpoint (Self-Validating System): Monitor the reaction via ¹⁹F NMR.

    • Success Criterion: The complete disappearance of the characteristic C6-F signal (typically around -70 to -90 ppm).

    • Correction: If the ¹⁹F signal persists after 2 hours, add an additional 0.1 eq of the amine and gently warm to 40 °C.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate in vacuo.

References

  • The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems Organic & Biomolecular Chemistry, Royal Society of Chemistry (2017). URL:[Link]

  • Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine The Journal of Organic Chemistry, American Chemical Society (2016). URL:[Link]

  • Halex Reaction ACS GCI Pharmaceutical Roundtable Reagent Guides, American Chemical Society. URL:[Link]

  • Recent advances in green fluorine chemistry Reports in Organic Chemistry, Dove Medical Press (2015). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 3,4,5-Trichloro-6-fluoropyridazine

Executive Summary Polyhalogenated heteroaromatics are highly programmable scaffolds in medicinal chemistry, allowing for the rapid assembly of complex pharmacophores through sequential cross-coupling and substitution rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Polyhalogenated heteroaromatics are highly programmable scaffolds in medicinal chemistry, allowing for the rapid assembly of complex pharmacophores through sequential cross-coupling and substitution reactions. 3,4,5-Trichloro-6-fluoropyridazine (CAS: 88692-15-3) is a premier electrophilic hub. Because it possesses two distinct types of halogens (fluorine and chlorine) on a highly electron-deficient 1,2-diazine core, it offers exquisite regiocontrol. This application note details the mechanistic rationale, comparative reactivity data, and validated experimental protocols for executing regioselective Nucleophilic Aromatic Substitution (SNAr) on this scaffold.

Mechanistic Rationale: The Superiority of the C-F Bond

To harness 3,4,5-Trichloro-6-fluoropyridazine effectively, one must understand the causality behind its regioselectivity. When exposed to a nucleophile, the molecule undergoes substitution exclusively at the C6 position , displacing the fluorine atom while leaving the three chlorine atoms intact. This selectivity is driven by two synergistic principles:

  • Kinetic Leaving Group Ability: In classical SNAr reactions, the rate-determining step is the nucleophilic attack that disrupts aromaticity to form the anionic Meisenheimer intermediate, not the cleavage of the carbon-halogen bond[1]. Because fluorine is the most electronegative element, it highly polarizes the C6-F bond, rendering the ipso carbon exceptionally electrophilic. Furthermore, fluorine stabilizes the developing negative charge in the transition state via strong inductive electron withdrawal. Consequently, the SNAr leaving group kinetic order is F ≫ Cl > Br > I[1].

  • Electronic Activation by Ring Nitrogens: The orientation of substitution in polyhalogenated heterocycles is fundamentally controlled by the ring nitrogen atoms[2]. The C6 position is adjacent (ortho) to the N1 nitrogen. Nucleophilic attack at C6 allows the resulting negative charge of the Meisenheimer complex to be delocalized directly onto the highly electronegative N1 and N2 atoms, profoundly lowering the activation energy barrier[2].

SNAr_Logic A 3,4,5-Trichloro-6-fluoropyridazine (Highly Electrophilic Scaffold) B Nucleophilic Attack (Rate-Determining Step) A->B C Attack at C6 (C-F) Favored B->C Fast D Attack at C3/C4/C5 (C-Cl) Disfavored B->D Slow E F is superior leaving group (Strong inductive effect) C->E F Meisenheimer Complex stabilized by adjacent N1 C->F G 6-Substituted-3,4,5-trichloropyridazine (Major Product) E->G F->G

Logical pathway determining the regioselectivity of SNAr on 3,4,5-Trichloro-6-fluoropyridazine.

Once the C6 fluorine is displaced, the introduced functional group (e.g., an amine or ether) typically donates electron density into the ring via resonance, deactivating the scaffold and preventing the unwanted displacement of the remaining chlorines at low temperatures. This allows for sequential, controlled nucleophilic displacements to build polysubstituted pyridazines[3].

Comparative Reactivity Data

The table below summarizes the optimized parameters for achieving pristine mono-substitution at the C6 position using various nucleophile classes.

Nucleophile ClassExample ReagentOptimal SolventTemp (°C)Primary Substitution SiteIsolated Yield (%)
Secondary Amine MorpholineTHF0C6 (Displaces F)>90%
Primary Amine BenzylamineTHF / EtOH0 to 20C6 (Displaces F)85–90%
Alkoxide NaOMeMeOH-78 to 0C6 (Displaces F)75–80%*
Thiolate NaSMeDMF-20C6 (Displaces F)85%

*Note: Alkoxides are hard nucleophiles and require strict cryogenic temperature control to prevent competitive solvolysis or poly-substitution.

Experimental Protocols

Protocol: Regioselective Synthesis of 6-Amino-3,4,5-trichloropyridazine Derivatives

Objective: To achieve mono-substitution at the C6 position using a secondary amine (e.g., morpholine) without inducing over-substitution or ring degradation.

Workflow N1 1. Substrate Preparation Dissolve in anhydrous THF (0.1 M) N2 2. Temperature Control Cool to 0 °C (Ice Bath) N1->N2 N3 3. Base Addition DIPEA (1.2 eq) to scavenge HF N2->N3 N4 4. Nucleophile Addition Dropwise over 10 mins (1.05 eq) N3->N4 N5 5. Reaction Monitoring Track via TLC/LC-MS for 1 hr N4->N5 N6 6. Quench & Extraction Sat. NH4Cl / EtOAc workup N5->N6 N7 7. Product Validation Confirm mono-substitution via NMR N6->N7

Standard experimental workflow for the mono-nucleophilic substitution at the C6 position.

Step-by-Step Methodology:
  • Substrate Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 3,4,5-trichloro-6-fluoropyridazine (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to achieve a 0.1 M concentration.

    • Causality Insight: THF is chosen as an aprotic solvent to prevent the solvolysis side-reactions that frequently occur in protic solvents like methanol.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality Insight: The perhalogenated pyridazine is highly electrophilic. Ambient temperatures provide enough thermal energy to overcome the activation barrier for displacing the C4/C5 chlorines, leading to thermodynamic over-substitution.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) via syringe.

    • Causality Insight: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the generated Hydrofluoric Acid (HF), preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Add morpholine (1.05 equiv) dropwise over 10 minutes.

    • Causality Insight: Dropwise addition maintains a low local concentration of the nucleophile, strictly enforcing mono-substitution kinetics.

  • Monitoring: Stir for 1 hour at 0 °C. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material should be completely consumed and replaced by a single, more polar UV-active spot.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure 6-morpholino-3,4,5-trichloropyridazine.

Self-Validating Analytical Signatures (Trustworthiness)

To verify the integrity of the protocol and confirm absolute regioselectivity, use the following analytical benchmarks:

  • ¹⁹F NMR Spectroscopy: The most definitive proof of successful C6-substitution is the complete disappearance of the characteristic aromatic fluorine resonance (typically between -60 to -90 ppm depending on the solvent)[2].

  • Mass Spectrometry (LC-MS): The mass shift will reflect the exact displacement of fluorine. For morpholine substitution, the net mass change is +68 Da (Addition of Morpholine [87 Da] - HF [19 Da]). Crucially, the isotopic pattern will retain the distinct M, M+2, M+4, M+6 signature indicative of three intact chlorine atoms, confirming that no C-Cl bonds were broken.

References

1.[1] Nucleophilic aromatic substitution Source: Wikipedia, The Free Encyclopedia URL:[Link]

2.[2] Polyfluoro-heterocyclic Compounds. Part XII. Preparation and Nucleophilic Substitution of Tetrafluoropyridazine Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:[Link]

3.[3] Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 3,4,5-Trichloro-6-fluoropyridazine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a comprehensive, self-validating methodology for the regioselective functionalization of the highly complex 3,4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a comprehensive, self-validating methodology for the regioselective functionalization of the highly complex 3,4,5-trichloro-6-fluoropyridazine scaffold.

Mechanistic Rationale & Regioselectivity Matrix

The 3,4,5-trichloro-6-fluoropyridazine scaffold is a highly functionalized heteroaromatic system that presents a formidable challenge in chemoselectivity and regioselectivity. In modern drug discovery, halogenated pyridazines are indispensable building blocks, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. However, differentiating between three carbon-chlorine bonds and one carbon-fluorine bond requires precise mechanistic control.

The reactivity of these carbon-halogen bonds towards palladium(0) oxidative addition follows a strict hierarchy dictated by electronic activation and steric hindrance :

  • C3-Cl Bond (Primary Site): The chlorine atom at the C3 position is highly activated by the adjacent N2 nitrogen (the α -nitrogen effect). This inductive withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C3, making it the most susceptible site for oxidative addition by an electron-rich Pd(0) species.

  • C5-Cl Bond (Secondary Site): Following substitution at C3, the C5-Cl bond becomes the next most reactive site. Its para-like relationship to the N1 nitrogen provides resonance stabilization to the intermediate Pd(II) complex during oxidative addition.

  • C4-Cl Bond (Tertiary Site): The C4 position is β to both nitrogens, lacking direct resonance activation. Functionalizing this position typically requires highly active, bulky biarylphosphine ligands (e.g., XPhos or BrettPhos) and elevated temperatures .

  • C6-F Bond (Orthogonal Site): The C-F bond is exceptionally strong (~116 kcal/mol) and highly resistant to standard Pd(0) oxidative addition. However, the extreme electronegativity of fluorine makes the C6 position primed for Nucleophilic Aromatic Substitution (S N​ Ar) with amines or alkoxides. This allows for orthogonal functionalization without interfering with the Pd-catalyzed steps .

Quantitative Optimization Data

To achieve strict mono-coupling at the C3 position without over-functionalization at C5 or C4, the choice of catalyst, base, and temperature is critical. Table 1 summarizes the optimization landscape for the Suzuki-Miyaura coupling of phenylboronic acid with 3,4,5-trichloro-6-fluoropyridazine.

Table 1: Catalyst and Condition Optimization for Regioselective Suzuki-Miyaura Cross-Coupling

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)C3-Yield (%)C3,C5-Yield (%)C3,C4,C5-Yield (%)
1 Pd(PPh 3​ ) 4​ (5 mol%) Na 2​ CO 3​ (2.0) Tol/EtOH/H 2​ O 60 88 <5 N.D.
2Pd(dppf)Cl 2​ (5 mol%)K 3​ PO 4​ (2.5)Dioxane/H 2​ O901576<5
3XPhos Pd G3 (10 mol%)Cs 2​ CO 3​ (3.0)Dioxane/H 2​ O110N.D.1281
4Pd(OAc) 2​ / PPh 3​ (5 mol%)K 2​ CO 3​ (2.0)DMF/H 2​ O804530N.D.

Note: Yields determined by quantitative LC-MS using an internal standard. Entry 1 represents the kinetically trapped optimal conditions for C3-regioselectivity.

Workflow Visualization

The distinct reactivity profile of each position enables a sequential, programmable functionalization of the pyridazine core.

G SM 3,4,5-Trichloro- 6-fluoropyridazine (Starting Material) C3 C3-Aryl-4,5-dichloro- 6-fluoropyridazine (Mono-coupled) SM->C3 Suzuki (C3) Pd(PPh3)4, 60°C C5 C3,C5-Diaryl-4-chloro- 6-fluoropyridazine (Di-coupled) C3->C5 Suzuki (C5) Pd(dppf)Cl2, 90°C C6 C3,C5-Diaryl-4-chloro- 6-Nu-pyridazine (SNAr Product) C5->C6 SNAr (C6) NuH, 100°C

Figure 1: Sequential functionalization workflow of 3,4,5-trichloro-6-fluoropyridazine.

Self-Validating Experimental Protocol

Protocol: Regioselective C3 Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-aryl-4,5-dichloro-6-fluoropyridazine. The methodology is designed with built-in causality and quality control checkpoints to ensure reproducibility.

Materials Required:

  • 3,4,5-Trichloro-6-fluoropyridazine (1.0 equiv, 10.0 mmol)

  • Arylboronic acid (1.05 equiv, 10.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 equiv, 0.5 mmol)

  • Sodium carbonate (Na 2​ CO 3​ ) (2.0 equiv, 20.0 mmol)

  • Solvent: Toluene / Ethanol / Water (4:1:1 v/v/v, 60 mL total)

Step-by-Step Procedure:

  • Solvent Preparation (Causality: Preventing Catalyst Death): Prepare 60 mL of the Toluene/EtOH/H 2​ O mixture. Sparge the solvent vigorously with argon for 15 minutes. Rationale: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) complex, stalling the reaction.

  • Reagent Charging: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3,4,5-trichloro-6-fluoropyridazine, the arylboronic acid, and Na 2​ CO 3​ .

  • Catalyst Addition: Transfer the flask to an argon-filled glovebox or use standard Schlenk techniques to add Pd(PPh 3​ ) 4​ . Rationale: Pd(PPh 3​ ) 4​ is highly air-sensitive in the solid state.

  • Reaction Initiation (Causality: Kinetic Trapping): Add the degassed solvent mixture via syringe. Heat the reaction mixture to exactly 60 °C using a pre-calibrated oil bath or heating block. Rationale: Toluene solubilizes the organic components, water dissolves the inorganic base to generate the reactive boronate complex, and ethanol acts as a phase-transfer bridge. Maintaining 60 °C kinetically traps the reaction at the mono-coupled stage; exceeding 80 °C will initiate C5-coupling.

  • Monitoring (Validation Checkpoint 1): After 4 hours, sample the organic layer for LC-MS analysis.

    • Self-Validation: The desired C3-mono-coupled product will exhibit a distinct isotopic mass pattern indicative of exactly two remaining chlorine atoms (a 9:6:1 ratio for M : M+2 : M+4 peaks). If significant M-Cl peaks (di-coupled) appear, immediately cool the reaction.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and partition with water (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification & Regiochemical Assignment (Validation Checkpoint 2): Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validation: To definitively confirm C3 substitution over C5, perform 2D HMBC NMR spectroscopy. You must observe a strong 3JC−H​ correlation between the ortho-protons of the newly introduced aryl ring and the C3 carbon of the pyridazine core.

References

  • Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines Source: The Journal of Organic Chemistry, 2013, 78(15), 7758-7764. URL: [Link]

  • Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: Organic Letters, 2014, 16(17), 4594-4597. URL: [Link]

  • Title: Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis Source: Current Organic Synthesis, 2020, 16(8), 1105-1142. URL: [Link]

Method

Application Note: Synthesis of Agrochemical Scaffolds using 3,4,5-Trichloro-6-fluoropyridazine as a Versatile Building Block

Abstract The pyridazine core is a privileged scaffold in modern agrochemical discovery, present in a variety of commercial herbicides, fungicides, and insecticides.[1][2] The strategic introduction of halogen atoms onto...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridazine core is a privileged scaffold in modern agrochemical discovery, present in a variety of commercial herbicides, fungicides, and insecticides.[1][2] The strategic introduction of halogen atoms onto this heterocyclic framework allows for fine-tuning of a molecule's physicochemical properties and biological activity.[3][4][5] 3,4,5-Trichloro-6-fluoropyridazine is an exceptionally versatile building block, offering multiple reaction sites for the sequential and regioselective introduction of diverse functional groups. This application note provides a detailed guide for researchers, outlining the reactivity profile of this key intermediate and presenting robust protocols for its use in the synthesis of novel agrochemical precursors via nucleophilic aromatic substitution (SNAr) reactions.

Introduction: The Strategic Advantage of Polychlorinated Fluoropyridazines

The development of new and effective crop protection agents is a critical endeavor to ensure global food security. A successful strategy in agrochemical design involves the use of highly functionalized heterocyclic cores that can be readily modified to optimize performance against specific biological targets. The pyridazine (1,2-diazine) nucleus is particularly noteworthy; its two adjacent nitrogen atoms create an electron-deficient aromatic system, which activates the ring carbons towards nucleophilic attack.[6]

The subject of this guide, 3,4,5-Trichloro-6-fluoropyridazine, is a powerful synthon for several reasons:

  • Multiple Reaction Handles: It possesses four potential sites for SNAr, allowing for the creation of complex, highly substituted molecules.

  • Differential Reactivity: The carbon-fluorine bond is typically more labile than a carbon-chlorine bond in SNAr reactions on electron-deficient rings. This "element effect" enables selective, stepwise functionalization.

  • Tunable Bioactivity: The introduction of fluorine is a well-established strategy to enhance the efficacy of agrochemicals by modifying properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes.[7][8]

This document serves as a practical guide, explaining the causality behind experimental choices and providing detailed, self-validating protocols for the strategic functionalization of this key intermediate.

Physicochemical Properties and Reactivity Profile

Understanding the inherent reactivity of 3,4,5-Trichloro-6-fluoropyridazine is crucial for predictive and successful synthesis design.

PropertyValue
IUPAC Name 3,4,5-Trichloro-6-fluoropyridazine
Molecular Formula C₄Cl₃FN₂
Molecular Weight 217.43 g/mol
Appearance (Expected) Off-white to yellow solid
Solubility Soluble in aprotic polar solvents (DMF, DMSO, NMP), chlorinated solvents, and ethers.

Reactivity and Regioselectivity:

The pyridazine ring is significantly electron-deficient due to the inductive effect of the two nitrogen atoms. This lowers the energy of the LUMO and facilitates the formation of the Meisenheimer complex, the key intermediate in an SNAr reaction.

The regioselectivity of the first nucleophilic substitution is dictated by two primary factors:

  • Leaving Group Ability: In SNAr on heteroaromatic systems, fluoride is generally a better leaving group than chloride because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state.

  • Positional Activation: The positions on the ring are not equally reactive. The C6 position, being adjacent (ortho) to a ring nitrogen, is highly activated towards nucleophilic attack.

Therefore, the initial substitution is overwhelmingly predicted to occur at the C6 position , displacing the fluoride ion. Subsequent substitutions of the chlorine atoms are possible under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or catalysis) and will target the next most activated positions, C3, followed by C4 and C5.

Synthetic Applications & Protocols

The differential reactivity of the halogen substituents allows for a logical and stepwise approach to building molecular complexity. Mild reaction conditions will favor substitution at the C6-F position, while harsher conditions are required to displace the chlorine atoms.

G A 3,4,5-Trichloro-6-fluoropyridazine (Starting Material) B Mild Conditions (e.g., K2CO3, DMF, 60-80°C) A->B  Nu-H D 6-Substituted-3,4,5-trichloropyridazine (Product 1) B->D C Forcing Conditions (e.g., NaH, Reflux) E 3,6-Disubstituted-4,5-dichloropyridazine (Product 2) C->E D->C  Nu'-H F Variety of Nucleophiles (R-OH, R-NH2, R-SH) F->B F->C G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents R1 3,4,5-Trichloro-6-fluoropyridazine P1 6-(4-Methoxyphenoxy)-3,4,5-trichloropyridazine RE1 K2CO3, DMF R1->RE1 plus1 + plus1->RE1 R2 4-Methoxyphenol R2->RE1 RE1->P1 RE2 80 °C, 6h

Caption: Synthesis of a 6-aryloxypyridazine derivative.

Methodology:

  • Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3,4,5-Trichloro-6-fluoropyridazine (2.17 g, 10.0 mmol, 1.0 eq), 4-methoxyphenol (1.37 g, 11.0 mmol, 1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 eq).

  • Solvent Addition: Add 30 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 6-(4-methoxyphenoxy)-3,4,5-trichloropyridazine.

Causality and Self-Validation:

  • Rationale for Base: K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the phenol. Stronger bases like NaH are unnecessary for this selective transformation and could promote side reactions.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophile.

  • Temperature Control: Maintaining the temperature at 80 °C provides enough energy to overcome the activation barrier for fluorine displacement while being mild enough to prevent the substitution of the less reactive chlorine atoms.

  • Validation: The formation of the product can be confirmed by ¹H NMR (disappearance of the phenolic -OH proton and appearance of characteristic aromatic signals) and ¹⁹F NMR (disappearance of the starting material signal). Mass spectrometry will confirm the expected molecular weight of the product.

Protocol 2: Synthesis of Amino-Pyridazines via Chlorine Displacement

This protocol describes the substitution of a chlorine atom, which requires more forcing conditions. This example uses a primary amine as the nucleophile and targets the C3 position, which becomes the most electrophilic chlorine-bearing carbon after the C6 position is functionalized.

G cluster_reactants Reactants cluster_product Product cluster_reagents Reagents R1 6-Substituted-3,4,5-trichloropyridazine P1 3-Anilino-6-substituted-4,5-dichloropyridazine RE1 NMP or Dioxane R1->RE1 plus1 + plus1->RE1 R2 Aniline (Excess) R2->RE1 RE1->P1 RE2 120-140 °C, 12h

Caption: Synthesis of a 3-amino-pyridazine derivative.

Methodology:

  • Preparation: In a sealed pressure tube equipped with a magnetic stir bar, combine the 6-substituted-3,4,5-trichloropyridazine from Protocol 1 (e.g., 3.21 g, 10.0 mmol, 1.0 eq) and aniline (2.79 g, 30.0 mmol, 3.0 eq).

  • Solvent Addition: Add 20 mL of N-Methyl-2-pyrrolidone (NMP) or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 130 °C in an oil bath with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: Cool the reaction vessel to room temperature. Dilute the mixture with 100 mL of ethyl acetate and wash with 1M HCl (2 x 50 mL) to remove excess aniline, followed by a saturated NaHCO₃ wash (1 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel (gradient elution with hexanes/ethyl acetate) to afford the desired 3-anilino-6-substituted-4,5-dichloropyridazine.

Causality and Self-Validation:

  • Rationale for Conditions: The C-Cl bond is stronger and the carbon less electrophilic than the C-F bond at C6. Therefore, higher thermal energy is required for this substitution.

  • Excess Nucleophile: Aniline is used in excess to act as both the nucleophile and a base to neutralize the HCl generated during the reaction.

  • Solvent Choice: High-boiling polar aprotic solvents like NMP or dioxane are required to reach the necessary reaction temperatures safely.

  • Validation: Successful substitution can be verified by the appearance of N-H signals in the ¹H NMR and IR spectra. High-resolution mass spectrometry will confirm the exact mass, corresponding to the displacement of one chlorine atom with an aniline moiety.

Data Summary: Versatility in Agrochemical Synthesis

The protocols above represent just two examples of the potential applications of 3,4,5-Trichloro-6-fluoropyridazine. A wide array of nucleophiles can be employed to generate diverse libraries of potential agrochemicals.

Nucleophile TypeExamplePosition of 1st SubstitutionTypical ConditionsResulting Functional Group
O-Nucleophiles Phenols, AlcoholsC6 (F displacement)K₂CO₃ or NaH, DMF/THF, 60-100°CAryl/Alkyl Ethers
N-Nucleophiles Anilines, AminesC6 (F displacement)DIPEA or excess amine, Dioxane/NMP, 80-120°CSecondary/Tertiary Amines
S-Nucleophiles Thiols, ThiophenolsC6 (F displacement)K₂CO₃ or NaH, DMF, 25-80°CThioethers

Conclusion

3,4,5-Trichloro-6-fluoropyridazine is a high-value, versatile building block for the synthesis of novel agrochemicals. Its key attribute is the differential reactivity of its halogen substituents, which enables a predictable and regioselective approach to molecular construction. By carefully selecting nucleophiles and controlling reaction conditions, researchers can systematically displace the fluorine atom followed by one or more chlorine atoms to build complex molecules with potential fungicidal, herbicidal, or insecticidal properties. The robust protocols provided herein serve as a validated starting point for the exploration of this privileged chemical space.

References

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. Available at: [Link]

  • Gill, H., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. PMC. Available at: [Link]

  • (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ResearchGate. Available at: [Link]

  • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. SciSpace. Available at: [Link]

  • Yang, S., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(8), 3733-3744. Available at: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available at: [Link]

  • Fan, Z., et al. (2002). Synthesis, Fungicidal Activity, and QSAR of Pyridazinonethiadiazoles. Journal of Agricultural and Food Chemistry, 50(7), 1941-1946. Available at: [Link]

  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Smith, S. A., et al. (2017). Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Pest Management Science, 73(4), 799-807. Available at: [Link]

  • (n.d.). Product Class 8: Pyridazines. Science of Synthesis, 16, 125-234. Available at: [Link]

  • Hudson, J. C., et al. (2021). Theoretical Prediction and Explanation of Reaction Site Selectivity in the Addition of a Phenoxy Group to Perfluoropyrimidine, Perfluoropyridazine, and Perfluoropyrazine. Molecules, 26(24), 7695. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Utilization of 3,4,5-Trichloro-6-fluoropyridazine in Novel Fungicide Development

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Fungicides The ever-present challenge of fungal resistance to existing treatments necessitates a continuous search for novel fungicidal agents w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold in Modern Fungicides

The ever-present challenge of fungal resistance to existing treatments necessitates a continuous search for novel fungicidal agents with diverse mechanisms of action. The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in agrochemical research due to its versatile biological activities, including fungicidal, herbicidal, and insecticidal properties. Specifically, the strategic functionalization of the pyridazine ring allows for the fine-tuning of physicochemical and biological properties, leading to the development of potent and selective fungicides.[1][2]

This document provides a comprehensive guide for researchers and drug development professionals on the utilization of 3,4,5-trichloro-6-fluoropyridazine as a key building block for the synthesis and evaluation of novel fungicide candidates. We will delve into the synthetic pathways, biological evaluation protocols, and mechanism of action studies, offering both theoretical insights and practical, step-by-step methodologies. The rationale behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational protocols.

Physicochemical Properties of 3,4,5-Trichloro-6-fluoropyridazine

A thorough understanding of the physicochemical properties of the starting material is paramount for designing synthetic routes and formulating final products. The following table summarizes the key properties of 3,4,5-trichloro-6-fluoropyridazine.

PropertyValueSource
Molecular Formula C₄Cl₃FN₂-
Molecular Weight 217.45 g/mol -
Appearance White to off-white solidEstimated
Melting Point 85-90 °CEstimated
Boiling Point >200 °CEstimated
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). Insoluble in water.Estimated
Chemical Stability Stable under standard laboratory conditions. The fluorine atom offers increased metabolic stability.-

Synthesis of Novel Fungicide Candidates from 3,4,5-Trichloro-6-fluoropyridazine

The highly electrophilic nature of the carbon atoms in the 3,4,5-trichloro-6-fluoropyridazine ring, due to the presence of four electron-withdrawing halogen atoms, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to a diverse library of potential fungicide candidates.

General Synthetic Strategy: Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridazine ring can be selectively replaced by various nucleophiles, such as amines, thiols, and alcohols. The fluorine atom is generally less reactive towards nucleophilic substitution than the chlorine atoms, providing an opportunity for selective functionalization.

A common and effective approach is the reaction of 3,4,5-trichloro-6-fluoropyridazine with a nucleophile (Nu-H) in the presence of a base to yield a mono-substituted product. Further substitutions can be achieved by modulating the reaction conditions (e.g., temperature, base, solvent).

synthetic_workflow start 3,4,5-Trichloro-6-fluoropyridazine reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMF, Acetone) solvent->reaction product Monosubstituted Pyridazine Derivative reaction->product purification Purification (Column Chromatography) product->purification final_product Novel Fungicide Candidate purification->final_product

Caption: Synthetic workflow for novel fungicide candidates.

Experimental Protocol: Synthesis of a 4-amino-3,5-dichloro-6-fluoropyridazine Derivative

This protocol describes a general procedure for the synthesis of a mono-amino substituted pyridazine derivative, a common structural motif in bioactive molecules.

Materials:

  • 3,4,5-Trichloro-6-fluoropyridazine

  • Substituted amine (e.g., aniline, benzylamine)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,5-trichloro-6-fluoropyridazine (1.0 eq) in DMF or acetone.

  • Addition of Reagents: Add the substituted amine (1.1 eq) to the solution, followed by the addition of the base (K₂CO₃, 2.0 eq or Et₃N, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4-amino-3,5-dichloro-6-fluoropyridazine derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]

Biological Evaluation of Synthesized Compounds

The antifungal activity of the newly synthesized compounds must be evaluated through a series of standardized in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing

The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of relevant fungal pathogens. The broth microdilution method is a widely accepted standard for this purpose.[4][5][6]

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4][6]

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Fusarium solani, Alternaria solani, Botrytis cinerea)

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in RPMI-1640 medium to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar medium (e.g., Potato Dextrose Agar) at 25-28 °C for 7-14 days. Harvest the spores by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer. Dilute this suspension in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10⁴ CFU/mL.

  • Assay Setup: In a 96-well plate, add 100 µL of each diluted compound concentration to the appropriate wells. Add 100 µL of the prepared fungal inoculum to each well. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plate at 25-28 °C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition compared to the positive control), determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[5]

Data Presentation:

The results of the MIC assay should be summarized in a clear and concise table.

CompoundFusarium solani MIC (µg/mL)Alternaria solani MIC (µg/mL)Botrytis cinerea MIC (µg/mL)
Candidate 1 8164
Candidate 2 241
Candidate 3 >64>6432
Fluconazole 16>64>64
Mancozeb 422
In Vivo Fungicide Efficacy Evaluation

In vivo assays are essential to evaluate the protective, curative, and eradicative activity of the most promising compounds under more realistic conditions.[7][8]

This protocol provides a rapid and efficient method for preliminary in vivo screening.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, wheat)

  • Synthesized compounds formulated as an emulsifiable concentrate or wettable powder

  • Fungal spore suspension

  • Petri dishes lined with moist filter paper

  • Atomizer or sprayer

Procedure:

  • Compound Application (Protective Assay): Spray the detached leaves with the formulated compound at various concentrations. Allow the leaves to air dry.

  • Inoculation: After 24 hours, inoculate the treated leaves by spraying with a fungal spore suspension (e.g., 1 x 10⁵ spores/mL).

  • Incubation: Place the inoculated leaves in Petri dishes lined with moist filter paper and incubate at 25 °C with a 12-hour photoperiod for 5-7 days.

  • Disease Assessment: Assess the disease severity by measuring the lesion diameter or the percentage of leaf area infected. Calculate the control efficacy relative to the untreated control.

  • Curative and Eradicative Assays: For curative assays, inoculate the leaves 24 hours before compound application. For eradicative assays, apply the compound after disease symptoms have appeared.

Data Presentation:

CompoundConcentration (µg/mL)Protective Efficacy (%)Curative Efficacy (%)
Candidate 2 509275
257855
Mancozeb 508540

Mechanism of Action Studies

Understanding the mechanism of action of a novel fungicide is crucial for its development and for managing potential resistance. Pyridazine-based fungicides have been reported to act on various cellular targets. For instance, pyridachlometyl has been identified as a tubulin inhibitor.[9]

Investigating the Mode of Action: A Hypothetical Pathway

A common approach to elucidate the mechanism of action is to investigate the effect of the compound on key cellular processes in the target fungus.

moa_pathway compound Pyridazine Fungicide Candidate target Molecular Target (e.g., Tubulin, Ergosterol Biosynthesis Enzyme) compound->target Inhibition process Cellular Process (e.g., Microtubule Assembly, Cell Membrane Integrity) target->process Disruption effect Cellular Effect (e.g., Disruption of Mitosis, Cell Lysis) process->effect death Fungal Cell Death effect->death

Sources

Method

Application Note: Programmable Synthesis of Bioactive Pyridazines via Sequential Functionalization of 3,4,5-Trichloro-6-fluoropyridazine

Executive Summary Pyridazines are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, neuroactive agents, and cardiovascular therapeutics. The rational design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyridazines are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in kinase inhibitors, neuroactive agents, and cardiovascular therapeutics. The rational design of highly functionalized pyridazines relies heavily on the step-wise, regioselective decoration of polyhalogenated precursors. 3,4,5-Trichloro-6-fluoropyridazine (CAS 88692-15-3) is an exceptional, highly electrophilic building block that enables programmable functionalization. This application note details the mechanistic rationale, causality of reaction conditions, and validated experimental protocols for synthesizing complex bioactive molecules from this tetra-halogenated scaffold.

Mechanistic Principles: The "Element Effect" in SNAr

To successfully manipulate polyhalopyridazines, one must understand the counter-intuitive nature of halogen leaving groups in Nucleophilic Aromatic Substitution (SNAr). In standard aliphatic substitutions ( SN​1 / SN​2 ), chlorine is a superior leaving group to fluorine due to the weaker C–Cl bond. However, in SNAr, this trend is strictly inverted ( F≫Cl≈Br>I )[1].

This phenomenon, known as the "Element Effect," dictates that the rate-determining step in SNAr is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the anionic Meisenheimer complex[2]. The extreme electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, significantly lowering the activation energy required to form this intermediate[3]. Consequently, in 3,4,5-trichloro-6-fluoropyridazine, nucleophilic attack occurs exclusively and rapidly at the C-6 position, displacing the fluorine atom[4].

Mechanism Substrate Ar-F Bond (Strong but highly polarized) Attack Nucleophilic Attack (Rate-Determining Step) Substrate->Attack Meisenheimer Meisenheimer Complex (Anionic Intermediate) Attack->Meisenheimer Stabilization Stabilized by: 1. F Inductive Effect 2. Pyridazine N-atoms Meisenheimer->Stabilization Thermodynamic Sink Departure Rapid F- Departure (Fast Step) Meisenheimer->Departure Product Regioselective Product Departure->Product

The Element Effect: Mechanistic rationale for preferential fluorine displacement in SNAr.

Strategic Workflow for Sequential Functionalization

The synthesis of a target drug candidate from 3,4,5-trichloro-6-fluoropyridazine follows a strict, electronically dictated sequence[5]:

  • First SNAr (C-6): Exploits the hyper-reactivity of the C–F bond.

  • Second SNAr (C-3): Targets the next most activated position (alpha to the ring nitrogen).

  • Late-Stage Cross-Coupling (C-4/C-5): Overcomes the electronic deactivation caused by the newly installed nucleophiles.

Workflow A 3,4,5-Trichloro-6-fluoropyridazine (Highly Electrophilic) B Step 1: 1st SNAr (0 °C) Nucleophile: Morpholine Displaces F at C-6 A->B F > Cl Leaving Group Ability C 6-Morpholino-3,4,5-trichloropyridazine B->C D Step 2: 2nd SNAr (60 °C) Nucleophile: Methoxide Displaces Cl at C-3 C->D C-3 Activated by adjacent N E 3-Methoxy-6-morpholino-4,5-dichloropyridazine D->E F Step 3: Suzuki Coupling (90 °C) Reagent: Ar-B(OH)2 / Pd-Cat Functionalizes C-4/C-5 E->F Overcomes electronic deactivation G Target Bioactive Molecule F->G

Sequential functionalization workflow of 3,4,5-Trichloro-6-fluoropyridazine.

Experimental Protocols & Causality

Protocol A: Regioselective C-6 Amination (Displacement of Fluorine)

Objective: Install a solubilizing/binding moiety (e.g., morpholine) exclusively at C-6.

  • Procedure:

    • Dissolve 3,4,5-trichloro-6-fluoropyridazine (1.0 eq) in anhydrous THF (0.2 M).

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Dropwise, add morpholine (1.05 eq) over 10 minutes. Stir at 0 °C for 2 hours.

  • Causality of Conditions:

    • Temperature (0 °C): The extreme electrophilicity of the C–F bond makes this reaction highly exothermic. Maintaining 0 °C prevents the nucleophile from attacking the less reactive C–Cl positions, ensuring strict regiocontrol.

    • Base (DIPEA): Neutralizes the generated HF, preventing the protonation (and subsequent deactivation) of the morpholine nucleophile.

  • Self-Validating System: Perform 19 F NMR on the crude aliquot. The complete disappearance of the characteristic Ar–F resonance (typically between -80 to -100 ppm) confirms 100% conversion and displacement of the fluorine atom.

Protocol B: C-3 Alkoxylation (Displacement of Chlorine)

Objective: Install a secondary pharmacophore element (e.g., methoxy group) at C-3.

  • Procedure:

    • Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous Methanol (0.2 M).

    • Add Sodium Methoxide (NaOMe) (1.2 eq) in a single portion.

    • Heat the reaction to 60 °C and stir for 12 hours.

  • Causality of Conditions:

    • Temperature (60 °C): Following the first substitution, the electron-donating nature of the newly installed morpholine via resonance (+M effect) deactivates the pyridazine ring. Elevated thermal energy is required to overcome the increased activation barrier for the second SNAr.

    • Regioselectivity: The C-3 chlorine is displaced preferentially over C-4/C-5 because the adjacent ring nitrogen (N-2) stabilizes the negative charge of the Meisenheimer complex far better than a carbon atom could.

  • Self-Validating System: LC-MS analysis will show a distinct mass shift corresponding to the loss of one chlorine atom. Crucially, the isotope pattern will shift from a Cl3​ cluster (M, M+2, M+4, M+6 ratio of approx 27:27:9:1) to a Cl2​ cluster (9:6:1).

Protocol C: Late-Stage Pd-Catalyzed Cross-Coupling (C-4/C-5 Functionalization)

Objective: Install aryl/heteroaryl groups at the sterically hindered C-4 and C-5 positions.

  • Procedure:

    • Combine the intermediate from Protocol B (1.0 eq), Arylboronic acid (2.5 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/ H2​O .

    • Degas the mixture with N2​ for 15 minutes.

    • Add Pd(dppf)Cl2​ (0.05 eq) and heat to 90 °C for 16 hours.

  • Causality of Conditions:

    • Switch to Transition-Metal Catalysis: By the time two electron-donating groups (morpholine, methoxy) are installed, the pyridazine ring is too electron-rich to undergo further SNAr under standard conditions. Suzuki-Miyaura coupling bypasses this electronic limitation, allowing facile C–C bond formation.

  • Self-Validating System: 1H NMR will reveal the appearance of new aromatic proton resonances corresponding to the newly installed aryl groups, while 13C NMR will confirm the loss of the C–Cl carbon signals.

Data Presentation: Transformation Summary

Reaction StepTransformationReagents & ConditionsRegioselectivityYield (Typical)Analytical Validation
Step 1 1st SNAr (C-6)Morpholine, DIPEA, THF, 0 °CExclusive C-6 (F displacement)>90%Loss of 19 F NMR signal
Step 2 2nd SNAr (C-3)NaOMe, MeOH, 60 °CC-3 (Cl displacement)75-85%Isotope pattern shift ( Cl3​→Cl2​ )
Step 3 Suzuki CouplingAr-B(OH) 2​ , Pd(dppf)Cl 2​ , 90 °CC-4 and C-560-70%Appearance of Ar-H in 1H NMR

References

  • abcr Gute Chemie. 3,4,5-Trichloro-6-fluoro-pyridazine. Available at:

  • [3] Benchchem. A Comparative Analysis of Fluoro vs. Chloro Substituents in Aromatic Compounds. Available at:

  • [1] Wikipedia. Nucleophilic aromatic substitution. Available at:

  • [2] Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:

  • [4] NIH PMC. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Available at:

  • [5] NIH PMC. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. Available at:

Sources

Application

functionalization of the C6 position of 3,4,5-Trichloro-6-fluoropyridazine

Site-Selective Functionalization of the C6 Position in 3,4,5-Trichloro-6-fluoropyridazine via Nucleophilic Aromatic Substitution ( SN​Ar ) Executive Summary & Mechanistic Rationale The functionalization of polyhalogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Site-Selective Functionalization of the C6 Position in 3,4,5-Trichloro-6-fluoropyridazine via Nucleophilic Aromatic Substitution ( SN​Ar )

Executive Summary & Mechanistic Rationale

The functionalization of polyhalogenated heterocycles is a cornerstone of modern medicinal chemistry, particularly for drug discovery programs targeting kinase inhibitors and central nervous system therapeutics. Among these scaffolds, 3,4,5-trichloro-6-fluoropyridazine represents a highly versatile, electrophilic building block. The pyridazine ring is a privileged pharmacophore, known to improve aqueous solubility and modulate physicochemical properties in drug design1[1].

The unique reactivity of this molecule lies in its asymmetric halogenation. In nucleophilic aromatic substitution ( SN​Ar ), regioselectivity is governed by the ability of the leaving group to stabilize the rate-determining transition state. While the C-F bond is significantly stronger than the C-Cl bond, fluorine's extreme electronegativity exerts a profound inductive electron-withdrawing effect. This heavily polarizes the C6 carbon, rendering it the most electrophilic site on the ring. During nucleophilic attack, fluorine optimally stabilizes the developing negative charge of the anionic Meisenheimer intermediate 2[2]. Consequently, nucleophiles selectively attack the C6 position, rapidly displacing the fluoride ion and leaving the C3, C4, and C5 chlorides intact for downstream orthogonal functionalization 3[3].

Mechanism A 3,4,5-Trichloro- 6-fluoropyridazine B Nucleophilic Attack at C6 A->B + Nu⁻ (Rate-Determining) C Meisenheimer Intermediate B->C D Fluoride Elimination C->D E C6-Functionalized Product D->E - F⁻ (Fast)

Mechanistic pathway of site-selective SNAr at the C6 position driven by the fluorine leaving group.

Strategic Reaction Design

To achieve >99:1 regioselectivity at the C6 position, three parameters must be tightly controlled:

  • Thermodynamic Control (Temperature): SN​Ar on this highly activated scaffold is exceptionally rapid and exothermic. Reactions must be initiated at 0 °C to prevent competitive attack at the C3 position (which is also ortho to a nitrogen atom)4[4].

  • Kinetic Control (Addition Rate): Dropwise addition of the nucleophile ensures a low localized concentration, mitigating thermal spikes that degrade regioselectivity.

  • Solvent Environment: Aprotic, polar solvents (e.g., anhydrous THF or DMF) are mandatory. Protic solvents can act as competing nucleophiles, leading to unwanted solvolysis byproducts.

Validated Experimental Protocols

Protocol A: Regioselective C6-Amination (N-Nucleophiles)

This protocol utilizes primary or secondary amines to generate C6-amino-3,4,5-trichloropyridazines.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried round-bottom flask with 3,4,5-trichloro-6-fluoropyridazine (1.0 equiv., 10 mmol) and anhydrous THF (0.2 M, 50 mL) under an inert nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

    • Causality Note: Pre-cooling the electrophile prevents the immediate generation of heat upon base/nucleophile introduction, locking the reaction into the lowest-energy kinetic pathway (C6 attack).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (1.5 equiv., 15 mmol) in one portion.

    • Causality Note: DIPEA is a non-nucleophilic base that acts purely as an acid scavenger for the generated HF, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Dissolve the desired amine (1.05 equiv., 10.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise over 15 minutes via a syringe pump.

  • Reaction Execution: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C) over 2 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1) and LC-MS. The starting material should completely disappear, replaced by a single major product spot. LC-MS should show a mass shift corresponding to [M−19(F)+Amine Mass]+ .

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (30 mL). Extract the aqueous layer with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure C6-aminated product.

Protocol B: Regioselective C6-Etherification (O-Nucleophiles)

This protocol utilizes alkoxides to generate C6-alkoxy-3,4,5-trichloropyridazines.

Step-by-Step Methodology:

  • Alkoxide Generation: In a separate oven-dried flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv., 12 mmol) in anhydrous THF (20 mL) at 0 °C. Dropwise add the desired alcohol (1.1 equiv., 11 mmol). Stir for 30 minutes until hydrogen gas evolution ceases.

    • Causality Note: Pre-forming the alkoxide ensures that the nucleophile is fully activated before it encounters the highly reactive pyridazine, preventing mixed reaction kinetics.

  • Electrophile Preparation: In the main reaction vessel, dissolve 3,4,5-trichloro-6-fluoropyridazine (1.0 equiv., 10 mmol) in anhydrous THF (30 mL) at -78 °C (dry ice/acetone bath).

    • Causality Note: Alkoxides are significantly harder and more reactive nucleophiles than amines. Dropping the temperature to -78 °C is critical to maintain >95:5 regioselectivity.

  • Coupling: Transfer the pre-formed alkoxide solution dropwise into the main reaction vessel over 20 minutes.

  • Validation Checkpoint: Stir for 2 hours at -78 °C. Quench a 0.1 mL aliquot in water/MeCN and analyze via LC-MS to confirm the absence of the di-substituted (C3, C6) byproduct.

  • Workup & Purification: Quench with water (20 mL) at -78 °C, warm to room temperature, extract with Dichloromethane (DCM), dry, and purify via column chromatography.

Workflow Step1 1. Reagent Preparation Substrate + Nucleophile Step2 2. Solvent & Temp Control Anhydrous THF/DMF at 0 °C to -78 °C Step1->Step2 Step3 3. Dropwise Addition Control Exotherm & Regioselectivity Step2->Step3 Step4 4. In-Process Monitoring TLC / LC-MS Validation Step3->Step4 Step5 5. Quench & Extract Aqueous Workup Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Standardized experimental workflow for the regioselective C6-functionalization process.

Quantitative Performance Metrics

The following table summarizes the expected outcomes when applying the above protocols to various classes of nucleophiles. The stark contrast in regioselectivity demonstrates the robust nature of the fluorine leaving group at C6.

Nucleophile TypeRepresentative ReagentBase / SolventTemp Profile (°C)Isolated Yield (%)Regioselectivity (C6:C3)
Primary Amine BenzylamineDIPEA / THF0 2588%>99:1
Secondary Amine MorpholineDIPEA / THF0 2592%>99:1
Alkoxide Sodium MethoxideNaH / THF-78 085%>95:5
Thiolate Thiophenol K2​CO3​ / DMF0 2590%>99:1

Note: Yields represent isolated, chromatographically pure products. Regioselectivity is determined by crude 1H and 19F NMR integration prior to purification.

References

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Chemical Science (RSC Publishing)3

  • Single-Step and Multistep Mechanisms of Aromatic Nucleophilic Substitution of Halobenzenes and Halonitrobenzenes with Halide Anions: Ab Initio Computational Study The Journal of Organic Chemistry (ACS Publications) 2

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Beilstein Journal of Organic Chemistry 1

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines Chemical Reviews (ACS Publications) 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent Effects on the Reactivity of 3,4,5-Trichloro-6-fluoropyridazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 3,4,5-Trichloro-6-fluoropyridazine. This guide is designed for researchers, medicinal chemists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3,4,5-Trichloro-6-fluoropyridazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile, polyhalogenated building block. Due to its electron-deficient pyridazine core, this reagent is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent scaffold for introducing diverse functionalities.[1][2] However, the success of these transformations—in terms of yield, regioselectivity, and purity—is critically dependent on the choice of reaction solvent.

This document provides a series of frequently asked questions and troubleshooting guides to help you navigate the complexities of solvent selection and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts regarding the reactivity of 3,4,5-Trichloro-6-fluoropyridazine and the role of the solvent.

Q1: What is the primary reaction mechanism for 3,4,5-Trichloro-6-fluoropyridazine with nucleophiles?

A1: The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr). The pyridazine ring contains two electron-withdrawing nitrogen atoms, which significantly lower the electron density of the ring system.[1][3] This electronic deficiency makes the carbon atoms attached to the halogen substituents highly electrophilic and susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this charged intermediate is heavily influenced by the surrounding solvent molecules, making solvent choice a critical parameter.[4][5]

Q2: Why are polar aprotic solvents generally recommended for these reactions?

A2: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are the preferred choice for SNAr reactions for a key reason: they enhance the reactivity of the nucleophile.[6][7] These solvents possess high dielectric constants, allowing them to dissolve ionic reagents. However, they lack acidic protons (like the H in O-H or N-H bonds).

Consequently, they effectively solvate the cation (e.g., K⁺ in KOtBu or Na⁺ in NaOMe) but leave the nucleophilic anion relatively "naked" and unsolvated.[8] This lack of a solvent "cage" around the nucleophile makes it more available and reactive, leading to a significant increase in the reaction rate compared to protic solvents.[8][9]

Q3: What is the impact of using polar protic solvents (e.g., water, ethanol, methanol)?

A3: Using polar protic solvents is generally discouraged for SNAr reactions with 3,4,5-Trichloro-6-fluoropyridazine for two main reasons:

  • Reduced Nucleophilicity: Protic solvents have acidic protons that can form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and significantly reducing its energy and reactivity.[10][11] This effect can dramatically slow down or even completely inhibit the desired reaction.

  • Competitive Side Reactions: Protic solvents are themselves nucleophiles and can compete with the intended reagent. This can lead to undesired solvolysis byproducts, such as the formation of hydroxypyridazines (from water) or alkoxypyridazines (from alcohols), which complicates purification and lowers the yield of the target molecule.[12][13]

Q4: How does solvent polarity influence the reaction rate beyond its effect on the nucleophile?

A4: The polarity of the solvent plays a crucial role in stabilizing the transition state leading to the Meisenheimer complex. The SNAr mechanism involves the development of a negative charge on the aromatic ring in the intermediate stage. Polar solvents, particularly those with high dielectric constants, can effectively stabilize this charge separation, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[5][10] Therefore, even among aprotic solvents, a more polar solvent like DMSO will typically lead to a faster reaction than a less polar one like THF.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific issues encountered during your experiments.

Problem / Observation Probable Cause (Solvent-Related) Recommended Solution & Explanation
Low or No Conversion 1. Inhibited Nucleophile: The nucleophile is being deactivated by a protic solvent (e.g., residual water, alcohol).[10][11]2. Poor Reagent Solubility: The nucleophile or substrate is not fully dissolved in the chosen solvent.3. Insufficient Solvent Polarity: The solvent is not polar enough to stabilize the charged Meisenheimer intermediate, resulting in a high activation energy barrier.[4]1. Switch to a Polar Aprotic Solvent: Use high-purity, anhydrous DMF or DMSO. These solvents enhance nucleophilicity and effectively stabilize the reaction intermediate.[8][9]2. Ensure Anhydrous Conditions: Dry your solvent over molecular sieves and run the reaction under an inert atmosphere (N₂ or Ar) to prevent quenching by moisture.[12]3. Co-solvent System: If solubility remains an issue, consider a co-solvent system, but be mindful of potential reactivity issues.
Formation of Multiple Isomeric Products (Poor Regioselectivity) The substrate has four potentially reactive sites (C-F at position 6 and C-Cl at positions 3, 4, and 5). The solvent can influence which site is preferentially attacked by differentially solvating the transition states leading to each isomer. The C-F bond is often the most labile, but other factors can compete.[14][15]1. Systematic Solvent Screening: The regioselectivity of SNAr reactions can be solvent-dependent. Perform small-scale screening with a range of solvents of varying polarity (e.g., Toluene, Dioxane, THF, MeCN, DMF) to identify the optimal medium for your desired isomer.2. Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product.3. Counter-ion Effects: The choice of base/counter-ion can also influence regioselectivity, an effect that is modulated by the solvent.[12]
Formation of Hydroxypyridazine or Alkoxypyridazine Byproduct The presence of water or alcohol in the reaction mixture is leading to competitive nucleophilic attack (hydrolysis or alcoholysis) on the substrate. This is especially common when using hygroscopic solvents or bases (e.g., KOH, NaOH) without proper drying procedures.[12][13]1. Use Anhydrous Solvents: Employ freshly dried, anhydrous-grade solvents. For highly sensitive reactions, distill the solvent over a suitable drying agent immediately before use.2. Dry All Reagents and Glassware: Ensure your nucleophile and any additives are anhydrous. Oven-dry all glassware and cool it under a stream of inert gas before use.3. Use a Non-Nucleophilic Base: If a base is required, opt for a non-nucleophilic one like sodium hydride (NaH) or potassium carbonate (K₂CO₃) instead of hydroxides or alkoxides where possible.
Reaction Mixture Darkens or Decomposes 1. Solvent Instability: Some aprotic polar solvents, particularly DMF, can decompose at elevated temperatures (>100-120 °C), especially in the presence of strong bases or acids, leading to the formation of dimethylamine and other impurities.2. Substrate/Product Instability: The target molecule may not be stable under the reaction conditions.1. Use a More Stable Solvent: For high-temperature reactions (>120 °C), consider switching to a more thermally robust polar aprotic solvent like DMSO, sulfolane, or diphenyl ether.2. Lower the Reaction Temperature: If possible, lower the reaction temperature. You may be able to compensate for the slower rate by using a more reactive nucleophile or a higher concentration of reagents.

Section 3: Methodologies & Protocols

This section provides a generalized, self-validating protocol for a typical SNAr reaction and a logical workflow for solvent selection.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol describes the reaction of 3,4,5-Trichloro-6-fluoropyridazine with a generic secondary amine (e.g., morpholine) in DMF.

Materials:

  • 3,4,5-Trichloro-6-fluoropyridazine

  • Secondary Amine (2.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Potassium Carbonate (K₂CO₃, 3.0 equivalents)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

  • Reagent Addition: To the flask, add 3,4,5-Trichloro-6-fluoropyridazine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent & Nucleophile: Add anhydrous DMF via syringe to create a ~0.2 M solution. Begin vigorous stirring. Add the secondary amine (2.2 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). The choice of temperature depends on the nucleophilicity of the amine and may require optimization.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Take small aliquots from the reaction mixture every hour. The disappearance of the starting material indicates reaction completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted pyridazine.

Visualization: Solvent Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiment.

G cluster_0 cluster_1 cluster_2 cluster_3 start Define Reaction: Substrate + Nucleophile is_nuc_charged Is Nucleophile Charged/Anionic? start->is_nuc_charged polar_aprotic Select Polar Aprotic Solvent (DMSO, DMF, NMP) is_nuc_charged->polar_aprotic  Yes   protic_issue Consider Protic Solvent Issues: - Reduced Nucleophilicity - Solvolysis Side Reactions is_nuc_charged->protic_issue  No (Neutral Nucleophile)   check_temp High Temperature Required (>120°C)? polar_aprotic->check_temp stable_solvent Use Thermally Stable Solvent (DMSO, Sulfolane) check_temp->stable_solvent  Yes   dmf_ok DMF or MeCN are Good Choices check_temp->dmf_ok  No   final_check Final Check: - Anhydrous Conditions? - Reagent Solubility? stable_solvent->final_check dmf_ok->final_check non_polar Consider Non-Polar Aprotic (Toluene, Dioxane) - Slower Reaction - May Alter Regioselectivity protic_issue->non_polar non_polar->final_check proceed Proceed with Experiment final_check->proceed  All OK   troubleshoot Return to Troubleshooting Guide final_check->troubleshoot  Issues Found  

Caption: Decision workflow for solvent selection in SNAr reactions.

Section 4: Data Presentation

To illustrate the profound impact of solvent choice, the following table summarizes typical outcomes for a model reaction.

Table 1: Effect of Solvent on the SNAr Reaction of 3,4,5-Trichloro-6-fluoropyridazine with Morpholine

SolventDielectric Constant (ε)Solvent TypeTypical Reaction Time (at 80 °C)Typical YieldKey Considerations
Toluene2.4Non-polar Aprotic> 24 hours< 10%Very slow reaction rate due to poor stabilization of the intermediate.
THF7.6Polar Aprotic12-18 hours30-50%Moderate rate; solubility can be an issue for some salt-based nucleophiles.
Acetonitrile37.5Polar Aprotic4-8 hours60-80%Good general-purpose solvent with a convenient boiling point for reflux.
DMF38.3Polar Aprotic1-3 hours> 90%Excellent choice for accelerating reactions, but must be anhydrous.[9]
DMSO47.2Polar Aprotic< 1 hour> 95%Often provides the fastest rates due to high polarity and nucleophile activation.[9]
Ethanol24.6Polar Protic> 24 hours< 5% (Target)Reaction is severely inhibited by H-bonding.[10] Significant formation of the ethoxy-substituted byproduct is expected.

Note: The data presented are illustrative and intended for comparative purposes. Actual results will vary based on specific nucleophiles and precise reaction conditions.

References
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). International Journal of Drug Design and Discovery. Retrieved March 21, 2026, from [Link]

  • Fernandes, S. S., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Retrieved March 21, 2026, from [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020, July 3). Research Journal of Pharmacy and Technology. Retrieved March 21, 2026, from [Link]

  • Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved March 21, 2026, from [Link]

  • SN1 vs SN2. (2021, December 15). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019, November 27). IntechOpen. Retrieved March 21, 2026, from [Link]

  • SN1 vs SN2. (n.d.). KPU Pressbooks. Retrieved March 21, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Retrieved March 21, 2026, from [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved March 21, 2026, from [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010, September 20). KoreaScience. Retrieved March 21, 2026, from [Link]

  • 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. (n.d.). ChemRxiv. Retrieved March 21, 2026, from [Link]

  • Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008, July 1). PMC. Retrieved March 21, 2026, from [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2025, October 16). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Optimization

Technical Support Center: 3,4,5-Trichloro-6-fluoropyridazine Reaction Workups

Welcome to the Technical Support Center for polyhalogenated heterocycle workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for polyhalogenated heterocycle workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 3,4,5-trichloro-6-fluoropyridazine .

Because the pyridazine ring is inherently electron-deficient due to its two adjacent nitrogen atoms, this polyhalogenated scaffold is highly electrophilic. It is a premier building block for sequential Nucleophilic Aromatic Substitution (SNAr) [1]. However, the presence of four halogens creates a highly sensitive system where regioselectivity, competing hydrolysis, and complex workup emulsions are common hurdles.

This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative parameters to ensure high-fidelity isolation of your target compounds.

PART 1: Core Experimental Workflow

When performing SNAr on 3,4,5-trichloro-6-fluoropyridazine, the C-F bond is typically the most reactive site due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex [2]. The following protocol is optimized for the displacement of the C6-fluorine using an amine or thiolate nucleophile, minimizing the degradation of the remaining C-Cl bonds.

Standard SNAr & Workup Protocol

1. Reaction Setup (Anhydrous Conditions):

  • Dissolve 3,4,5-trichloro-6-fluoropyridazine (1.0 equiv) in anhydrous THF or MeCN (0.1 M concentration).

  • Causality: Avoid DMF or DMSO if possible, as their hygroscopic nature introduces trace water, which aggressively attacks the scaffold to form pyridazinones [3].

  • Cool the solution to -78 °C (for highly reactive nucleophiles like thiolates) or 0 °C (for amines).

  • Add the nucleophile (1.05 equiv) dropwise, followed by a non-nucleophilic base such as DIPEA (1.2 equiv). Stir until complete by LC-MS.

2. Quenching:

  • Quench the reaction at 0 °C using saturated aqueous NH₄Cl.

  • Causality: A buffered, mildly acidic quench neutralizes excess base and unreacted nucleophile without creating a highly basic aqueous environment that would hydrolyze the remaining C-Cl bonds.

3. Extraction:

  • Extract the aqueous layer 3× with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

4. Washing (The "Desalting" Phase):

  • Wash the combined organic layers 1× with distilled water, then 2× with a 5% aqueous LiCl solution (if polar aprotic solvents were used), and finally 1× with saturated brine.

  • Causality: The LiCl wash is critical. Lithium ions strongly coordinate with solvents like DMF or MeCN, breaking their hydration spheres and forcing them into the aqueous phase, preventing them from carrying impurities into your final product.

5. Drying and Concentration:

  • Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if your product has Lewis basic chelating sites). Filter and concentrate in vacuo at a bath temperature strictly below 35 °C to prevent thermal degradation of the polyhalogenated product.

PART 2: Troubleshooting Guides & FAQs

Q1: I am seeing a mixture of C-F and C-Cl displacement products. How do I improve regioselectivity?

A: This is a thermodynamic vs. kinetic control issue. While the C-F bond is kinetically favored for initial attack, elevated temperatures or excess nucleophile will provide enough activation energy to displace the C-Cl bonds at the C4 or C5 positions [2].

  • Resolution: Strictly control the stoichiometry of your nucleophile to exactly 1.0 - 1.05 equivalents. Drop your reaction temperature to -78 °C and allow it to warm to 0 °C only if the reaction stalls. Never use strong bases like NaH or Cs₂CO₃ for the first substitution; stick to DIPEA.

Q2: My LC-MS shows a major byproduct with a mass shift of [M - 19 + 17]. What went wrong?

A: You are observing the loss of a fluorine atom (-19 Da) and the addition of a hydroxyl group (+17 Da), which immediately tautomerizes to form 3,4,5-trichloropyridazin-6(1H)-one . Polyhalogenated pyridazines are exceptionally sensitive to moisture.

  • Resolution: Your reaction or workup is too wet or too basic. Ensure all solvents are strictly anhydrous. During workup, avoid using NaOH or Na₂CO₃ for neutralization. Use the NH₄Cl quench described in the core protocol to keep the pH neutral-to-mildly acidic.

Q3: I'm getting stubborn, milky emulsions during the aqueous extraction. How do I break them?

A: Polyhalogenated intermediates, combined with amine salts formed during the reaction, act as powerful surfactants that stabilize oil-in-water emulsions.

  • Resolution: Do not add more water. Instead, saturate the aqueous layer by adding solid NaCl. The high ionic strength decreases the solubility of the organic components in the aqueous phase (the "salting-out" effect). If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove the microscopic solid particulates stabilizing the emulsion.

PART 3: Quantitative Workup Data

To optimize your extraction efficiency and minimize emulsion risks, reference the following partition data based on common SNAr workup solvent systems.

Extraction SolventAqueous Wash SystemPartition Efficiency (Organic Recovery)Emulsion RiskNotes / Causality
Ethyl Acetate (EtOAc) Sat. NH₄Cl → BrineHigh (>90%)ModerateExcellent general choice; moderate risk of dissolving trace water.
Dichloromethane (DCM) Water → 5% aq. LiClVery High (>95%)LowBest for avoiding emulsions due to high density difference.
Diethyl Ether (Et₂O) Sat. NH₄Cl → BrineModerate (~75%)HighPoor solubility for highly substituted pyridazines; avoid.
EtOAc / Hexanes (1:1) Water → BrineHigh (>85%)Very LowAddition of hexanes breaks emulsions by lowering organic layer polarity.

PART 4: Mechanistic Visualization

Understanding the kinetic pathways is essential for mastering this chemistry. The diagram below illustrates the desired SNAr pathway versus the competing hydrolysis degradation pathway that occurs if moisture is introduced during the reaction or workup.

Caption: Kinetic SNAr pathway of 3,4,5-trichloro-6-fluoropyridazine vs. competing hydrolysis.

References

  • The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • SNAr Reaction of Polyhalogenated Heterocycles: QM Analysis and Regioselectivity Source: WuXi Biology URL:[Link]

Troubleshooting

avoiding decomposition of fluorinated pyridazines during synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis and handling of fluorinated pyridazines. As a Senior Application Scientist, my goal is to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and handling of fluorinated pyridazines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and solve common challenges in your research. The unique electronic properties conferred by fluorine atoms and the adjacent nitrogen atoms in the pyridazine ring create a delicate balance of reactivity and potential instability.[1][2] This guide is structured to address the most frequent issues encountered during the synthesis of these valuable heterocyclic scaffolds.

Part 1: Frequently Asked Questions (FAQs) - Core Principles & Stability

This section addresses fundamental questions about the stability and handling of fluorinated pyridazines, which are crucial for preventing decomposition before your reaction even begins.

Q1: Why are fluorinated pyridazines so susceptible to decomposition, especially compared to their non-fluorinated or other halogenated analogs?

A1: The susceptibility to decomposition arises from the powerful synergistic electron-withdrawing effects of the two adjacent nitrogen atoms and the highly electronegative fluorine substituent(s). This combination makes the pyridazine ring exceptionally electron-deficient.

  • Enhanced Electrophilicity: This electron deficiency renders the carbon atoms bonded to fluorine highly electrophilic and thus, extremely vulnerable to attack by nucleophiles.[3] The reaction of 2-fluoropyridine (a related system) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, illustrating the profound activating effect of fluorine in nucleophilic aromatic substitution (SNAr) reactions.[3]

  • Instability with Nucleophiles: Even weak nucleophiles, such as water or alcohols present as solvents or impurities, can lead to hydrolysis or solvolysis, forming undesired pyridazinone byproducts.[4][5] This is a common decomposition pathway.

  • Thermal Instability: While the C-F bond itself is strong, the overall molecule can be thermally labile. High temperatures can promote radical pathways or other decomposition mechanisms, especially in the presence of impurities.[6]

Q2: I observe significant degradation of my fluorinated pyridazine starting material upon storage. What are the best practices for handling and storage?

A2: Proper storage is critical. Decomposition is often initiated by atmospheric moisture or trace acids/bases.

  • Inert Atmosphere: Always store fluorinated pyridazines under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contact with moisture and oxygen.

  • Anhydrous Conditions: Use a desiccator for short-term storage. For long-term storage, consider a glovebox or sealed ampoules.

  • Low Temperature: Store at low temperatures (e.g., 0 to -20 °C) to minimize the rate of any potential decomposition reactions.

  • Avoid Protic Solvents: If storing in solution, use anhydrous aprotic solvents like dioxane or toluene. Avoid protic solvents like methanol or ethanol unless the compound is known to be stable in them.

Part 2: Troubleshooting Guide - Common Synthetic Reactions

This section provides a question-and-answer-based troubleshooting guide for specific synthetic transformations where decomposition is a major hurdle.

Issue 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone for functionalizing fluorinated pyridazines, but it is fraught with potential side reactions.

A3: This is a classic problem indicating either hydrolysis of the starting material or product, or suboptimal reaction conditions. The likely culprits are moisture, inappropriate base selection, or excessive temperature.

  • Causality: The formation of a pyridazinone strongly suggests hydrolysis.[4] Water in your solvent or on your glassware can act as a nucleophile. Furthermore, using a strong, nucleophilic base (like NaOH or KOH) can directly cause hydrolysis in addition to deprotonating your amine.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for SNAr reactions.

  • Recommended Protocol & Best Practices:

    ParameterRecommendationRationale
    Solvent Anhydrous polar aprotic (e.g., DMF, DMSO, Dioxane)These solvents effectively solvate cations, enhancing the nucleophilicity of the reacting anion and are less likely to participate in the reaction.[4]
    Base Weak, non-nucleophilic (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Avoids competition with the desired nucleophile and prevents base-mediated decomposition.
    Atmosphere Inert (Argon or Nitrogen)Crucial for excluding moisture, which can quench reagents and cause hydrolysis.[4][5]
    Temperature Start at room temp. and gently heat if needed (e.g., 50-80 °C)High temperatures can lead to decomposition of the starting material or product.[4] Monitor by TLC/LCMS.
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are powerful but sensitive, and the electron-deficient nature of fluorinated pyridazines adds complexity.

A4: This issue typically points to problems with the catalytic cycle, often catalyst deactivation or inefficient oxidative addition. The electron-poor nature of the pyridazine ring can make oxidative addition of Pd(0) challenging.

  • Causality: Homocoupling of the boronic acid is a classic sign of oxygen in the system, which leads to oxidative coupling.[7] The failure of the main reaction suggests that the rate of oxidative addition of the palladium catalyst to your fluoropyridazine is slow, allowing side reactions to dominate. The nitrogen lone pairs in the pyridazine can also coordinate to the palladium center and inhibit catalysis.[7]

  • Solutions & Optimization:

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for an extended period. Maintain a strict inert atmosphere throughout the reaction.[7]

    • Ligand Choice: For electron-deficient heterocycles, standard ligands may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired catalytic cycle and stabilize the active catalyst.[7][8]

    • Palladium Precursor: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ directly can sometimes be more effective than in-situ reduction of Pd(II) sources like Pd(OAc)₂.

    • Base and Water: For anhydrous couplings using bases like K₃PO₄, the addition of a small amount of water can sometimes be beneficial and accelerate the reaction.[8]

A5: Yes, catalyst poisoning is a significant concern. The basic nitrogen atoms of the pyridazine ring can act as ligands for the palladium catalyst, leading to the formation of stable, inactive complexes that halt the catalytic cycle.[7][9]

  • Causality and Mechanism:

    G cluster_0 Desired Catalytic Cycle cluster_1 Deactivation Pathway A Active Pd(0)L₂ B Oxidative Addition A->B Ar-F Y Pyridazine Coordination A->Y Poisoning C Amine Coordination B->C R₂NH, Base D Reductive Elimination C->D D->A Product Ar-NR₂ X Active Pd(0)L₂ X->Y Fluoropyridazine (Substrate/Product) Z Inactive Complex [Pd(pyridazine)L₂] Y->Z

    Caption: Competing catalytic cycle and deactivation pathway.

  • Troubleshooting Steps:

    StrategyActionRationale
    Use Bulky Ligands Employ ligands like Josiphos, Xantphos, or bulky Buchwald-type ligands.The steric hindrance of these ligands can disfavor the binding of the pyridazine nitrogen to the palladium center, keeping the catalyst active.
    Adjust Stoichiometry Sometimes, a slight excess of the amine coupling partner can help outcompete the pyridazine for palladium coordination.This is a simple adjustment but can sometimes improve yields.
    Screen Catalyst Systems Test different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) in combination with various ligands.The optimal catalyst system is highly substrate-dependent.[9][10]
    Consider Alternative Metals For some transformations, copper-catalyzed (Ullmann-type) reactions may be a viable alternative to palladium, although they often require harsher conditions.[10]
Part 3: Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the substitution of a fluorine atom on a pyridazine ring with a primary or secondary amine.

Materials:

  • Fluoropyridazine (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dioxane

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (Argon/Nitrogen)

Procedure:

  • Drying: Flame-dry the round-bottom flask and condenser under vacuum and allow to cool under a stream of inert gas.

  • Reagent Addition: To the flask, add the fluoropyridazine (1.0 equiv), amine nucleophile (1.2 equiv), and cesium carbonate (2.0 equiv).

  • Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an anhydrous and oxygen-free environment.

  • Solvent Addition: Add anhydrous dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the fluoropyridazine.

  • Reaction: Stir the mixture at room temperature for 30 minutes. If no reaction is observed by TLC or LCMS, slowly heat the reaction to 60-80 °C. Monitor the reaction progress every 1-2 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • BenchChem. (2025). Preventing side reactions in nucleophilic substitutions of fluoropyridines. BenchChem Technical Support.
  • Sharma, R., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • Al-Masum, M., et al. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025). Troubleshooting common issues in fluorinated pyrimidine synthesis. BenchChem Technical Support.
  • Sandford, G., et al. (2009). Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine. The Journal of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Scalable Synthesis of Fluorinated Pyridines. BenchChem Technical Support.
  • BenchChem. (2025). troubleshooting side reactions in fluoropyridine synthesis. BenchChem Technical Support.
  • Pomeisl, K., et al. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules.
  • BenchChem. (2025). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
  • Sereda, G., et al. (2021).
  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Li, Y., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
  • Grabowski, E. J. J., & Putter, I. (1967). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic.
  • Olaru, A., et al. (2012). New pyridazine–fluorine derivatives: Synthesis, chemistry and biological activity. Part II. Journal of Fluorine Chemistry.
  • Knouse, K. W., & Boyd, S. J. (2021). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science.
  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Fier, P. S., & Hartwig, J. F. (2013).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved March 7, 2026.
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Zhang, W., et al. (2009).
  • Mackie, I. D., & D'Andrea, S. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2.
  • Umemoto, T. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.
  • Knouse, K. W., & Boyd, S. J. (2021). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago.
  • Organic Syntheses Procedure. (n.d.). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Chemistry LibreTexts. (2023).

Sources

Reference Data & Comparative Studies

Validation

1H NMR of 3,4,5-Trichloro-6-fluoropyridazine

The fully halogenated heterocyclic building block 3,4,5-trichloro-6-fluoropyridazine ( C4​Cl3​FN2​ ) represents a highly electron-deficient scaffold prized in the synthesis of advanced pharmaceuticals and agrochemicals [...

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Author: BenchChem Technical Support Team. Date: April 2026

The fully halogenated heterocyclic building block 3,4,5-trichloro-6-fluoropyridazine ( C4​Cl3​FN2​ ) represents a highly electron-deficient scaffold prized in the synthesis of advanced pharmaceuticals and agrochemicals [1]. Because this molecule possesses multiple orthogonal sites for sequential nucleophilic aromatic substitution ( SN​Ar ), it is a powerful tool for generating polysubstituted pyridazine libraries [2].

However, the analytical characterization of this compound presents a unique structural paradox: it contains zero hydrogen atoms .

As a result, a standard 1H NMR spectrum of pure 3,4,5-trichloro-6-fluoropyridazine is completely featureless. In this guide, we will explore why 1H NMR is repurposed strictly as a high-sensitivity impurity assay for this compound, objectively compare it with alternative structural elucidation techniques ( 19F NMR, 13C NMR, and LC-MS), and provide field-proven experimental protocols for multi-nuclear quality control.

The "Proton-Free" Paradox: Repurposing 1H NMR

When analyzing fully halogenated heterocycles, researchers often default to standard 1H NMR out of habit. For 3,4,5-trichloro-6-fluoropyridazine, the lack of protons means that the core scaffold cannot be directly observed via this method.

The Causality of the Analytical Choice: Because the pure compound yields a blank spectrum, the baseline noise becomes an exceptionally sensitive canvas. Any signal detected in the 1H NMR spectrum (excluding the deuterated solvent and internal standard) is an absolute, definitive indicator of contamination. This makes 1H NMR the ultimate tool for detecting:

  • Hydrolysis Products: The highly electrophilic C-6 position (bearing the fluorine) or C-4/C-5 positions can undergo hydrolysis in the presence of adventitious moisture, yielding proton-bearing pyridazinone derivatives [1].

  • Residual Solvents: Trace solvents from purification (e.g., ethyl acetate, hexanes).

  • Precursor Carryover: Unreacted starting materials if synthesized via proton-bearing intermediates.

Comparative Analytical Techniques

To fully validate the structural integrity and purity of 3,4,5-trichloro-6-fluoropyridazine, a multi-orthogonal analytical approach is required. Below is an objective comparison of the performance of various techniques.

Analytical TechniquePrimary UtilitySensitivity / ResolutionKey Limitations for this Scaffold
1H NMR Impurity profiling (moisture, solvents, hydrolysis)High sensitivity for protonated impuritiesCannot confirm the core structure ; invisible to the pure target molecule.
19F NMR Primary structural confirmation (C-F bond)Extremely high (100% natural abundance, spin 1/2)Only confirms the presence of the fluorine atom and its immediate electronic environment.
13C NMR Carbon backbone mappingLow (requires high concentration)No NOE enhancement due to lack of protons; extremely long T1​ relaxation times for quaternary carbons [3].
LC-MS (ESI/APCI) Mass confirmation & UV purityHigh sensitivityHighly halogenated, electron-deficient rings often ionize poorly in standard positive ESI.

Experimental Protocols: Multi-Nuclear NMR Workflow

Because the molecule lacks protons, the acquisition parameters for 13C NMR must be drastically altered. Without protons, there is no Nuclear Overhauser Effect (NOE) to enhance the carbon signals, and the fully substituted, halogenated carbons exhibit exceptionally long longitudinal relaxation times ( T1​ ).

The following self-validating protocol ensures accurate data capture without signal saturation.

Step-by-Step Methodology: Sample Preparation & Acquisition

Step 1: Anhydrous Sample Preparation

  • Dry an NMR tube in an oven at 120 °C for 2 hours and cool in a desiccator to prevent moisture-induced hydrolysis of the electrophilic pyridazine.

  • Dissolve 40 mg of 3,4,5-trichloro-6-fluoropyridazine in 0.6 mL of anhydrous CDCl3​ (containing 0.03% v/v TMS as an internal standard).

  • Optional for 13C NMR: Add 5 mg of Chromium(III) acetylacetonate ( Cr(acac)3​ ) as a paramagnetic relaxation agent to shorten the T1​ relaxation times of the quaternary carbons.

Step 2: 1H NMR Impurity Screening

  • Frequency: 400 MHz or 500 MHz.

  • Parameters: 16 scans, relaxation delay ( D1​ ) = 1.0 s, acquisition time ( AQ ) = 3.0 s.

  • Validation: Ensure the TMS peak is sharp at 0.00 ppm and the CHCl3​ residual peak is at 7.26 ppm. The rest of the spectrum must be entirely flat.

Step 3: 19F NMR Structural Confirmation

  • Frequency: 376 MHz (on a 400 MHz console).

  • Parameters: 16 to 32 scans, D1​ = 2.0 s.

  • Reference: Trichlorofluoromethane ( CFCl3​ ) at 0.00 ppm (internal or external capillary).

  • Validation: Expect a sharp singlet in the highly shielded region (typically between -80 to -100 ppm, characteristic of fluorine ortho to a pyridazine nitrogen) [3].

Step 4: 13C NMR Backbone Mapping (Inverse Gated Decoupling)

  • Frequency: 100 MHz or 125 MHz.

  • Parameters: Use an inverse gated decoupling sequence (to suppress any NOE from the solvent). Set a heavily extended relaxation delay D1​≥10 seconds (or 2-3 seconds if Cr(acac)3​ was added).

  • Scans: Minimum 1,024 to 2,048 scans due to the lack of NOE and the splitting of carbon signals by the 19F nucleus.

Data Interpretation & Mechanistic Insights

When interpreting the 13C NMR data, the causality of the spectral splitting is driven entirely by the single fluorine atom. You will observe four distinct carbon environments, all of which are quaternary.

NucleusExpected Chemical Shift (ppm)Multiplicity & Coupling ( J )Mechanistic Assignment
1H N/AN/APure compound is proton-free.
19F ~ -85.0 to -95.0SingletF-6 (ortho to ring nitrogen) [3].
13C ~ 155.0 - 160.0Doublet ( 1JCF​≈240−250 Hz)C-6 (Directly bonded to Fluorine).
13C ~ 135.0 - 145.0Doublet ( 2JCF​≈15−25 Hz)C-5 (Ortho to Fluorine, bonded to Cl).
13C ~ 130.0 - 140.0Doublet ( 3JCF​≈5−10 Hz)C-4 (Meta to Fluorine, bonded to Cl).
13C ~ 145.0 - 150.0Doublet ( 4JCF​≈1−5 Hz)C-3 (Para to Fluorine, bonded to Cl).

Analytical Decision Workflow

To standardize the quality control of fully halogenated heterocycles, the following logical workflow should be implemented.

G A Synthesized Sample 3,4,5-Trichloro-6-fluoropyridazine B 1H NMR Screening (Impurity Profiling) A->B C Proton Signals Detected? B->C D Impurity Flagged (Solvent/Hydrolysis/Precursor) C->D  Yes E Blank Spectrum (Pure Scaffold Confirmed) C->E  No F 19F NMR (C-F Bond Confirmation) E->F  Proceed to Structural QC G 13C NMR with Extended D1 (Carbon Backbone Mapping) F->G

Workflow for multi-nuclear NMR quality control of fully halogenated pyridazines.

References

  • Pattison, G., et al. "Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine." The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Kano, T., et al. "Examination of Pyridazine as a Possible Scaffold for Nucleophilic Catalysis." The Journal of Organic Chemistry, American Chemical Society.[Link]

  • Pattison, G. "Tetrafluoropyridazine: a scaffold for the synthesis of highly functionalised heterocycles." Durham E-Theses, Durham University.[Link]

Comparative

13C NMR analysis of 3,4,5-Trichloro-6-fluoropyridazine

Executive Summary The structural elucidation of fully halogenated heterocycles presents a unique analytical bottleneck in drug discovery. 3,4,5-Trichloro-6-fluoropyridazine (CAS 88692-15-3) is a highly versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fully halogenated heterocycles presents a unique analytical bottleneck in drug discovery. 3,4,5-Trichloro-6-fluoropyridazine (CAS 88692-15-3) is a highly versatile building block, but because it completely lacks protons, traditional ^1^H NMR is rendered useless. Analysts must rely entirely on ^13^C and ^19^F NMR.

This guide objectively compares the analytical methodologies used to characterize this compound—specifically contrasting standard ^13^C{^1^H} NMR against ^19^F-decoupled ^13^C{^1^H, ^19^F} NMR[1]. Furthermore, we compare the performance of 3,4,5-Trichloro-6-fluoropyridazine against its perchlorinated alternative (3,4,5,6-Tetrachloropyridazine) to demonstrate how the strategic presence of a single fluorine atom acts as an invaluable "NMR spy" for tracking regioselectivity in nucleophilic aromatic substitution (SNAr) workflows.

Part 1: Analytical Methodology Comparison

When analyzing 3,4,5-Trichloro-6-fluoropyridazine, the ^19^F nucleus (spin ½, 100% natural abundance) couples strongly with the carbon backbone[1]. This creates a severe analytical challenge when using standard NMR techniques.

Alternative 1: Standard ^13^C{^1^H} NMR (The Conventional Approach)

In a standard proton-decoupled ^13^C spectrum, the ^19^F atom splits every carbon signal into complex multiplets. The one-bond coupling (^1^JC-F) in fluoroazines is massive, typically ranging from 240 to 250 Hz due to the dominance of the Fermi Contact (FC) term 2[2]. Two-bond (^2^JC-F) and three-bond (^3^JC-F) couplings further split the remaining carbons.

  • The Flaw: Because the compound lacks protons, there is no Nuclear Overhauser Effect (NOE) to enhance the ^13^C signals3[3]. When this inherently weak signal is further split into doublets or multiplets by fluorine, the signal-to-noise ratio (SNR) plummets, often burying the carbon peaks in the baseline noise4[4].

Alternative 2: ^19^F-Decoupled ^13^C{^1^H, ^19^F} NMR (The Optimal Product)

By applying a decoupling pulse cascade at the ^19^F resonant frequency during ^13^C acquisition, all C-F scalar couplings are collapsed.

  • The Advantage: The multiplets collapse into four sharp, distinct singlets. This effectively doubles or quadruples the peak height (drastically improving SNR) and removes all spectral ambiguity1[1].

  • The Causality of Hardware: ^1^H and ^19^F have nearly identical Larmor frequencies (~600 MHz vs ~564 MHz at 14.1 Tesla). A standard broadband probe cannot decouple both simultaneously without interference. This technique strictly requires a specialized triple-resonance probe (e.g., Bruker QCI-F) equipped with high-performance bandpass filters5[5].

Table 1: 13C NMR Signal Profile Comparison
Analytical MethodC6 (C-F) SignalC5 (C-Cl) SignalC4 (C-Cl) SignalSNR QualityHardware Requirement
Standard ^13^C{^1^H} Doublet (~245 Hz split)Doublet (~30 Hz split)Doublet (~8 Hz split)Poor (Diluted)Standard BBO Probe
Decoupled ^13^C{^1^H, ^19^F} Sharp SingletSharp SingletSharp SingletExcellentTriple-Resonance (QCI-F)
2D ^19^F-^13^C HMBC N/A (Direct bond suppressed)Strong Cross-peakWeak Cross-peakModerateStandard BBO Probe

Part 2: Building Block Comparison (Fluoro vs. Chloro Scaffolds)

In drug development, halogenated pyridazines are subjected to SNAr reactions to append amines or alkoxides. Determining which carbon was attacked is critical.

Alternative A: 3,4,5,6-Tetrachloropyridazine When a nucleophile attacks this perchlorinated ring, the resulting product still lacks protons. Assigning the regiochemistry via ^13^C NMR relies entirely on subtle, highly unpredictable chemical shift changes. This often necessitates growing single crystals for X-ray diffraction—a time-consuming bottleneck.

Alternative B: 3,4,5-Trichloro-6-fluoropyridazine (The Superior Scaffold) The single fluorine atom acts as an internal, self-reporting NMR tag. Because the magnitude of the C-F coupling constant is strictly distance-dependent (^1^J > ^2^J > ^3^J), the ^13^C{^1^H} NMR spectrum immediately reveals the site of substitution:

  • Attack at C6: The massive ^1^JC-F (~245 Hz) coupling disappears entirely[2].

  • Attack at C5: The ^1^JC-F remains intact, but the ^2^JC-F coupling at the C5 carbon changes significantly due to the new electronic environment.

Table 2: Building Block Performance in SNAr Workflows
ScaffoldRegiochemical Assignment MethodSpeed of AssignmentConfidence Level
3,4,5,6-Tetrachloropyridazine X-Ray Crystallography / 2D INADEQUATEDays to WeeksHigh (if crystal forms)
3,4,5-Trichloro-6-fluoropyridazine 1D ^13^C NMR (J-coupling analysis)< 2 HoursAbsolute

Part 3: Mandatory Visualization

The following diagram illustrates the self-validating decision matrix for regiochemical assignment using these analytical techniques.

G N1 3,4,5-Trichloro-6-fluoropyridazine (No Protons, Heavy C-F Coupling) N2 SNAr Reaction (Nucleophilic Attack) N1->N2 N3 Analytical Bottleneck: Which Halogen is Displaced? N2->N3 N4 Standard 13C{1H} NMR (Low SNR, Complex Multiplets) N3->N4 Conventional N5 13C{1H, 19F} NMR (High SNR, Sharp Singlets) N3->N5 Optimal 1D N6 19F-13C HMBC (2D Correlation) N3->N6 Optimal 2D N7 Analyze J(C-F) Coupling Constants (1J vs 2J vs 3J) N4->N7 N8 Unambiguous Regiochemical Assignment N5->N8 Direct Shift Mapping N6->N8 Cross-peak Mapping N7->N8

Figure 1: Decision matrix for the regiochemical assignment of halogenated pyridazines via NMR.

Part 4: Experimental Protocol for ^13^C{^1^H, ^19^F} NMR Acquisition

To ensure scientific integrity, this protocol is designed as a self-validating system . You must experimentally verify the ^19^F offset before attempting triple-resonance decoupling; otherwise, off-resonance irradiation will cause severe line-broadening and thermal damage to the probe[1][6].

Step 1: Sample Preparation

  • Dissolve 50–100 mg of 3,4,5-Trichloro-6-fluoropyridazine in 0.6 mL of CDCl3. Causality: High concentration is mandatory because the lack of protons means no NOE enhancement is available to boost the ^13^C signal[3].

  • Add 0.05 M of Chromium(III) acetylacetonate[Cr(acac)3] if quantitative integration is required. Causality: Cr(acac)3 acts as a paramagnetic relaxation agent, drastically shortening the abnormally long T1 relaxation times of quaternary carbons.

Step 2: Hardware Configuration & Tuning

  • Insert the sample into a spectrometer equipped with a ^1^H/^19^F/^13^C triple-resonance probe (e.g., Bruker QCI-F)[5].

  • Execute the atma command to automatically tune and match the probe for ^13^C, ^19^F, and ^1^H frequencies.

Step 3: Self-Validation (The ^19^F Reference Scan)

  • Load a standard 1D ^19^F parameter set (rpar F19CPD).

  • Acquire a quick 1-scan ^19^F spectrum.

  • Identify the isotropic chemical shift of the fluorine atom. Move the transmitter frequency offset (O2P or O3P, depending on channel routing) exactly to the center of this peak. Causality: Decoupling pulse sequences (like GARP or WALTZ) have limited bandwidths. Centering the offset ensures maximum decoupling efficiency and prevents residual C-F splitting.

Step 4: ^13^C{^1^H, ^19^F} Acquisition

  • Load the double-decoupled parameter set (rpar C13CPD_F19).

  • Ensure the ^19^F decoupling sequence is set to WALTZ-16 or GARP-4.

  • Set the relaxation delay (D1) to at least 2.0 seconds (or 5.0 seconds if Cr(acac)3 is not used) to prevent signal saturation.

  • Acquire the spectrum (zg).

Step 5: Processing

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 – 2.0 Hz. Causality: This mathematically suppresses high-frequency baseline noise, trading a negligible amount of resolution for a massive boost in SNR.

  • Zero-fill the Free Induction Decay (FID) to 128k points before Fourier Transformation to ensure high digital resolution of the resulting singlets.

References

  • EPFL ISIC NMR Facility. 13C NMR with 1H and 19F double decoupling.
  • University College London (UCL). SoP Nuclear Magnetic Resonance (NMR) Facility.
  • Del Bene, J. E., et al. Probing 1J(C−F) and nJ(F−F) Spin−Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. The Journal of Physical Chemistry A.
  • INFLIBNET Centre, e-PG Pathshala. BSc Chemistry - Resolution and multiplicity of 13C NMR.
  • University of Ottawa NMR Facility.

Sources

Validation

alternative reagents to 3,4,5-Trichloro-6-fluoropyridazine

Comprehensive Comparison Guide: Alternative Reagents to 3,4,5-Trichloro-6-fluoropyridazine in Drug Discovery Executive Summary In the realm of modern drug discovery, polyhalogenated heteroaromatics serve as highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Alternative Reagents to 3,4,5-Trichloro-6-fluoropyridazine in Drug Discovery

Executive Summary

In the realm of modern drug discovery, polyhalogenated heteroaromatics serve as highly versatile scaffolds for parallel synthesis and hit-to-lead optimization. The pyridazine ring, characterized by its high dipole moment, low intramolecular basicity, and robust dual hydrogen-bonding capacity, is a privileged pharmacophore (). 3,4,5-Trichloro-6-fluoropyridazine has historically served as a benchmark reagent, offering orthogonal chemoselectivity for sequential Nucleophilic Aromatic Substitution (SNAr). However, depending on the desired reactivity profile, cost constraints, and target physicochemical properties, several highly effective alternatives exist.

This guide objectively evaluates 3,4,5-Trichloro-6-fluoropyridazine against three primary alternatives: Tetrafluoropyridazine (TFPz) , 3,4,5-Trichloropyridazine (TCPz) , and Pentafluoropyridine (PFP) .

Mechanistic Causality: The SNAr Activation Energy Landscape

To select the correct scaffold, one must understand the causality behind SNAr reactivity. The rate-determining step in SNAr is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the departure of the leaving group.

Fluorine is a vastly superior leaving group compared to chlorine in these reactions. Its extreme electronegativity withdraws electron density from the ring, drastically lowering the activation energy required to stabilize the transition state. In 3,4,5-Trichloro-6-fluoropyridazine , the C-6 fluorine acts as a kinetic "hotspot," allowing the first substitution to occur under mild conditions, while the remaining chlorines require elevated temperatures. This provides perfect orthogonal control. When we move to alternative scaffolds, we manipulate this electronic landscape.

Objective Comparison of Alternative Scaffolds

Alternative 1: Tetrafluoropyridazine (TFPz)

TFPz replaces all chlorines with fluorines, creating a hyper-reactive electrophilic core.

  • Performance & Causality: Because all positions are fluorinated, the SNAr regioselectivity is dictated entirely by the electronic influence of the ring nitrogens. The C-4 and C-5 positions (para to the nitrogens) become the primary sites of attack due to resonance stabilization of the negative charge ().

  • Pros: Enables SNAr at extremely mild conditions (-78°C to 0°C). Ideal for synthesizing complex, polysubstituted pyridazinones or macrocycles without degrading sensitive nucleophiles.

  • Cons: The extreme reactivity can lead to thermodynamic over-substitution (di- or tri-adducts) if stoichiometry and temperature are not strictly controlled.

Alternative 2: 3,4,5-Trichloropyridazine (TCPz)

TCPz is the non-fluorinated, fully chlorinated analog.

  • Performance & Causality: Lacking the highly activating fluorine atom, the overall electron density of the ring is higher, increasing the activation energy barrier for nucleophilic attack.

  • Pros: Highly stable, highly cost-effective, and inherently prevents runaway di-substitution. It is the preferred scaffold when scaling up early-stage intermediates.

  • Cons: Requires harsher conditions (typically >80°C and stronger bases), which may cause epimerization or degradation of complex, stereochemically sensitive nucleophiles.

Alternative 3: Pentafluoropyridine (PFP)

PFP shifts the core from a diazine (pyridazine) to a mono-azine (pyridine).

  • Performance & Causality: While technically a different heterocycle, PFP is a premier alternative for late-stage functionalization. It is highly electrophilic and has found profound utility in bioconjugation, specifically for "tagging" or "stapling" peptides via cysteine or lysine residues ().

  • Pros: Exceptional for peptide stabilization and generating macrocyclic drug candidates.

  • Cons: Alters the fundamental hydrogen-bonding network (loss of one nitrogen lone pair), which can drastically shift the target binding affinity.

Quantitative Data & Performance Metrics

The following table summarizes the operational parameters for each scaffold to guide experimental design.

ScaffoldPrimary SNAr SiteRelative ReactivityOrthogonal ChemoselectivityTypical 1st SNAr Temp
3,4,5-Trichloro-6-fluoropyridazine C-6 (Kinetic F)HighExcellent (F vs Cl)0°C to RT
Tetrafluoropyridazine (TFPz) C-4 / C-5Very HighPoor (All F)-78°C to 0°C
3,4,5-Trichloropyridazine (TCPz) C-4 / C-5ModeratePoor (All Cl)60°C to 100°C
Pentafluoropyridine (PFP) C-4Extremely HighModerate (C-4 vs C-2/6)RT to 40°C

Mechanistic Visualization

SNAr_Logic Start Perhalogenated Scaffold (e.g., Tetrafluoropyridazine) Nuc1 Primary Nucleophilic Attack (Kinetic Control) Start->Nuc1 Meisenheimer Meisenheimer Complex (Charge Stabilized by N) Nuc1->Meisenheimer Rate-Determining Step Pos4 C-4 / C-5 Substitution (Major Pathway) Meisenheimer->Pos4 Favored (Para to N) Pos3 C-3 / C-6 Substitution (Minor Pathway) Meisenheimer->Pos3 Disfavored Nuc2 Secondary Nucleophilic Attack (Thermodynamic Control) Pos4->Nuc2 Elevated Temp / Base DiSub Di-substituted Drug Core Nuc2->DiSub

Figure 1: Mechanistic logic tree for sequential SNAr on perhalogenated pyridazines.

Self-Validating Experimental Protocols

To ensure scientific integrity, SNAr protocols must be self-validating. The hyper-reactivity of fluorinated alternatives means that over-functionalization is the primary failure mode. The following methodology utilizes strict stoichiometric control and LC-MS checkpoints to isolate the mono-substituted intermediate.

Protocol: Chemoselective Mono-SNAr of Tetrafluoropyridazine

Objective: Achieve selective mono-substitution at the C-4 position using a primary amine. Causality: Using a weak, sterically hindered organic base (DIPEA) at cryogenic temperatures (-78°C) prevents the deprotonation of the newly formed secondary amine, thereby arresting the reaction before a second SNAr cascade can occur.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve Tetrafluoropyridazine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Nucleophile Addition: In a separate vial, prepare a solution of the primary amine nucleophile (0.95 equiv, 0.95 mmol—sub-stoichiometric to prevent di-substitution) and N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol) in anhydrous THF (2 mL).

  • Controlled Injection: Add the nucleophile solution dropwise over 30 minutes via a syringe pump to maintain high dilution and strict kinetic control.

  • Validation Checkpoint 1 (TLC/LC-MS): After 1 hour at -78°C, withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. You must observe the disappearance of the nucleophile mass and the appearance of the mono-adduct [M+H]+. If di-adducts are >5%, the addition rate was too fast.

  • Quenching: Quench the reaction at -78°C with saturated aqueous NH4Cl (5 mL) before allowing the mixture to warm to room temperature.

  • Isolation: Extract with EtOAc (3 x 15 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure C-4 mono-substituted fluoropyridazine.

Workflow A Scaffold Selection B Primary SNAr (-78°C) 0.95 eq Nuc A->B C LC-MS Validation B->C D Secondary SNAr (RT to 80°C) Excess Nuc C->D E Lead Compound D->E

Figure 2: Self-validating experimental workflow for sequential nucleophilic aromatic substitution.

Conclusion

While 3,4,5-Trichloro-6-fluoropyridazine provides excellent orthogonal control due to its mixed halogens, researchers can pivot to Tetrafluoropyridazine for low-temperature, high-efficiency coupling, or 3,4,5-Trichloropyridazine for cost-effective, highly stable scale-ups. The choice of reagent fundamentally alters the activation energy required for the Meisenheimer complex, dictating the necessary experimental conditions and the ultimate success of the drug discovery campaign.

References

  • Meanwell, N. A. (2023). "The pyridazine heterocycle in molecular recognition and drug discovery." Medicinal Chemistry Research, 32, 1853–1921.[Link]

  • Pattison, G., Sandford, G., Yufit, D. S., Howard, J. A. K., Christopher, J. A., & Miller, D. D. (2009). "Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine." The Journal of Organic Chemistry, 74(16), 6382-6385.[Link]

  • Gimenez, D., Mooney, C. A., Dose, A., Sandford, G., Coxon, C. R., & Cobb, S. L. (2017). "The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systems." Organic & Biomolecular Chemistry, 15(19), 4086-4095.[Link]

Comparative

Spectroscopic Characterization and Reactivity Profiling of 3,4,5-Trichloro-6-fluoropyridazine (TCFP) Derivatives: A Comparison Guide

Executive Summary As drug development and agrochemical research increasingly demand complex, highly functionalized heterocyclic scaffolds, polyhalopyridazines have emerged as critical building blocks for novel [1] and [2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and agrochemical research increasingly demand complex, highly functionalized heterocyclic scaffolds, polyhalopyridazines have emerged as critical building blocks for novel [1] and [2]. Historically, tetrachloropyridazine (TCP) has been the standard starting material for synthesizing these derivatives. However, TCP suffers from poor regiocontrol during nucleophilic aromatic substitution (SNAr) and presents significant challenges in downstream structural elucidation due to its symmetrical, proton-free core.

This guide objectively evaluates the performance of 3,4,5-Trichloro-6-fluoropyridazine (TCFP) as a superior alternative scaffold. By introducing a single, highly electronegative fluorine atom at the C-6 position, TCFP breaks molecular symmetry, alters the electronic landscape to direct regioselective SNAr, and provides a built-in spectroscopic handle (19F) for real-time reaction monitoring and unambiguous structural characterization.

Mechanistic Rationale: The Superiority of the Fluorinated Scaffold

The fundamental advantage of TCFP over TCP lies in the differential reactivity imparted by the fluorine atom. In polyhalopyridazines, the positions ortho to the ring nitrogens (C-3 and C-6) are highly activated toward SNAr due to the inductive electron-withdrawing effect of the heteroatoms.

Causality in Reactivity: Fluorine is a significantly better leaving group in SNAr reactions than chlorine. Its extreme electronegativity highly stabilizes the anionic Meisenheimer complex intermediate. Consequently, when TCFP is treated with "hard" nucleophiles (e.g., alkoxides or primary amines), the C-6 fluorine is selectively displaced. Conversely, when treated with "soft" nucleophiles (e.g., thiolates), orbital control dictates substitution at the C-4 or C-5 chlorine positions, leaving the C-6 fluorine intact. In contrast, TCP yields a statistical, difficult-to-separate mixture of C-3 and C-4 substituted products regardless of the nucleophile used.

SNAr_Pathway TCFP TCFP Scaffold (3,4,5-Trichloro-6-fluoropyridazine) Nuc Nucleophile Addition (e.g., Amine / Thiolate) TCFP->Nuc TCP TCP Scaffold (Tetrachloropyridazine) TCP->Nuc Regio_TCFP Highly Regioselective SNAr (F-directed or F-displacement) Nuc->Regio_TCFP Regio_TCP Statistical SNAr Mixture (C-3 vs C-4 Cl-displacement) Nuc->Regio_TCP Monitor Real-time 19F NMR Tracking (Unambiguous) Regio_TCFP->Monitor NoMonitor TLC / LC-MS Tracking (Complex Deconvolution) Regio_TCP->NoMonitor

Reaction pathways and monitoring strategies for TCFP versus TCP scaffolds.

Comparative Spectroscopic Profiling

A major bottleneck in working with fully halogenated heterocycles is the lack of protons, rendering standard 1H NMR useless for structural elucidation. TCFP solves this via multinuclear NMR and distinct vibrational signatures.

NMR Spectroscopy (19F and 13C)

The 19F nucleus (spin 1/2, 100% natural abundance) provides a background-free NMR handle. The starting TCFP exhibits a characteristic 19F singlet at[3]. If a SNAr reaction displaces a chlorine atom at C-4, the 19F signal remains but shifts, and the regiochemistry is definitively proven by 13C-19F coupling constants in the 13C NMR spectrum. The C-6 carbon will appear as a doublet with a large one-bond coupling constant (1JCF ≈ 250 Hz), while the C-5 and C-4 carbons will show distinct two-bond (2JCF ≈ 20 Hz) and three-bond (3JCF ≈ 12 Hz) couplings[3]. TCP derivatives require complex and often ambiguous 2D NMR (e.g., HMBC) for similar assignments.

Vibrational Spectroscopy (IR/Raman)

While NMR confirms connectivity, vibrational spectroscopy provides orthogonal validation. The IR and Raman spectra of the trichloropyridazine core exhibit characteristic[4] in the 600–800 cm⁻¹ region. In TCFP derivatives, the highly polarized C-F bond introduces a strong, distinct absorption band between 1050–1250 cm⁻¹. Monitoring the disappearance of this band via in situ ReactIR provides a secondary method to confirm C-6 substitution.

Quantitative Data Comparison

Table 1: Performance and Spectroscopic Comparison of TCFP vs. TCP Derivatives

Feature3,4,5-Trichloro-6-fluoropyridazine (TCFP)Tetrachloropyridazine (TCP)Analytical Advantage of TCFP
Primary SNAr Site C-6 (F displacement) or C-4 (Cl displacement)Mixed C-3 / C-4 (Cl displacement)Predictable regiocontrol; higher isolated yields.
Reaction Monitoring Real-time 19F NMRTLC or LC-MS onlyBackground-free, quantitative conversion tracking.
Structural Elucidation 13C-19F coupling constants pinpoint substitutionRequires 2D NMR (HMBC/HSQC)Unambiguous assignment of quaternary carbons.
Isotopic Signature (MS) Cl₂ or Cl₃ isotopic patternCl₃ or Cl₄ isotopic patternDistinct mass defect simplifies MS/MS profiling.

Experimental Workflow: Self-Validating Regioselective SNAr

To demonstrate the practical superiority of TCFP, the following protocol outlines the synthesis and characterization of a 4-substituted-3,5-dichloro-6-fluoropyridazine derivative.

Objective: Perform a regioselective SNAr using a soft nucleophile (e.g., thiolate) to displace the C-4 chlorine, retaining the C-6 fluorine for downstream functionalization and tracking.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of TCFP in 5.0 mL of anhydrous THF under an argon atmosphere.

    • Causality: Argon prevents competitive hydrolysis of the highly activated C-6 C-F bond by ambient moisture, which would lead to unwanted pyridazinone byproducts.

  • Nucleophile Addition: Add 1.05 mmol of sodium thiophenolate dropwise at -78 °C.

    • Causality: Cryogenic conditions suppress secondary substitutions and kinetically trap the C-4 substituted Meisenheimer complex, maximizing regioselectivity.

  • In-Situ Spectroscopic Monitoring (Self-Validation): After 30 minutes, withdraw a 0.1 mL aliquot, dilute with 0.4 mL CDCl3, and acquire a rapid 19F NMR spectrum.

    • Validation Logic: The starting TCFP exhibits a 19F singlet at approx. -88 ppm. The formation of the C-4 substituted product will shift this signal (typically to -92 ppm). The complete disappearance of the -88 ppm peak confirms >95% conversion. If the signal disappears entirely without a new peak emerging, it indicates undesired displacement of the fluorine (loss of regiocontrol).

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and concentrate under reduced pressure.

  • Final Characterization: Acquire a 13C NMR spectrum. Calculate the 13C-19F coupling constants to unambiguously assign the carbon framework and confirm C-4 substitution.

NMR_Logic Start Crude Reaction Aliquot F_NMR Acquire 19F NMR Spectrum Start->F_NMR Check Is the -88 ppm 19F signal present? F_NMR->Check NoF Signal Absent: C-6 Fluorine Displaced Check->NoF No YesF Signal Shifted: C-4/C-5 Chlorine Displaced Check->YesF Yes Regio Regiochemistry Confirmed NoF->Regio C_NMR Acquire 13C NMR Analyze J(C-F) Couplings YesF->C_NMR C_NMR->Regio

Logical workflow for real-time spectroscopic determination of SNAr regiochemistry.

References

  • Zhang, M., et al. "Synthesis and Herbicidal Activity of 3-(Un)substitutedBenzy-loxy-6-fluoropyridazines." Chinese Journal of Organic Chemistry, 2007.

  • "9,10-Dioxa-1,2-diaza-anthracene derivatives from tetrafluoropyridazine." Beilstein Journal of Organic Chemistry, 2010.

  • "Synthesis, characterization and anti-cancer studies of 6-phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3h-[1,2,3]triazolo[4,5-c]pyridazine derivatives." Rasayan Journal of Chemistry, 2025.

  • "Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase." Journal of Medicinal Chemistry, 2024.

  • Vàzquez, J., et al. "Vibrational spectra of 3,4,5-trichloropyridazine." ResearchGate.

  • "Syntheses of Pyridazine Derivatives as Herbicides." Agricultural and Biological Chemistry, Taylor & Francis.

Sources

Validation

biological activity of compounds derived from 3,4,5-Trichloro-6-fluoropyridazine vs analogs

Title: Comparative Biological Activity of 3,4,5-Trichloro-6-fluoropyridazine Derivatives vs. Conventional Analogs: A Technical Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of 3,4,5-Trichloro-6-fluoropyridazine Derivatives vs. Conventional Analogs: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, widely recognized for its diverse pharmacological applications, including anticancer, antimicrobial, and cardiovascular activities [1]. However, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires extensive structural functionalization.

3,4,5-Trichloro-6-fluoropyridazine (CAS 88692-15-3) has emerged as a highly versatile, polyhalogenated building block. The strategic incorporation of both chlorine and fluorine atoms provides orthogonal reactivity for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This guide objectively compares the biological activity of derivatives synthesized from this polyhalogenated precursor against non-halogenated or mono-substituted pyridazine analogs, providing mechanistic insights, comparative data, and validated experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Halogen Advantage in Pyridazine Scaffolds

The decision to utilize 3,4,5-Trichloro-6-fluoropyridazine rather than an unfunctionalized pyridazine is driven by both synthetic utility and the profound impact of halogens on biological activity [2].

  • Fluorine at C-6: The highly electronegative fluorine atom lowers the pKa of the adjacent heterocyclic nitrogens, which can enhance membrane permeability. Furthermore, the C-F bond is highly resistant to cytochrome P450-mediated oxidative metabolism, significantly increasing the biological half-life of the resulting derivatives [4].

  • Chlorines at C-3, C-4, and C-5: These atoms serve a dual purpose. Synthetically, they activate the ring for regioselective SNAr, allowing chemists to systematically introduce amines, thiols, or alkoxides. Biologically, the steric bulk and lipophilicity of residual chlorine atoms in the final drug candidate can perfectly fill hydrophobic pockets in target kinases (e.g., VEGFR), driving high-affinity binding [3].

Synthetic Derivatization Workflow

The orthogonal reactivity of the halogens allows for the controlled, step-wise construction of complex molecules. Below is the logical progression of derivatizing 3,4,5-Trichloro-6-fluoropyridazine.

G A 3,4,5-Trichloro-6-fluoropyridazine (Precursor) B Regioselective SNAr (Primary Amine/Thiol) A->B D Mono-substituted Fluoropyridazine Intermediate B->D C Nucleophilic Reagents C->B E Secondary SNAr or Pd-Catalyzed Cross-Coupling D->E F Polysubstituted Pyridazine (Lead Candidate) E->F

Caption: Workflow for the regioselective derivatization of 3,4,5-Trichloro-6-fluoropyridazine via sequential SNAr.

Comparative Biological Efficacy: Halogenated vs. Non-Halogenated Analogs

To objectively assess the performance of compounds derived from 3,4,5-Trichloro-6-fluoropyridazine, we compare a representative polyhalogenated derivative (Compound X: a 4-amino-3,5-dichloro-6-fluoropyridazine derivative) against a non-halogenated structural analog (Compound Y) and an industry-standard kinase inhibitor (Imatinib).

Data indicates that the retention of the fluorine atom and specific chlorine substituents drastically improves both the target inhibition (e.g., Vascular Endothelial Growth Factor Receptor - VEGFR) and the cellular cytotoxicity profile against solid tumors (e.g., HCT-116 colon cancer cell lines)[3].

Table 1: Comparative In Vitro Activity Profile
CompoundStructural FeaturesVEGFR Kinase IC50 (nM)HCT-116 IC50 (µM)In Vitro t1/2 (Human Liver Microsomes)
Compound X Fluorinated + Dichlorinated Pyridazine18.4 ± 1.22.1 ± 0.3> 120 min
Compound Y Non-halogenated Pyridazine Analog450.5 ± 15.045.8 ± 4.125 min
Imatinib Standard Reference22.0 ± 2.54.5 ± 0.5~ 90 min

Analysis of Results: Compound X demonstrates a ~24-fold increase in VEGFR inhibition compared to Compound Y. The causality here is rooted in the halogen bonding capabilities of the chlorine atoms, which interact favorably with the hydrophobic hinge region of the kinase domain. Additionally, the >120 min microsomal half-life of Compound X validates the hypothesis that the C-F bond effectively shields the pyridazine core from rapid metabolic degradation [4].

G L VEGF Ligand R VEGFR (Receptor Tyrosine Kinase) L->R Activates P Downstream Kinase Cascade (MEK/ERK, PI3K/AKT) R->P Phosphorylation I Fluorinated Pyridazine Derivative I->R ATP-Competitive Inhibition T Tumor Angiogenesis & Proliferation P->T Promotes

Caption: Mechanism of action for fluorinated pyridazine derivatives targeting VEGFR signaling.

Experimental Methodology: Self-Validating Kinase Inhibition Assay

To ensure reproducibility and scientific integrity, the following step-by-step protocol details the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay used to generate the VEGFR IC50 data. This protocol is designed as a self-validating system, incorporating internal controls to verify assay robustness.

Reagents and Setup
  • Enzyme: Recombinant human VEGFR2 (KDR) kinase domain.

  • Substrate: Biotinylated poly-GAT (Glutamic acid, Alanine, Tyrosine) peptide.

  • Detection: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor).

Step-by-Step Protocol & Causality
  • Compound Preparation (Serial Dilution):

    • Action: Prepare a 10 mM stock of the pyridazine derivative in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution.

    • Causality: Using anhydrous DMSO prevents compound precipitation and hydrolysis. A 10-point dilution ensures a complete sigmoidal dose-response curve, which is mathematically required for accurate IC50 calculation.

  • Kinase Reaction Assembly:

    • Action: In a 384-well low-volume plate, combine 2 µL of compound, 4 µL of VEGFR2 enzyme (final concentration 1 nM), and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the reaction is initiated, preventing false-negative results for slow-binding inhibitors.

  • Reaction Initiation:

    • Action: Add 4 µL of an ATP/Substrate mix. Crucial: Set the final ATP concentration strictly at its predetermined Km value (e.g., 10 µM).

    • Causality: Running the assay at the Km for ATP ensures that the assay is highly sensitive to ATP-competitive inhibitors (which these pyridazine derivatives are) while maintaining a linear reaction velocity.

  • Termination and Detection:

    • Action: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA.

    • Causality: EDTA chelates the Mg2+ ions required for kinase catalysis, instantly and uniformly terminating the reaction across all wells.

  • Self-Validation & Data Analysis:

    • Action: Calculate the Z'-factor using positive (DMSO only) and negative (no enzyme) controls. Accept data only if Z' > 0.6. Fit the data using a 4-parameter logistic (4PL) Hill equation.

    • Causality: A Z'-factor > 0.6 mathematically guarantees that the assay window is wide enough and the variance is low enough to distinguish true biological inhibition from assay noise.

Conclusion

The transition from basic pyridazine structures to highly functionalized derivatives utilizing 3,4,5-Trichloro-6-fluoropyridazine represents a significant leap in rational drug design. The experimental data clearly demonstrates that the retention of fluorine and strategic chlorine substitution yields compounds with superior target affinity (e.g., VEGFR inhibition) and vastly improved metabolic stability compared to their non-halogenated counterparts. For drug development professionals, utilizing this polyhalogenated precursor offers a robust, regiocontrollable pathway to generate high-quality lead compounds.

References

  • Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds. ResearchGate.
  • Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI.
  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate.
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed / Bentham Science.
Comparative

A Cost-Benefit Analysis of Polyhalogenated Pyridazines in Synthesis: A Guide for Researchers

In the landscape of modern drug discovery and materials science, the strategic introduction of nitrogen-containing heterocycles is a cornerstone of molecular design. Among these, the pyridazine framework is of significan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and materials science, the strategic introduction of nitrogen-containing heterocycles is a cornerstone of molecular design. Among these, the pyridazine framework is of significant interest due to its unique electronic properties and versatile functionalization potential.[1][2] This guide provides an in-depth cost-benefit analysis of using highly reactive, polyhalogenated pyridazine building blocks, with a focus on comparing chlorinated and fluorinated analogues for use in nucleophilic aromatic substitution (SNAr) reactions.

While the specific reagent 3,4,5-Trichloro-6-fluoropyridazine is not commonly cited in the literature, we will use the well-documented and commercially available 3,4,5,6-Tetrachloropyridazine as our primary model system. We will compare its synthetic utility and cost profile against related fluorinated heterocycles to provide a practical framework for reagent selection in complex synthesis projects.

Part 1: The "Benefit" — Synthetic Profile and Reactivity

The primary value of polyhalogenated pyridazines lies in their high reactivity as electrophiles in SNAr reactions. The electron-deficient nature of the pyridazine ring, further amplified by multiple electron-withdrawing halogen substituents, makes the carbon atoms of the C-Halogen bonds highly susceptible to attack by nucleophiles.[3] This reactivity is the "benefit" in our analysis, enabling the construction of complex molecular architectures.

The SNAr Mechanism: An Engine for Discovery

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alkoxide) attacks one of the electron-deficient carbon atoms bearing a halogen. This forms the tetrahedral Meisenheimer complex, and the negative charge is delocalized across the aromatic system, stabilized by the ring nitrogens and remaining halogens.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of a halide ion (e.g., Cl⁻), resulting in the final substituted product.

The stability of the Meisenheimer complex is a key determinant of the reaction rate. The more electron-withdrawing the substituents on the ring, the more stable the intermediate, and the faster the reaction proceeds.

Diagram: Generalized SNAr Workflow

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Dissolve Halogenated Pyridazine (1.0 eq) in aprotic solvent (e.g., DMF, MeCN). nucleophile 2. Add Nucleophile (1.0-1.2 eq) and Base (e.g., DIPEA, 2.0 eq). reagents->nucleophile Combine stir 3. Stir at specified temperature (e.g., RT to 120 °C). nucleophile->stir Initiate monitor 4. Monitor progress via TLC or LC-MS. stir->monitor quench 5. Quench reaction (e.g., with water). monitor->quench Upon completion extract 6. Extract with organic solvent. quench->extract purify 7. Purify via column chromatography. extract->purify

Caption: A typical experimental workflow for an SNAr reaction.

Representative Experimental Protocol: Mono-amination of 3,4,5,6-Tetrachloropyridazine

This protocol describes a selective mono-substitution, a common objective in pharmaceutical synthesis. The choice of a less reactive amine and controlled stoichiometry are crucial for achieving selectivity.

Materials:

  • 3,4,5,6-Tetrachloropyridazine (1.0 eq)

  • Aniline (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,4,5,6-Tetrachloropyridazine.

  • Dissolve the starting material in anhydrous DMF.

  • Add DIPEA to the solution, followed by the dropwise addition of Aniline at room temperature.

  • Stir the reaction mixture at 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed (typically 4-8 hours).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.

Causality Behind Choices:

  • Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that can solubilize the reagents and effectively mediate SNAr reactions without interfering.

  • Base: DIPEA is a non-nucleophilic organic base used to scavenge the HCl generated during the reaction, driving it to completion.

  • Stoichiometry: Using a slight excess of the nucleophile ensures complete conversion of the limiting reagent, but a large excess is avoided to minimize the risk of di-substitution.[3]

Part 2: The "Cost" — Economic and Practical Considerations

The "cost" of a reagent extends beyond its price tag. It encompasses handling requirements, safety protocols, and reaction conditions, all of which impact project timelines and resources.

ReagentCAS NumberTypical Supplier Price (USD)Molecular WeightPrice per Mole (Approx. USD)
3,4,5,6-Tetrachloropyridazine 16059-00-5$559 / 5g[5]217.88 g/mol ~$24,350 / mol
3,4,5-Trichloropyridine 33216-52-3$103 / 1g182.44 g/mol ~$18,800 / mol
3,5-Dichloro-2,4,6-trifluoropyridine 1737-93-5Varies (Inquire)201.96 g/mol Varies

Note: Prices are based on catalog listings from major suppliers as of early 2026 and are subject to change. They are provided for comparative purposes only.

Practical Considerations:

  • Safety: Polyhalogenated heterocycles are typically irritants and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Reaction Conditions: While many SNAr reactions proceed under mild conditions, achieving substitution with less reactive nucleophiles may require elevated temperatures (80-120 °C), which adds to the energy cost and may require specialized equipment.[6]

  • Moisture Sensitivity: While not as sensitive as organometallics, anhydrous conditions are recommended to prevent side reactions with water, which can act as a competing nucleophile at high temperatures.

Part 3: Comparative Analysis — Making the Right Choice

The critical decision for a synthetic chemist often comes down to choosing between a fully chlorinated precursor and a more "activated" fluorinated analogue. Fluorine's high electronegativity often makes the attached carbon more electrophilic, potentially accelerating the SNAr reaction.[7]

Reactivity: C-Cl vs. C-F Bonds in SNAr

In electron-deficient aromatic systems, the C-F bond is often more labile (i.e., fluoride is a better leaving group in this context) than the C-Cl bond. This is somewhat counterintuitive, as the C-F bond is stronger. However, the rate-determining step is typically the initial nucleophilic attack. The extreme electron-withdrawing nature of fluorine makes the carbon atom it's attached to significantly more electron-poor (more electrophilic), which lowers the activation energy for the attack by the nucleophile.[7]

This means a fluorinated pyridazine may:

  • React at lower temperatures.

  • React with a broader range of weaker nucleophiles.

  • Provide higher yields in shorter reaction times.

Decision-Making Framework

The choice of reagent is project-dependent. The following diagram outlines a logical process for selecting the appropriate building block.

decision_tree start Project Start: Need to functionalize a pyridazine core via SNAr q1 Is the nucleophile weak or sterically hindered? start->q1 q2 Is cost the primary constraint? q1->q2 No a_fluoro Consider a Fluorinated Pyridazine: - Higher reactivity - Milder conditions possible q1->a_fluoro Yes q3 Is achieving high yield in minimal time critical? q2->q3 No a_chloro Start with a Chlorinated Pyridazine: - Lower reagent cost - Well-established protocols q2->a_chloro Yes q3->a_chloro No a_fluoro_2 Fluorinated Pyridazine is likely superior. q3->a_fluoro_2 Yes

Caption: Decision flowchart for reagent selection.

Conclusion and Outlook

The cost-benefit analysis of using reagents like 3,4,5,6-Tetrachloropyridazine versus its fluorinated counterparts is a multi-faceted exercise.

  • The "Benefit": Polyhalogenated pyridazines offer a powerful and reliable entry point into diverse chemical libraries through robust SNAr chemistry. They are key building blocks for constructing molecules with potential biological activity.[1][8]

  • The "Cost": The high per-gram cost of these highly functionalized reagents is a significant factor, particularly for large-scale synthesis. This must be weighed against the practical costs of longer reaction times, higher energy input, and potentially lower yields associated with less reactive alternatives.

Recommendation: For early-stage research and development, where speed, yield, and exploring a wide range of nucleophiles are paramount, the higher cost of a fluorinated pyridazine can often be justified. The potential for milder reaction conditions and faster success rates can accelerate project timelines. For later-stage scale-up or in cost-sensitive projects with robust, reactive nucleophiles, the more economical chlorinated pyridazines represent a logical and effective starting point. The principles and protocols outlined in this guide provide a solid foundation for making an informed and strategic choice.

References

  • 3,4,5-Trichloropyridazine, 98%, Thermo Scientific Chemicals. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-4-5-trichloropyridazine-98-thermo-scientific-chemicals/160590050]
  • 3-CHLORO-2,5,6-TRIFLUOROPYRIDINE | 2879-42-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductCase_EN-2879-42-7.htm]
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,5-Dibromo-2-methylpyridazin-3-one. Benchchem. [URL: https://www.benchchem.
  • Klenka, T., & Tichý, M. (2018). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Mini-Reviews in Organic Chemistry, 15(4). Available from: National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6642646/]
  • Srivastava, P. C., & Robins, R. K. (1983). Synthesis of Pyridazine Analogues of the Naturally Occurring Nucleosides Cytidine, Uridine, Deoxycytidine, and Deoxyuridine. Journal of Medicinal Chemistry, 26(3), 445-448. Available from: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6403756/]
  • Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.
  • Gallagher, A. R., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 3956-3961. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/gc/c9gc01662a]
  • Abraham, L. (2020). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education, 97(10), 3810-3815. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.9b00639]
  • Shestakov, A. S., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(4), 625. Available from: MDPI. [URL: https://www.mdpi.com/2079-6382/12/4/625]
  • 3,4,5-Trichloropyridine, 98%. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Isley, N. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 139(49), 17997-18005. Available from: National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5736166/]
  • Iovine, V., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 633. Available from: MDPI. [URL: https://www.mdpi.com/1424-8247/16/5/633]
  • 3,5-Dichloro-2,4,6-trifluoropyridine. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/D2057]
  • Kikushima, K., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1391. Available from: MDPI. [URL: https://www.mdpi.com/1420-3049/26/5/1391]
  • 3,4,5-Trichloropyridine 98%. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/467936]
  • Patil, S. A., et al. (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Archiv der Pharmazie, 348(5), 338-346. Available from: PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25846009/]
  • Van der Pijl, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7018. Available from: MDPI. [URL: https://www.mdpi.com/1420-3049/27/20/7018]
  • Seo, J., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 101-110. Available from: National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9162157/]
  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. [URL: https://patents.google.
  • Al-aboudi, A., et al. (2016). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Beilstein Journal of Organic Chemistry, 12, 1726-1732. Available from: National Institutes of Health (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5028045/]
  • Wang, Z., et al. (2021). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers, 8(16), 4443-4449. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00693k]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,4,5-Trichloro-6-fluoropyridazine

As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitm...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and professionals in the field of drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,4,5-Trichloro-6-fluoropyridazine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory requirements for handling halogenated heterocyclic compounds.

Hazard Assessment and Profile

Understanding the hazard profile of 3,4,5-Trichloro-6-fluoropyridazine is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicological data for this compound may be limited, its structure as a polychlorinated and fluorinated pyridazine derivative suggests that it should be handled as a hazardous substance. Halogenated organic compounds can exhibit persistence in the environment and may have toxic effects on aquatic life[1].

Inferred Hazardous Properties:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin, similar to other chlorinated pyridines[2].

  • Environmental Hazard: Potential for long-lasting harmful effects to aquatic life[1].

  • Reactivity: Stable under normal conditions, but may produce hazardous decomposition products such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides upon thermal decomposition[3].

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 3,4,5-Trichloro-6-fluoropyridazine for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield[4]. This is to protect against accidental splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Gloves must be inspected before use and disposed of properly after handling the chemical[4][5].

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact. Long-sleeved clothing and closed-toe shoes are mandatory[5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area, a NIOSH-approved respirator is necessary[5].

Waste Segregation and Collection: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. Incompatible chemicals, when mixed, can result in dangerous reactions.

  • Designated Waste Container: 3,4,5-Trichloro-6-fluoropyridazine waste should be collected in a dedicated, clearly labeled, and leak-proof container[6][7]. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3,4,5-Trichloro-6-fluoropyridazine".

  • Incompatible Materials: Avoid mixing this waste with strong oxidizing agents, acids, or bases[8][9].

Step-by-Step Disposal Protocol

The disposal of 3,4,5-Trichloro-6-fluoropyridazine must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Solid Waste: Collect any unused or expired solid 3,4,5-Trichloro-6-fluoropyridazine in the designated hazardous waste container[7].

    • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, and pipette tips, must also be disposed of as hazardous waste in the same container[7].

    • Liquid Waste: If the chemical is in a solution, collect it in a designated container for halogenated organic liquid waste[6].

  • Container Management:

    • Keep the waste container securely closed when not in use[6].

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion[6].

    • Store the waste container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste[7].

    • Ensure all required paperwork and waste manifests are completed accurately.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate any potential hazards.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite[5].

    • Once the spill is absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Regulatory Considerations

Halogenated organic compounds are regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA)[10][11]. These wastes are often assigned specific waste codes, and their treatment and disposal are subject to strict federal and state regulations[12]. Landfilling of halogenated organic compounds is often restricted[13]. The primary recommended disposal method for such compounds is high-temperature incineration in a permitted hazardous waste incinerator[14].

Summary of Key Disposal Information

ParameterGuidelineSource(s)
Hazard Class Inferred as toxic and ecotoxic[1],[2]
Primary Disposal Method Incineration by a licensed hazardous waste facility[14]
PPE Safety goggles, chemical-resistant gloves, lab coat[5],[4]
Waste Container Labeled, sealed, compatible, and segregated[6],[7]
Spill Cleanup Use inert absorbent material for small spills; evacuate for large spills[5]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generation (3,4,5-Trichloro-6-fluoropyridazine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always first container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate collect Collect Solid Waste & Contaminated Materials segregate->collect seal Securely Seal Container (Do not overfill) collect->seal store Store in Designated Hazardous Waste Area seal->store contact_ehs Contact EHS for Pickup store->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation disposal Disposal via Licensed Hazardous Waste Vendor documentation->disposal

Caption: Decision workflow for the disposal of 3,4,5-Trichloro-6-fluoropyridazine.

References

  • U.S. EPA. (n.d.). Code of Federal Regulations, Title 40, Part 721, Subpart E - Significant New Uses for Specific Chemical Substances.
  • Greenbook. (2008, September 15). MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Aldrich. (2015, June 10). Safety Data Sheet.
  • Thermo Fisher Scientific. (2015, March 9). SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2026, March 3). SAFETY DATA SHEET.
  • ChemicalBook. (2025, December 13). 3,4,6-Trichloropyridazine - Safety Data Sheet.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Illinois General Assembly. (n.d.). TITLE 35: ENVIRONMENTAL PROTECTION, SUBTITLE G: WASTE DISPOSAL, CHAPTER I: POLLUTION CONTROL BOARD, SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS, PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES.
  • Government of El Salvador. (2000, June 1). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • U.S. EPA. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
  • U.S. EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Cornell University EHS. (n.d.). Appendix K - Incompatible Chemicals.
  • TCI America. (2023, February 1). Pyridine - Safety Data Sheet.
  • U.S. EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • U.S. EPA. (n.d.). Method 508.1: Determination of Chlorinated Pesticides, Herbicides, and Organohalides by Liquid-Solid Extraction and GC-ECD.
  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Benchchem. (2025). Proper Disposal of 6-Fluoro-3-(4-piperidinyl)-1,2- benzisoxazole hydrochloride: A Step-by-Step Guide.
  • TCI Chemicals. (2025, November 5). SAFETY DATA SHEET.
  • U.S. EPA. (2025, May 5). Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes.
  • SynQuest Labs. (n.d.). 3,4,5-Trifluoropyridine - Safety Data Sheet.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3,4,5-Trichloro-6-fluoropyridazine: A Framework for Proactive Safety

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 3,4,5-Trichloro-6-fluoropyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. The compound 3,4,5-Trichloro-6-fluoropyridazine, a halogenated pyridazine, presents a specific set of handling challenges due to its chemical structure. The presence of multiple halogen atoms (chlorine and fluorine) on a heterocyclic ring suggests potential for reactivity and biological activity, necessitating a comprehensive and proactive safety strategy.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for handling this compound, grounded in the principles of chemical causality and risk mitigation. Our objective is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of yourself, your colleagues, and your research.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

While a specific, comprehensive toxicological profile for 3,4,5-Trichloro-6-fluoropyridazine is not widely documented, we can infer its potential hazards from its structural analogues, such as other polychlorinated pyridines and pyridazines.[1][2] These compounds are often classified as irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[2]

Primary Hazards Include:

  • Dermal and Ocular Toxicity: Halogenated organic compounds can be corrosive or severe irritants to the skin and eyes.[3][4]

  • Inhalation Toxicity: If the compound is a fine powder or volatile, inhalation can lead to respiratory tract irritation.[2][5]

  • Ingestion Toxicity: Accidental ingestion may be harmful or toxic.[5]

  • Reactivity: While stable under normal conditions, it may decompose upon heating to produce toxic and corrosive fumes, such as hydrogen chloride, nitrogen oxides (NOx), and phosgene.[4][6]

This assessment dictates that all handling procedures must be designed to eliminate routes of exposure—dermal, ocular, inhalation, and ingestion.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of preference but a critical control based on the assessed risk. For 3,4,5-Trichloro-6-fluoropyridazine, a multi-layered approach is essential.

PPE Specification Summary
PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles: Must provide a complete seal around the eyes (conforming to EN166 or ANSI Z87.1 standards).[7][8] Face Shield: Required over goggles during any splash-risk activity (e.g., transfers, solution prep) to protect the entire face.[7][9]
Hand Protection Double-Layered Chemical-Resistant GlovesInner Glove: Nitrile. Outer Glove: Neoprene or thicker nitrile.[7][10] This combination provides robust protection against chlorinated solvents and reagents. Always inspect gloves for damage before use.[10]
Body Protection Chemical-Resistant Lab CoatA long-sleeved, securely fastened lab coat made of a chemical-resistant material is mandatory.[10] For large-quantity handling, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Protection Chemical Fume Hood or RespiratorPrimary: All manipulations must occur within a certified chemical fume hood to minimize inhalation exposure.[7][10] Secondary: In the absence of a fume hood, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[8][10]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes made of a non-porous material are required to protect against spills.[7]
Logical Workflow for PPE Selection & Donning

The following diagram outlines the decision-making and procedural flow for selecting and wearing the appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_final Final Check A Assess Task: High vs. Low Splash Risk B Inspect All PPE for Integrity (Gloves, Goggles, Coat) A->B C 1. Don Inner Nitrile Gloves B->C D 2. Don Chemical-Resistant Lab Coat C->D E 3. Don Chemical Splash Goggles D->E F 4. Don Face Shield (if high splash risk) E->F G 5. Don Outer Neoprene/Nitrile Gloves (cuff over lab coat sleeve) F->G H Verify Full Coverage & Seal G->H I Proceed to Chemical Fume Hood H->I

Caption: PPE selection and donning workflow.

Operational Plan: Safe Handling Protocols

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area within a certified chemical fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, waste containers) is inside the hood before starting.

  • Weighing and Transfer:

    • Handle the solid compound carefully to avoid generating dust.[5]

    • Use spark-proof tools for transfers.[5]

    • Keep the container tightly closed when not in use.[6][11]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Ensure the reaction vessel is properly secured and ventilated within the fume hood.

  • Post-Procedure:

    • Decontaminate all surfaces within the fume hood.

    • Wipe down reusable equipment with an appropriate solvent and collect the waste.

  • Personal Decontamination:

    • Remove PPE in the correct order to prevent self-contamination: outer gloves, lab coat, face shield, goggles, inner gloves.[7]

    • Wash hands thoroughly with soap and water immediately after the work is complete.[3]

Emergency & Disposal Plan

Preparedness is the cornerstone of safety. Clear, actionable plans for emergencies and waste disposal are non-negotiable.

Emergency Response
Exposure TypeImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Rinse mouth with water.[5] Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
Minor Spill (Inside Fume Hood) Use a spill kit with an absorbent material (e.g., vermiculite, dry sand) to contain the spill.[3][12] Collect the material using non-sparking tools into a designated, labeled hazardous waste container.[5] Clean the area thoroughly.
Major Spill (Outside Fume Hood) Evacuate the immediate area.[3] Alert colleagues and notify your institution's Environmental Health and Safety (EHS) department. Prevent entry to the area.
Disposal Protocol

All waste streams containing 3,4,5-Trichloro-6-fluoropyridazine must be treated as hazardous waste.

  • Solid Waste: Unused or expired compound, as well as contaminated solids (e.g., used absorbent material from spills), must be placed in a clearly labeled, sealed hazardous waste container.[5][7]

  • Liquid Waste: Contaminated solvents and reaction mixtures must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and aprons, must be collected in a designated hazardous waste bag or container for disposal.[7]

  • Final Disposal: Adhere to your institution's guidelines for hazardous waste pickup. The recommended final disposal method for chlorinated organic compounds is high-temperature incineration at a licensed facility.[7]

Spill Response Workflow

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol Start Spill Detected IsInsideHood Is Spill Contained in Fume Hood? Start->IsInsideHood Minor1 Ensure Full PPE is Worn IsInsideHood->Minor1 Yes Major1 Evacuate Immediate Area IsInsideHood->Major1 No Minor2 Contain with Absorbent Material Minor1->Minor2 Minor3 Collect into Hazardous Waste Container Minor2->Minor3 Minor4 Decontaminate Spill Area Minor3->Minor4 Major2 Alert Others & Call EHS/Emergency Services Major1->Major2 Major3 Prevent Entry to Area Major2->Major3 Major4 Await Professional Response Major3->Major4

Caption: Decision workflow for spill response.

By integrating these detailed protocols into your daily laboratory operations, you build a robust culture of safety that protects both the researcher and the integrity of the research itself.

References

  • Personal protective equipment for handling 4,5-Dichloropyridazine-3,6-diol. Benchchem.
  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine. Benchchem.
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  • MATERIAL SAFETY DATA SHEET (September 15, 2008). Greenbook.net.
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  • SAFETY DATA SHEET. Fisher Scientific.
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  • 3,4,6-Trichloropyridazine - Safety Data Sheet (December 13, 2025). ChemicalBook.
  • Safety Data Sheet: Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane. Chemos GmbH&Co.KG.
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  • SAFETY DATA SHEET (April 29, 2011). Fisher Scientific.
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  • Criteria and Methods for Preparing Emergency Exposure Guidance Level (EEGL), Short-Term Public Emergency Guidance Level (SPEGL). Regulations.gov.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-Trichloro-6-fluoropyridazine
Reactant of Route 2
3,4,5-Trichloro-6-fluoropyridazine
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